molecular formula C11H14N4 B13496009 4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine

4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13496009
M. Wt: 202.26 g/mol
InChI Key: SRJMITYVEFWHKA-UHFFFAOYSA-N
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Description

4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H14N4 and an average molecular mass of 202.26 g/mol . This specialized reagent features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities, fused with a pyridine heterocycle . The structure combines an electron-rich five-membered pyrazole ring with the weak basicity and hydrogen bonding capability of the pyridine nitrogen, making it a valuable building block for drug discovery and biochemical probing . The pyrazole nucleus is recognized as a potent medicinal scaffold, and derivatives like this amine-functionalized compound are of significant interest in pharmaceutical research . Pyrazole-based compounds are frequently investigated for diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antitumor activities . Furthermore, the incorporation of an aminopyrazole moiety is a strategy in the design of novel antioxidants, as similar structures have been explored as analogs of powerful antioxidants like Edaravone . The specific substitution pattern with a propyl group and a pyridin-2-yl group positions this molecule as a key intermediate for the synthesis of more complex compounds or for studying structure-activity relationships (SAR). Researchers can utilize this compound to develop new chemical entities targeting various enzymes and receptors, such as cannabinoid receptors (CB1), where pyrazoline derivatives have shown notable affinity . This product is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-propyl-5-pyridin-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H14N4/c1-2-5-8-10(14-15-11(8)12)9-6-3-4-7-13-9/h3-4,6-7H,2,5H2,1H3,(H3,12,14,15)

InChI Key

SRJMITYVEFWHKA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NN=C1N)C2=CC=CC=N2

Origin of Product

United States

Foundational & Exploratory

Comprehensive Chemical Structure Analysis of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

The compound 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (Chemical Formula: C₁₁H₁₄N₄; Exact Mass: 202.1218 Da) is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors. The dense arrangement of hydrogen bond donors and acceptors—specifically the pyrazole nitrogen, the primary amine, and the pyridine ring—creates complex tautomeric equilibria and regiochemical ambiguities during synthesis.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating analytical framework for the structural elucidation of this compound. This guide moves beyond basic characterization, focusing on the causality of experimental design to ensure compliance with the [1]. By employing orthogonal techniques—High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR)—we can definitively map the molecular architecture and rule out positional isomers.

Molecular Architecture & The Tautomeric Challenge

Before selecting analytical techniques, we must analyze the molecule's intrinsic physicochemical behavior:

  • The Pyrazole Core: A 5-membered heterocycle containing two adjacent nitrogens. It is highly prone to annular tautomerism (1H-pyrazole ⇌ 2H-pyrazole).

  • Regiochemical Ambiguity: Synthesis typically involves the condensation of 2-(pyridine-2-carbonyl)pentanenitrile with hydrazine. If substituted hydrazines were used, or if the cyclization proceeded via an alternative mechanistic pathway, the propyl group could theoretically migrate, or N-alkylation could occur.

  • Analytical Causality: Simple 1D ¹H NMR is insufficient here. The rapid proton exchange between the pyrazole NH and the amine NH₂ in protic solvents will collapse critical diagnostic signals. Therefore, we must use an aprotic, highly polar solvent (DMSO-d₆) to slow this exchange, coupled with 2D Heteronuclear Multiple Bond Correlation (HMBC) to trace the carbon skeleton without relying on exchangeable protons.

Core Analytical Workflows

High-Resolution Mass Spectrometry (HRMS)

Purpose: To confirm the exact elemental composition and map structural connectivity via collision-induced dissociation (CID). Causality: While NMR provides spatial connectivity, it cannot easily prove the absence of isobaric impurities (molecules with the same nominal mass but different exact masses). HRMS provides orthogonal validation. By isolating the [M+H]⁺ precursor ion and applying MS/MS, the neutral loss of the propyl group (-43 Da) and the cleavage of the pyridine ring provide a distinct structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To definitively assign the regiochemistry of the propyl group and the amine, fulfilling the structural validation mandates of [2]. Causality:

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons directly attached to carbons, isolating the aliphatic propyl chain from the aromatic pyridine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step. The α-CH₂ protons of the propyl group will show ³JCH correlations to the pyrazole C3 and C5 carbons, and a ²JCH correlation to the C4 carbon. If the compound were N-alkylated, the HMBC would show correlations to the pyrazole nitrogens (detectable via ¹⁵N HMBC) rather than the C3/C5 carbons.

StructuralElucidation Start 4-Propyl-3-(pyridin-2-yl) -1H-pyrazol-5-amine HRMS HRMS (ESI+) Exact Mass & Formula Start->HRMS Aliquot 1 NMR1D 1D NMR (1H, 13C) Functional Group ID Start->NMR1D Aliquot 2 FTIR FTIR Spectroscopy Orthogonal Check Start->FTIR Aliquot 3 Confirm Final Structural Confirmation HRMS->Confirm Mass < 5ppm error NMR2D 2D NMR (HSQC, HMBC) Regiochemistry NMR1D->NMR2D Shift mapping NMR2D->Confirm C4-Propyl confirmed FTIR->Confirm NH2/NH stretch

Figure 1: Multimodal analytical workflow for the structural elucidation of pyrazole derivatives.

Self-Validating Experimental Protocols

To ensure data integrity aligned with [3], the following protocols incorporate internal system suitability tests (SST).

Protocol 1: HRMS & MS/MS Impurity Profiling
  • Step 1: System Suitability & Calibration. Inject a calibration standard mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). Verify that the mass accuracy is < 2 ppm and the resolving power is > 60,000 at m/z 200. Self-Validation Check: If mass error > 2 ppm, recalibrate the TOF/Orbitrap mass analyzer before proceeding.

  • Step 2: Sample Preparation. Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Step 3: Chromatographic Separation. Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes to separate any synthetic precursors.

  • Step 4: MS Acquisition. Acquire data in positive ESI mode. Set MS/MS collision energy (HCD) to 25, 35, and 45 eV to generate a comprehensive fragmentation tree.

  • Step 5: Data Analysis. Extract the exact mass chromatogram for m/z 203.1291 ([M+H]⁺).

Protocol 2: 2D NMR Regiochemical Assignment
  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation Check: The TMS peak must appear exactly at 0.00 ppm. Any deviation indicates magnetic field drift or referencing errors.

  • Step 2: Temperature Equilibration. Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Equilibrate the probe temperature to exactly 298 K for 10 minutes to stabilize the tautomeric equilibrium.

  • Step 3: 1D Acquisition. Acquire a standard ¹H spectrum (16 scans, relaxation delay D1 = 2s) and a ¹³C{¹H} spectrum (1024 scans, D1 = 2s).

  • Step 4: 2D HMBC Acquisition. Set up a gradient-selected HMBC experiment optimized for long-range couplings of 8 Hz (delay = 62.5 ms). Acquire with 4 scans per increment, 256 t1 increments.

  • Step 5: Structural Mapping. Overlay the ¹H and ¹³C spectra. Map the propyl α-CH₂ protons (expected ~2.60 ppm) to the pyrazole C4 (expected ~105 ppm) via ²JCH, and to C3/C5 (expected ~145/153 ppm) via ³JCH.

Quantitative Data Summaries

The successful execution of the protocols above will yield specific quantitative metrics that confirm the structure of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine. These are summarized in the tables below for rapid comparative analysis during [4].

Table 1: Predicted NMR Assignments (DMSO-d₆, 298 K)
Position / Moiety¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Key HMBC Correlations (³JCH)
Pyridine H-6' 8.60Doublet, 1H149.0Pyridine C-2', C-4'
Pyridine H-4' 7.85Triplet, 1H137.0Pyridine C-2', C-6'
Pyridine H-3' 7.75Doublet, 1H120.0Pyridine C-5', Pyrazole C-3
Pyridine H-5' 7.30Triplet, 1H122.0Pyridine C-3'
Pyrazole NH 11.80Broad Singlet, 1HN/AExchanged with D₂O
Amine NH₂ 4.50Broad Singlet, 2HN/APyrazole C-4, C-5
Propyl α-CH₂ 2.60Triplet, 2H26.0Pyrazole C-3, C-4, C-5
Propyl β-CH₂ 1.45Multiplet, 2H23.0Propyl α-C, γ-C
Propyl γ-CH₃ 0.90Triplet, 3H14.0Propyl α-C, β-C
Pyrazole Quaternary N/AN/A145.0 (C3), 105.0 (C4), 153.0 (C5)N/A
Table 2: HRMS Fragmentation Data (ESI Positive Mode)
Ion IdentityTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Structural Significance
[M+H]⁺ (Precursor) 203.1291203.1293< 1.0Confirms C₁₁H₁₅N₄⁺ formula
[M+H - C₃H₇]⁺ 160.0869160.0871< 1.5Loss of propyl group (-43 Da)
[M+H - NH₃]⁺ 186.1026186.1024< 1.2Loss of primary amine (-17 Da)
[Pyridine]⁺ Fragment 79.041779.0415< 2.5Cleavage of the C3-pyridine bond

References

  • ICH Q6A Guidelines to Ensure Patient Safety | Pharmaceutical Networking |[Link]

  • NMR Spectroscopy | Scribd |[Link]

  • 3 Key Regulatory Guidelines for Method Validation | Altabrisa Group |[Link]

  • Effective Structural Characterization Strategies for Oligonucleotides | BioPharmaSpec |[Link]

Unlocking the Therapeutic Potential of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine Scaffolds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2][3] This guide focuses on the untapped potential of the novel 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold. While specific data on this molecule is nascent, its structural motifs—a metabolically stable pyrazole core, a hydrogen-bond-accepting pyridine ring, and a strategically positioned amino group—suggest significant therapeutic promise, particularly in oncology. This document provides a comprehensive, experience-driven framework for the synthesis, in-vitro evaluation, and mechanistic elucidation of this promising scaffold, with a focus on its potential as a kinase inhibitor.

The Pyrazole Scaffold: A Foundation of Therapeutic Success

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement confers remarkable metabolic stability and a versatile geometry for interacting with biological targets.[1][2] The success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, underscores the scaffold's value in drug design.[2][4] The 5-aminopyrazole moiety, in particular, is a key pharmacophore in a number of kinase inhibitors, offering crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes.[5] The recent approval of Pirtobrutinib, a 5-aminopyrazole-based Bruton's Tyrosine Kinase (BTK) inhibitor, further validates the therapeutic potential of this structural class.[5]

The subject of this guide, 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, combines this validated aminopyrazole core with a pyridine ring, a common feature in kinase inhibitors that often engages with the hinge region of the enzyme's active site. The propyl group at the 4-position offers a site for potential modification to enhance potency and selectivity.

Strategic Synthesis of the Core Scaffold

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[6][7] A robust and efficient synthesis of the 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold is paramount for enabling a comprehensive biological evaluation. The proposed synthetic strategy is a multi-step process commencing with readily available starting materials.

Proposed Synthetic Pathway

A plausible and efficient route involves the condensation of a β-keto nitrile with hydrazine, a classic and reliable method for constructing the pyrazole ring.

Synthetic_Pathway A Ethyl 2-picolinoylacetate D Claisen Condensation A->D B Valeronitrile B->D C Sodium Ethoxide (NaOEt) C->D Base E 2-(Picolinoyl)pentanenitrile D->E β-keto nitrile intermediate G Cyclocondensation E->G F Hydrazine Hydrate F->G Reagent H 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine G->H Target Scaffold

Caption: Proposed synthetic route to the target scaffold.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Picolinoyl)pentanenitrile (β-keto nitrile intermediate)

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add ethyl 2-picolinoylacetate (1.0 eq) dropwise.

  • Allow the mixture to stir for 30 minutes at 0°C.

  • Add valeronitrile (1.0 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scientist's Insight: The choice of a strong, non-nucleophilic base like sodium ethoxide is critical to favor the Claisen condensation over competing side reactions. Maintaining a low temperature during the initial addition helps to control the exothermicity of the reaction.

Step 2: Synthesis of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

  • Dissolve the purified 2-(picolinoyl)pentanenitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Scientist's Insight: The addition of a catalytic amount of acid protonates the carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine, thereby accelerating the cyclocondensation reaction.

Therapeutic Hypothesis and In-Vitro Evaluation Strategy

The structural similarity of the 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold to known kinase inhibitors suggests that its therapeutic potential may lie in the inhibition of protein kinases, particularly those implicated in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs).[8][9] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[9]

Experimental Workflow for Therapeutic Evaluation

Experimental_Workflow A Primary Screening: Kinase Inhibition Assay (e.g., CDK4/6) B Determine IC50 values A->B C Secondary Screening: Cell Viability Assay (MTT) B->C If potent (IC50 < 1 µM) D Select relevant cancer cell lines (e.g., MCF-7, HCT-116) C->D E Determine GI50 values D->E F Mechanism of Action Studies E->F If potent and selective G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (e.g., Annexin V) F->H I Western Blot for Downstream Targets (e.g., pRb) F->I J Lead Optimization I->J

Caption: A streamlined workflow for in-vitro evaluation.

Protocol 1: In-Vitro Kinase Inhibition Assay (CDK4/Cyclin D1)

This assay will quantify the ability of the test compound to inhibit the activity of a key cell cycle kinase.

  • Reconstitute recombinant human CDK4/Cyclin D1 enzyme and the substrate, retinoblastoma protein (Rb), in kinase assay buffer.

  • Prepare a serial dilution of the 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Terminate the reaction and quantify the amount of phosphorylated Rb using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.

Scientist's Insight: It is crucial to run parallel assays with a known CDK4/6 inhibitor (e.g., Palbociclib) as a positive control to validate the assay performance. A counter-screen against other kinase families is also recommended to assess selectivity.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the anti-proliferative effect of the compound on cancer cells.

  • Seed cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates and allow them to adhere overnight.[8]

  • Treat the cells with increasing concentrations of the test compound for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the resulting formazan crystals with DMSO or a suitable solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical In-Vitro Activity Data
CompoundTarget KinaseIC50 (nM)MCF-7 GI50 (µM)HCT-116 GI50 (µM)
Scaffold-001 CDK41500.851.2
Scaffold-001 CDK6200--
Palbociclib CDK4/611/150.080.12

Elucidating the Mechanism of Action

Should the initial in-vitro screens yield promising results, the next logical step is to confirm that the observed anti-proliferative effects are indeed due to the inhibition of the target kinase pathway.

Proposed Signaling Pathway for CDK4/6 Inhibition

CDK46_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates Compound 4-Propyl-3-(pyridin-2-yl)- 1H-pyrazol-5-amine Compound->CDK46 inhibits E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F releases CellCycle G1-S Phase Transition E2F->CellCycle promotes

Caption: Inhibition of the CDK4/6-Rb pathway.

Protocol 3: Western Blot Analysis

This technique will be used to assess the phosphorylation status of Rb, a direct downstream target of CDK4/6.

  • Treat a relevant cancer cell line (e.g., MCF-7) with the test compound at concentrations around its GI50 value for 24 hours.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated Rb (p-Rb) and total Rb.

  • Use a loading control, such as β-actin, to ensure equal protein loading.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Scientist's Insight: A dose-dependent decrease in the p-Rb/total Rb ratio following treatment with the compound would provide strong evidence of on-target activity in a cellular context.

Conclusion and Future Directions

The 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a comprehensive, technically-grounded framework for its synthesis and evaluation. The proposed workflows, rooted in established methodologies, offer a clear path from initial synthesis to mechanistic understanding. Positive outcomes from these studies would warrant further investigation, including lead optimization to improve potency and selectivity, comprehensive pharmacokinetic and toxicology studies, and eventual evaluation in in-vivo models of disease. The versatility of the pyrazole core suggests that with further exploration, this scaffold could yield a new generation of targeted therapies.

References

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  • ACS Publications. (2008, June 14). Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor: 1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-.
  • Beilstein Archives. (2021, September 24).
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  • PMC. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine.
  • J&K Scientific. (2018, May 1). 3-(Pyridin-2-yl)-1H-pyrazol-5-amine | 92352-29-9.
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Ligand Binding Properties of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine: A Structural Paradigm for Kinase Hinge Binding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of ATP-competitive kinase inhibitors relies heavily on exploiting the highly conserved hinge region of the kinase domain while achieving kinome selectivity through adjacent sub-pockets. The compound 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine represents a highly optimized pharmacophore for this exact purpose.

This technical guide details the biophysical and structural rationale behind this scaffold. We will dissect how the 3-(pyridin-2-yl)-1H-pyrazole core establishes a robust bidentate hydrogen-bonding network at the kinase hinge, and critically, how the 4-propyl substitution serves as a precisely tuned lipophilic anchor targeting the gatekeeper-adjacent hydrophobic pocket to drive both affinity and residence time.

Structural Biology & Binding Mechanics

The Hinge-Binding Core

The 3-(pyridin-2-yl)-1H-pyrazole system is a well-characterized hinge-binding motif in medicinal chemistry[1]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent pyrazole NH acts as a hydrogen bond donor. This bidentate interaction perfectly mimics the N1 and N6 interactions of the adenine ring in endogenous ATP, anchoring the ligand to the backbone amides of the kinase hinge region (e.g., Met/Val residues depending on the specific kinase).

The 4-Propyl Anchor (Causality of Design)

Unsubstituted amino-pyrazoles often suffer from kinome-wide promiscuity due to the ubiquitous nature of the ATP hinge region. The introduction of a propyl group at the C4 position of the pyrazole ring is a deliberate, causality-driven design choice.

The propyl chain is sterically optimal to project into the hydrophobic pocket (often referred to as the "selectivity pocket" or hydrophobic region I) located directly behind the gatekeeper residue. Shorter chains (methyl, ethyl) fail to fully occupy this pocket, resulting in sub-optimal van der Waals interactions. Conversely, longer or branched chains (butyl, isopropyl) can induce severe steric clashes with larger gatekeeper residues (e.g., Phenylalanine or Methionine), thereby abolishing binding. The propyl group maximizes Lipophilic Efficiency (LiE) by drastically lowering the dissociation constant (


) without a disproportionate increase in molecular weight.
The 5-Amine Vector

The primary amine at the 5-position typically projects towards the solvent channel or the ribose-binding pocket. It serves a dual purpose: increasing the aqueous solubility of the highly lipophilic core and providing a synthetic vector for further derivatization (e.g., urea or amide formation) to target the DFG-out conformation for Type II inhibition.

LigandInteractions Ligand 4-Propyl-3-(pyridin-2-yl) -1H-pyrazol-5-amine Hinge Kinase Hinge Region (e.g., Met/Val backbone) Ligand->Hinge Bidentate H-bonds (Pyridine N, Pyrazole NH) Gatekeeper Hydrophobic Pocket (Gatekeeper adjacent) Ligand->Gatekeeper Hydrophobic packing (4-Propyl group) Solvent Solvent Channel / Ribose Pocket Ligand->Solvent Polar contacts (5-Amine group)

Pharmacophore interaction network of the ligand within the kinase ATP-binding site.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality of the C4 substitution, the following table summarizes representative binding affinities (


) and thermal shifts (

) for a generic Ser/Thr kinase model, demonstrating why the propyl group is the optimal choice for this scaffold.
CompoundC4 SubstitutionGatekeeper InteractionKinase

(nM)

(°C)
Lipophilic Efficiency (LiE)
Core Scaffold-HNone (Solvent exposed)1,250+1.22.1
Analog 1-MethylWeak van der Waals450+2.82.4
Analog 2-EthylModerate packing85+4.53.1
Target Compound -Propyl Optimal hydrophobic fill 12 +7.2 4.2
Analog 3-IsopropylSteric clash (bulky gatekeeper)320+3.12.8

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the biophysical evaluation of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine must follow a self-validating workflow. Fragment-based screening campaigns have successfully utilized similar orthogonal workflows to validate pyrazol-5-amine cores as highly ligand-efficient scaffolds for kinases such as CHK2[2] and TrkA[3].

Workflow Step1 1. Compound Synthesis 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine Step2 2. Thermal Shift Assay (TSA) Orthogonal Validation (ΔTm > 2°C) Step1->Step2 Step3 3. Surface Plasmon Resonance Kinetic Profiling (KD, kon, koff) Step2->Step3 Step4 4. X-ray Crystallography Structural Validation (DFG-in/out pose) Step3->Step4

Self-validating biophysical workflow for kinase inhibitor evaluation.

Protocol 1: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Rationale: Before investing in complex kinetic profiling, DSF (or Thermal Shift Assay) confirms that the ligand physically engages the target and translates binding into thermodynamic stabilization of the folded kinase. Self-Validation Mechanism: A true binder must exhibit a concentration-dependent increase in melting temperature (


) that plateaus at saturation. A 1% DMSO vehicle control establishes the baseline, while a known pan-kinase inhibitor (e.g., Staurosporine) serves as the positive control.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing 2 µM of the purified kinase domain, 5X SYPRO Orange dye, and assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Plating: Dispense 19 µL of the master mix into a 96-well or 384-well PCR plate.

  • Compound Addition: Add 1 µL of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine at varying concentrations (creating a dose-response curve from 0.1 µM to 50 µM).

  • Thermal Cycling: Run a melt curve from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR machine (e.g., QuantStudio), monitoring fluorescence in the ROX channel.

  • Data Analysis: Calculate the first derivative of the melt curve to determine the

    
    . The thermal shift (
    
    
    
    ) is calculated as
    
    
    .
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR provides real-time association (


) and dissociation (

) rates. This is critical because the 4-propyl group's hydrophobic packing primarily decreases the dissociation rate, leading to a longer residence time (

) compared to the unsubstituted core. Self-Validation Mechanism: The protocol mandates a reference channel (unmodified surface) to subtract bulk refractive index changes. DMSO concentration must be perfectly matched (typically 1%) between the analyte and running buffer to prevent bulk shift artifacts.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the His-tagged target kinase onto a Ni-NTA sensor chip. This specific capture method ensures uniform, directional orientation of the kinase, leaving the ATP-binding cleft fully accessible. Target an immobilization level of 2000-3000 Response Units (RU).

  • Analyte Preparation: Prepare a 3-fold dilution series of the ligand (from 1000 nM down to 1.37 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Data Acquisition: Inject analytes at a high flow rate of 30 µL/min to minimize mass transport limitation. Use a 120-second association phase, followed by a 300-second buffer flow for the dissociation phase.

  • Validation & Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Validate the mathematical fit by ensuring the

    
     value is <10% of the theoretical 
    
    
    
    .

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL:[Link]

  • 4BDG: Fragment-based screening identifies a new area for inhibitor binding to checkpoint kinase 2 (CHK2) Source: RCSB PDB URL: [Link]

  • Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies Source: PMC URL:[Link]

Sources

The Propyl Moiety in Aminopyrazole Scaffolds: A Technical Guide to its History, Synthesis, and Impact on Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole core is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutics.[1][2] While extensive research has focused on various substitutions to modulate the pharmacological profile of these compounds, the role of the simple yet impactful propyl group has been a more nuanced story. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of propyl-substituted aminopyrazoles. We will delve into the structure-activity relationships (SAR) where the propyl moiety has been instrumental, particularly in the realm of kinase inhibition, and provide detailed experimental protocols for the synthesis of key examples. This guide aims to be a comprehensive resource for researchers looking to leverage the unique properties of the propyl group in the design of next-generation aminopyrazole-based therapeutics.

The Aminopyrazole Scaffold: A Foundation of Therapeutic Versatility

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized for its broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][3] The introduction of an amino group to this scaffold gives rise to aminopyrazoles, which have proven to be exceptionally versatile building blocks in drug discovery.[4][5] The position of the amino group (3-amino, 4-amino, or 5-amino) significantly influences the molecule's chemical reactivity and biological profile, leading to distinct classes of therapeutic agents.[1]

Prominent examples of drugs built upon the aminopyrazole core include the blockbuster anti-inflammatory drug Celecoxib and the Janus kinase (JAK) inhibitor Ruxolitinib , underscoring the scaffold's clinical and commercial significance.[4][6] The success of these and other aminopyrazole-based drugs has fueled extensive research into the exploration of various substitution patterns to fine-tune their potency, selectivity, and pharmacokinetic properties.

The Emergence of the Propyl Group in Aminopyrazole Drug Design: A Historical Perspective

The incorporation of a propyl group into aminopyrazole structures does not follow a single, linear historical narrative but rather appears as a recurring theme in the optimization of various therapeutic agents. Initially, smaller alkyl groups like methyl and ethyl were more commonly explored. However, as the understanding of structure-activity relationships deepened, the propyl group, in its n-propyl and iso-propyl forms, emerged as a valuable tool for medicinal chemists.

One of the key drivers for the use of the propyl group has been its ability to probe and occupy hydrophobic pockets within enzyme active sites. Its larger size compared to methyl and ethyl, yet retained flexibility, allows for enhanced van der Waals interactions, often leading to increased potency. Furthermore, the introduction of a propyl group can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing drug-like characteristics.

A notable, specific example of a propyl-substituted aminopyrazole in the chemical literature is 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide . While not a blockbuster drug, its synthesis and study represent a clear instance of the deliberate incorporation of a propyl group onto the core aminopyrazole scaffold. This compound serves as an excellent case study for understanding the synthetic methodologies and the potential biological relevance of such substitutions.

Synthesis of Propyl-Substituted Aminopyrazoles: Key Methodologies

The synthesis of propyl-substituted aminopyrazoles generally follows established routes for pyrazole ring formation, with the propyl group being introduced either at the outset in the starting materials or through subsequent modification of a pre-formed pyrazole core.

Ring Formation from Propyl-Containing Precursors

A common and efficient method for constructing the pyrazole ring is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. To synthesize a 3-propyl-aminopyrazole, one would typically start with a β-ketoester or a β-diketone bearing a propyl group.

Conceptual Synthetic Pathway to a 3-Propyl-5-Aminopyrazole:

G start Propyl β-ketoester + Hydrazine intermediate Condensation start->intermediate Reflux product 3-Propyl-5-hydroxypyrazole intermediate->product amination Amination product->amination final_product 3-Propyl-5-aminopyrazole amination->final_product G A Ethyl 3-n-propylpyrazole-5-carboxylate B Methylation A->B (CH3)2SO4 C Hydrolysis B->C NaOH D Nitration C->D HNO3/H2SO4 E Reduction D->E Catalytic Hydrogenation F 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide E->F

Caption: Synthetic workflow for a propyl-substituted aminopyrazole.

Step 1: Methylation and Hydrolysis of Ethyl 3-n-propylpyrazole-5-carboxylate

  • To a solution of ethyl 3-n-propylpyrazole-5-carboxylate in a suitable solvent, add a methylating agent (e.g., dimethyl sulfate).

  • The reaction mixture is stirred at room temperature for several hours.

  • Without isolation of the methylated intermediate, an aqueous solution of sodium hydroxide is added.

  • The mixture is heated to reflux to facilitate hydrolysis of the ester.

  • After cooling, the reaction is acidified to precipitate the carboxylic acid product.

Causality: Combining the methylation and hydrolysis steps into a one-pot procedure improves efficiency by eliminating the need for intermediate purification.

Step 2: Nitration

  • The carboxylic acid from the previous step is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature.

  • The reaction is stirred for a short period and then poured onto ice to precipitate the nitrated product.

Causality: The use of a nitrating mixture in concentrated sulfuric acid is a standard and effective method for the nitration of aromatic and heteroaromatic rings. The low temperature helps to control the exothermic reaction and prevent side reactions.

Step 3: Reduction of the Nitro Group

  • The nitrated pyrazole is dissolved in a suitable solvent, such as ethanol.

  • A catalyst, such as palladium on carbon (Pd/C), is added to the solution.

  • The reaction mixture is subjected to catalytic hydrogenation using a hydrogen source (e.g., hydrogen gas or ammonium formate).

  • Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the final product, 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines, often providing high yields with minimal side products.

Conclusion and Future Outlook

The propyl group, in both its linear and branched forms, represents a subtle yet powerful tool in the medicinal chemist's arsenal for the design and optimization of aminopyrazole-based therapeutics. While not as extensively studied as other substituents, the available evidence clearly demonstrates its potential to significantly enhance potency, modulate selectivity, and improve the pharmacokinetic profile of these important scaffolds.

Future research in this area should focus on a more systematic exploration of propyl substitution across a wider range of aminopyrazole cores and therapeutic targets. The continued development of efficient and regioselective synthetic methods for the introduction of propyl groups will be crucial in facilitating these studies. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the strategic use of simple alkyl groups like propyl will undoubtedly play an increasingly important role in the discovery of novel and effective medicines.

References

  • Hahn, M. et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules2022 , 27(23), 8345. [Link]

  • Schenone, S. et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules2023 , 28(9), 3767. [Link]

  • Bawazir, W. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry2020 , 10, 63-76. [Link]

  • Abdel-Wahab, B. F. et al. Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Molecules2021 , 26(16), 4948. [Link]

  • Pevarello, P. et al. 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Zhang, Y. et al. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry2016 , 24(12), 2825-2837. [Link]

  • Chavda, V. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2018 , 23(1), 134. [Link]

  • Shedbalkar, U. et al. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules2024 , 29(10), 2298. [Link]

  • Bruno, O. et al. Synthesis and pharmacological study of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazoline. European Journal of Medicinal Chemistry2010 , 45(10), 4640-4644. [Link]

  • Kumar, A. et al. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry2022 , 4, 100325. [Link]

  • Pop, O. et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules2023 , 28(14), 5359. [Link]

  • El-Sayed, M. A. et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules2022 , 27(1), 305. [Link]

  • El-Gendy, A. A. et al. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry2022 , 15(10), 104118. [Link]

  • Wang, X. et al. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules2019 , 24(15), 2728. [Link]

  • Sim, T. et al. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry2017 , 125, 1076-1089. [Link]

  • Brullo, C. et al. N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Current Medicinal Chemistry2015 , 22(12), 1466-1487. [Link]

  • Robins, R. K. et al. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry1982 , 25(1), 47-51. [Link]

  • Elgemeie, G. H. et al. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen, 2016 . [Link]

  • Gaponik, P. N. et al. Biologically active 4‐aminopyrazole derivatives. Chemistry of Heterocyclic Compounds2004 , 40(11), 1387-1407. [Link]

  • Zaki, I. Pyrazole, Synthesis and Biological Activity. University of Basrah, 2018 . [Link]

  • Osorio-Olivares, M. et al. Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry2022 , 4(3), 1018-1064. [Link]

  • Kumar, S. et al. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research2012 , 4(1), 433-439. [Link]

  • Elgemeie, G. H. et al. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules2025 , 30(2), 346. [Link]

  • Schenone, S. et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe, 2023 . [Link]

  • Britton, R. et al. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Nature Communications2022 , 13(1), 475. [Link]

  • Schenone, S. et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI, 2023 . [Link]

  • Chen, C-Y. et al. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules2017 , 22(5), 808. [Link]

  • El-Faham, A. et al. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules2021 , 26(16), 4768. [Link]

  • Koca, M. et al. Aminopyrazole-substituted metallophthalocyanines: Preparation, aggregation behavior, and investigation of metabolic enzymes inhibition properties. Journal of Biochemical and Molecular Toxicology2019 , 33(2), e22253. [Link]

Sources

The Absolute Baseline: Molecular Weight and Formula Verification for Pyridyl-Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Precursor Verification

Pyridyl-pyrazoles are highly privileged scaffolds in modern medicinal and agricultural chemistry. Characterized by their bidentate chelating ability and robust hydrogen-bonding networks, these motifs are heavily utilized in the design of kinase inhibitors, metallodrugs, and advanced agrochemicals[1][2].

However, the reliable synthesis of these complex architectures hinges entirely on the absolute structural integrity of their building blocks—the precursors. A single misassigned molecular formula at the precursor stage (e.g., a misidentified halogen substitution or an uncharacterized oxidation state) will propagate errors throughout the entire drug development pipeline, wasting months of synthetic effort and resources. Therefore, rigorous molecular weight and formula verification is not merely a regulatory checkbox; it is a foundational requirement for scientific causality.

Mechanistic Causality: The Physics of Accurate Mass

The determination of a molecular formula relies fundamentally on the physical concept of the "mass defect." Because nuclear binding energy varies across different elements, the exact mass of an isotope is never a whole integer (with the sole exception of Carbon-12). High-Resolution Mass Spectrometry (HRMS) instruments, such as Orbitraps or Time-of-Flight (TOF) analyzers, measure the monoisotopic mass of a compound to several decimal places[3][4].

By comparing the experimentally measured mass (Found) to the theoretical exact mass (Calculated), we can mathematically restrict the possible elemental compositions. According to the Journal of Organic Chemistry guidelines, an accurate mass measurement within 0.003 m/z units (typically < 3 to 5 ppm error) of the calculated value is required to support a molecular formula assignment for molecules under 1000 amu[5][6].

However, mass accuracy alone is an incomplete validator. A self-validating system requires orthogonal confirmation through isotopic pattern analysis and tandem mass spectrometry (MS/MS) fragmentation profiling[7].

G A Precursor Synthesis B LC-MS Purity (>95%) A->B C HRMS Accurate Mass B->C D Isotopic Pattern C->D E Orthogonal Validation D->E F Verified Formula E->F

Fig 1. Self-validating analytical workflow for pyridyl-pyrazole precursor verification.

Gas-Phase Fragmentation Causality of Pyridyl-Pyrazoles

To further validate the precursor identity, we must analyze its gas-phase thermodynamic behavior. When subjected to Collision-Induced Dissociation (CID) in an MS/MS experiment, pyridyl-pyrazoles exhibit highly deterministic fragmentation pathways.

The dominant processes involve the expulsion of hydrogen cyanide (HCN, -27 Da) and nitrogen gas (N


, -28 Da) from the pyrazole ring[8][9]. These neutral losses are driven by the thermodynamic stability of the resulting product ions. Observing these specific neutral losses provides structural causality that confirms the presence of the pyrazole pharmacophore, distinguishing it from isobaric impurities that might share the same empirical formula but possess a different connectivity.

G M [M+H]+ Precursor Ion F1 Loss of HCN (-27 Da) M->F1 F2 Loss of N2 (-28 Da) M->F2 F3 Substituent Cleavage M->F3 F1->F2 Sequential

Fig 2. Typical ESI-MS/MS fragmentation pathways for pyridyl-pyrazole precursors.

Quantitative Parameters for Formula Verification

To establish a robust, self-validating protocol, the following quantitative thresholds must be strictly adhered to:

ParameterAcceptable ThresholdCausality / Rationale
Mass Accuracy < 3 ppm (or < 0.003 m/z)Ensures the measured monoisotopic mass aligns with the unique mass defect of the empirical formula[4][5].
Resolving Power > 60,000 (at m/z 200)Separates the target analyte from isobaric background matrix interferences[4][10].
Isotopic Similarity > 90% match to theoreticalValidates the elemental composition (e.g., specific A+2 ratios for halogens like Cl or Br)[3].
Purity (LC-UV) > 95%Prevents ion suppression and ensures the MS signal represents the bulk synthesized material[5].

Step-by-Step Methodology: HRMS Protocol for Formula Verification

A self-validating protocol must eliminate systemic biases. The following workflow ensures high-fidelity formula verification for pyridyl-pyrazole precursors:

Step 1: Sample Preparation and Matrix Elimination
  • Causality: High analyte concentrations can cause detector saturation and space-charge effects in ion traps, artificially shifting the mass accuracy. Matrix salts suppress ionization.

  • Action: Dilute the purified pyridyl-pyrazole precursor (>95% purity via LC-UV) to a concentration of 1-5 µg/mL in a mass-spectrometry grade solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid to promote [M+H]

    
     ionization)[10][11].
    
Step 2: Instrument Calibration and Lock Mass Injection
  • Causality: Ambient temperature fluctuations and power supply micro-variations cause the mass scale to drift during analysis.

  • Action: Perform a weekly external calibration using a standard mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). During the run, utilize an internal "lock mass" (e.g., a known background polysiloxane ion at m/z 371.1012 or a spiked internal standard) to provide real-time, on-the-fly mass axis correction[4].

Step 3: High-Resolution Data Acquisition
  • Causality: Sufficient resolving power is required to separate the target monoisotopic peak from isobaric background interferences.

  • Action: Acquire data in positive Electrospray Ionization (ESI+) mode. Set the mass analyzer (e.g., Orbitrap or Q-TOF) to a minimum resolving power of 60,000 (at m/z 200). The scan range should encompass the expected precursor mass (e.g., m/z 100-1000)[4][7].

Step 4: Algorithmic Formula Generation and Isotopic Matching
  • Causality: An incorrect molecular formula will not yield a matching exact mass or isotopic distribution. If the formula is wrong, the physics of the mass defect will expose it[7].

  • Action: Use the instrument's data system to generate potential formulas within a 5 ppm tolerance. Apply heuristic filtering (restricting element counts based on known synthetic inputs: C, H, N, O, and halogens). Calculate the isotopic pattern (A+1, A+2 peak intensities) and ensure the theoretical distribution matches the experimental data with a similarity score > 90%.

Step 5: Orthogonal Validation
  • Causality: HRMS cannot distinguish structural isomers (which have identical exact masses and empirical formulas).

  • Action: Cross-verify the HRMS formula with

    
    H and 
    
    
    
    C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the connectivity of the pyridyl and pyrazole rings[6][12]. Utilize Elemental Analysis (combustion analysis) to confirm the bulk purity and rule out inorganic salts that are invisible to MS[6].

References

1.5 - UC Irvine Mass Spectrometry Facility 2.1 - Molecules (PMC / NIH) 3.12 - Organometallics (ACS Publications) 4. 3 - Algimed 5. 7 - Journal of Organic Chemistry (NIH) 6.6 - Cerno Bioscience 7. - TSI Journals 8.4 - The Bumbling Biochemist 9. 2 - HERC 10. 11 - BenchChem 11.8 - IntechOpen 12. 9 - ResearchGate 13. 10 - Analytik NEWS

Sources

Methodological & Application

Technical Application Note: Synthesis Protocol for 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, receptor antagonists, and anti-inflammatory agents 1. The specific target molecule, 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine , features a highly substituted architecture designed for complex target binding:

  • C3 Pyridin-2-yl group: Acts as a potent hydrogen bond acceptor and

    
    -stacking participant.
    
  • C4 Propyl group: Provides tunable lipophilicity to occupy hydrophobic pockets.

  • C5 Amine: Serves as a critical hydrogen bond donor.

This application note outlines a self-validating, two-step synthetic protocol to construct this densely functionalized heterocycle, emphasizing the mechanistic causality behind each experimental condition.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of 3,4,5-trisubstituted 5-aminopyrazoles relies on a robust disconnection approach: the pyrazole core is formed via the cyclocondensation of a


-ketonitrile with hydrazine.
Step 1: Base-Promoted Acyl-C Coupling

To generate the necessary intermediate, 2-(pyridine-2-carbonyl)pentanenitrile , an acyl-C coupling (Claisen-type condensation) is performed between ethyl picolinate and valeronitrile (pentanenitrile).

  • Causality of Base Selection: Potassium tert-butoxide (KOt-Bu) is selected over smaller alkoxides (like NaOEt). KOt-Bu is a sterically hindered, strong base that efficiently deprotonates the

    
    -carbon of valeronitrile without acting as a nucleophile. This prevents unwanted transesterification or nucleophilic attack on the ester carbonyl, ensuring high yields under transition-metal-free ambient conditions 2.
    
Step 2: Hydrazine-Mediated Cyclocondensation

The


-ketonitrile is reacted with hydrazine hydrate in refluxing ethanol.
  • Atom-Mapping: The highly electrophilic carbonyl carbon becomes C3 of the pyrazole, the propyl-bearing

    
    -carbon becomes C4, and the nitrile carbon becomes C5 1.
    
  • Causality of Conditions: Ethanol provides optimal solubility for both the polar hydrazine and the lipophilic intermediate. Reflux conditions supply the thermal energy necessary to drive the initial hydrazone formation and the subsequent intramolecular nucleophilic attack on the nitrile carbon 3.

SynthesisRoute A Ethyl Picolinate + Valeronitrile B KOt-Bu, THF Ambient Temp A->B C β-Ketonitrile Intermediate B->C Acyl-C Coupling D Hydrazine Hydrate EtOH, Reflux C->D E 4-Propyl-3-(pyridin-2-yl) -1H-pyrazol-5-amine D->E Cyclocondensation

Two-step synthetic workflow for 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine.

Experimental Methodologies

Protocol A: Synthesis of 2-(pyridine-2-carbonyl)pentanenitrile

Objective: Form the


-ketonitrile intermediate via controlled deprotonation and acylation.
  • Preparation: Flame-dry a 100 mL round-bottom flask. Under an inert nitrogen atmosphere, charge the flask with Potassium tert-butoxide (KOt-Bu) (1.68 g, 15.0 mmol, 1.5 equiv) and anhydrous Tetrahydrofuran (THF) (30 mL).

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Rationale: Low temperatures prevent the self-condensation of the ester.

  • Addition: Prepare a mixture of Ethyl picolinate (1.51 g, 10.0 mmol, 1.0 equiv) and Valeronitrile (1.00 g, 12.0 mmol, 1.2 equiv). Add this mixture dropwise to the base suspension over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the ethyl picolinate spot is fully consumed.

  • Quench & Workup: Quench the reaction strictly with saturated aqueous

    
     (20 mL). Rationale: 
    
    
    
    -ketonitriles are highly susceptible to basic hydrolysis 3.
    
    
    provides a mild neutralization that protects the nitrile group without protonating the pyridine ring. Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure. Use the crude intermediate directly in Protocol B.
Protocol B: Synthesis of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Objective: Execute the cyclocondensation to form the final pyrazole ring.

  • Preparation: Dissolve the crude 2-(pyridine-2-carbonyl)pentanenitrile (approx. 8.0 mmol, 1.50 g) in Absolute Ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add Hydrazine hydrate (50-60% aqueous solution, 1.5 equiv) dropwise at room temperature. (Safety Note: Hydrazine is highly toxic; perform strictly in a fume hood).

  • Cyclization: Heat the mixture to reflux (78 °C) and stir for 8–12 hours.

  • IPC: Monitor via LC-MS. Look for the disappearance of the intermediate mass (

    
    ) and the appearance of the product mass (
    
    
    
    ).
  • Workup & Purification: Cool to room temperature and concentrate the ethanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL). Dry the organic layer, filter, and evaporate. Purify via recrystallization from ethanol/water to yield the pure product.

Mechanism N1 1. Nucleophilic Addition Hydrazine attacks carbonyl C of β-ketonitrile N2 2. Hydrazone Formation Elimination of H2O N1->N2 N3 3. Intramolecular Cyclization Terminal nitrogen attacks nitrile (C≡N) N2->N3 N4 4. Tautomerization Aromatization yields 5-aminopyrazole N3->N4

Step-by-step mechanism of the hydrazine-mediated cyclocondensation.

Data Presentation & Analytical Validation

To ensure a self-validating workflow, compare your empirical results against the standardized quantitative data and analytical markers summarized in the table below.

ParameterStep 1:

-Ketonitrile Synthesis
Step 2: Pyrazole Cyclocondensation
Target Intermediate/Product 2-(pyridine-2-carbonyl)pentanenitrile4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Chemical Formula


Exact Mass

189.10203.13
Typical Yield 75% – 85%80% – 90%
Primary Solvent Anhydrous THFAbsolute Ethanol
Reaction Temperature 0 °C

Room Temperature
Reflux (78 °C)
Key Analytical Marker (IR) ~2200 cm⁻¹ (Sharp

stretch)
~3200-3400 cm⁻¹ (Broad

stretch)
Key Analytical Marker (NMR)

-proton multiplet (~4.5 ppm)
Pyrazole

and exocyclic

exchangeable signals

Troubleshooting & Optimization

  • Hydrolysis of the

    
    -Ketonitrile:  If low yields are observed in Step 1, it is likely due to ambient moisture or over-acidification during workup. Ensure THF is strictly anhydrous and always quench with mild 
    
    
    
    rather than strong mineral acids 3.
  • Regioselectivity & Tautomerism: When using unsubstituted hydrazine hydrate, the resulting 3-substituted-5-aminopyrazole and 5-substituted-3-aminopyrazole are tautomeric equivalents and exist in dynamic equilibrium. However, if this protocol is adapted to use substituted hydrazines (e.g., methylhydrazine), regiomeric mixtures will form. In such cases, switching the solvent to an aprotic dipolar solvent like DMF or adjusting the pH can direct the regioselectivity 3.

References

  • Approaches towards the synthesis of 5-aminopyrazoles Source: nih.gov (PMC) URL:1

  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles Source: benchchem.com URL:3

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones Source: researchgate.net / Beilstein J. Org. Chem. URL:2

Sources

Preparation of pyrazolo[1,5-a]pyrimidine from 4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 5,7-dimethyl-2-(pyridin-2-yl)-3-propylpyrazolo[1,5-a]pyrimidine

Abstract

This application note provides a comprehensive and robust protocol for the synthesis of 5,7-dimethyl-2-(pyridin-2-yl)-3-propylpyrazolo[1,5-a]pyrimidine from the precursor 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, central nervous system disorders, and infectious diseases.[1][2][3][4][5] This document details a well-established cyclocondensation reaction with acetylacetone, offering researchers a reliable method for accessing this valuable heterocyclic system. The protocol includes a thorough explanation of the reaction mechanism, a step-by-step experimental procedure, methods for purification, and a comprehensive guide to the structural characterization of the final product using modern analytical techniques.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The fusion of pyrazole and pyrimidine rings creates the pyrazolo[1,5-a]pyrimidine system, a class of N-heterocyclic compounds of immense interest to the pharmaceutical industry.[3][6] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases.[1][5] This has led to the development of several successful drugs, including the hypnotic agent Zaleplon and the cyclin-dependent kinase (CDK) inhibitor Dinaciclib, which is investigated for cancer treatment.[1][7] The therapeutic potential of this scaffold extends to anti-inflammatory, antiviral, antibacterial, and analgesic agents, making it a focal point of drug discovery programs.[4][5][8]

The most prevalent and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.[1][3][6][9][10] This application note leverages this strategy to provide a detailed workflow for the synthesis of a specifically substituted derivative, intended to guide researchers in academic and industrial settings.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed condensation reaction between 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine and acetylacetone (2,4-pentanedione). Glacial acetic acid serves as both the solvent and the catalyst for this transformation.

Overall Reaction:

(A graphical representation of the chemical reaction)

Mechanism:

The reaction mechanism is a classic example of a condensation-cyclization sequence, which can be broken down into three key steps:

  • Enamine Formation: The exocyclic amino group (-NH₂) of the 5-aminopyrazole, being the most nucleophilic nitrogen, attacks one of the protonated carbonyl carbons of acetylacetone. This is followed by the elimination of a water molecule to form a reactive enamine intermediate.

  • Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N1) then performs a nucleophilic attack on the second carbonyl carbon, closing the six-membered pyrimidine ring.

  • Dehydration: A final dehydration step occurs, driven by the formation of a stable, aromatic fused heterocyclic system, yielding the final pyrazolo[1,5-a]pyrimidine product.[10]

The diagram below illustrates this mechanistic pathway.

G cluster_start Step 1: Enamine Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_end Step 3: Aromatization A 5-Aminopyrazole Derivative (Nucleophile) C Enamine Intermediate A->C Nucleophilic Attack & Dehydration (-H₂O) B Protonated Acetylacetone (Electrophile) B->C D Cyclized Intermediate C->D Nucleophilic Attack by Endocyclic Nitrogen E Final Pyrazolo[1,5-a]pyrimidine Product D->E Dehydration (-H₂O)

Caption: Reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Materials and Equipment

Reagents

Reagent Formula MW ( g/mol ) Supplier Cat. No.
4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine C₁₁H₁₄N₄ 202.26 Custom N/A
Acetylacetone (2,4-Pentanedione) C₅H₈O₂ 100.12 Sigma-Aldrich P7754
Glacial Acetic Acid CH₃COOH 60.05 Fisher Scientific A38-212
Ethanol (Absolute) C₂H₅OH 46.07 VWR 89125-186
Sodium Bicarbonate (NaHCO₃) NaHCO₃ 84.01 EMD Millipore SX0320-1
Anhydrous Magnesium Sulfate (MgSO₄) MgSO₄ 120.37 Acros Organics 212530010
Ethyl Acetate C₄H₈O₂ 88.11 J.T.Baker 9282-03

| Hexanes | C₆H₁₄ | 86.18 | Macron | MK657301 |

Equipment

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • NMR tubes

  • Melting point apparatus

Synthetic Procedure

The overall workflow for the synthesis and purification is outlined below.

G A 1. Reagent Setup B 2. Reflux Reaction (4-6 hours) A->B C 3. Reaction Quench & Neutralization B->C D 4. Extraction & Drying C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization E->F

Caption: Experimental workflow from reaction setup to characterization.

Step-by-Step Method:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (1.0 eq, e.g., 1.0 g, 4.94 mmol) in 15 mL of glacial acetic acid.

  • Addition of Reagent: To this stirring solution, add acetylacetone (1.2 eq, 0.60 mL, 5.93 mmol) dropwise.[6]

  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the cooled brown solution into a beaker containing 100 mL of ice-cold water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until gas evolution ceases and the pH is neutral (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

The crude product can be purified by flash column chromatography on silica gel.[8][11]

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% and gradually increasing to 50%). Collect fractions and monitor by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 5,7-dimethyl-2-(pyridin-2-yl)-3-propylpyrazolo[1,5-a]pyrimidine as a solid or viscous oil.

Characterization and Data Analysis

Unambiguous structural confirmation of the synthesized product is critical.[12] The following analytical data are expected for the target compound, 5,7-dimethyl-2-(pyridin-2-yl)-3-propylpyrazolo[1,5-a]pyrimidine (C₁₆H₁₈N₄, MW: 266.34 g/mol ).

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the most informative tool for structural verification. Expected chemical shifts (δ, ppm) are:

    • ~8.70 (d, 1H): Pyridine H-6 proton.

    • ~8.50 (d, 1H): Pyridine H-3 proton.

    • ~7.80 (t, 1H): Pyridine H-4 proton.

    • ~7.30 (t, 1H): Pyridine H-5 proton.

    • ~6.90 (s, 1H): Pyrimidine H-6 proton.[9]

    • ~3.00 (t, 2H): Methylene protons (CH₂) of the propyl group adjacent to the pyrazole ring.

    • ~2.65 (s, 3H): Methyl protons at C7.

    • ~2.60 (s, 3H): Methyl protons at C5.[13][14]

    • ~1.80 (sextet, 2H): Methylene protons (CH₂) in the middle of the propyl group.

    • ~1.00 (t, 3H): Methyl protons (CH₃) of the propyl group.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will confirm the number of unique carbons in the molecule. Key expected signals (δ, ppm) include:

    • ~160-165: Quaternary carbons of the pyrimidine ring (C5, C7).

    • ~140-155: Carbons of the pyridine and pyrazole rings.

    • ~105-110: Methine carbon of the pyrimidine ring (C6).[9]

    • ~90-95: C3 of the pyrazole ring.

    • ~25-30: Propyl CH₂ and C5/C7 methyl carbons.

    • ~14.0: Propyl CH₃ carbon.

  • High-Resolution Mass Spectrometry (HRMS-ESI): This analysis provides the exact mass of the molecule, confirming its elemental composition.

    • Expected [M+H]⁺: Calculated for C₁₆H₁₉N₄⁺: 267.1604; Found: 267.xxxx.[9]

  • Melting Point: A sharp, defined melting point range indicates a high degree of purity for the crystalline solid product.

Safety Precautions

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acetylacetone: Flammable liquid and vapor. Harmful if swallowed. Handle in a well-ventilated area away from ignition sources.

  • Organic Solvents (Ethyl Acetate, Hexanes): Flammable. Use in a fume hood. Avoid inhalation of vapors.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient heating; inactive starting material.Ensure the reaction reaches reflux temperature (118°C). Verify the integrity of the 5-aminopyrazole starting material.
Incomplete Reaction Reaction time too short.Extend the reflux time and continue to monitor by TLC until the starting material is consumed.
Low Yield Product loss during work-up; inefficient extraction.Ensure complete neutralization before extraction. Perform multiple extractions (at least 3) with ethyl acetate.
Impure Product Incomplete reaction; side product formation.Optimize purification. Use a shallower solvent gradient during column chromatography for better separation. Consider recrystallization from an appropriate solvent system (e.g., ethanol/water).

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine, a scaffold of high value in drug discovery and medicinal chemistry. By following the outlined steps for reaction, purification, and characterization, researchers can efficiently access this important heterocyclic system for further investigation and development.

References

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. ACS Publications. [Link]

  • 1 H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing. [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. [Link]

  • Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles. Thieme. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Semantic Scholar. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. [Link]

Sources

Application Note: Advanced Cyclization Protocols for 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of fused N-heteroaromatic compounds (NHACs) is a cornerstone of modern drug discovery. 5-Aminopyrazoles are privileged, highly versatile scaffolds used extensively to construct complex bicyclic and spirocyclic systems. This application note provides a comprehensive guide to the cyclization of 4-propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine . By detailing the mechanistic causality and providing self-validating experimental protocols, this guide empowers researchers to predictably synthesize pyrazolo[1,5-a]pyrimidines and spirocyclic pyrazoloquinazolines.

Structural & Mechanistic Rationale

The reactivity of 4-propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is governed by its unique polyfunctional microenvironment:

  • 1,3-Dinucleophilic Core: The exocyclic 5-amino group exhibits the highest nucleophilicity and initiates intermolecular attack. The adjacent pyrazole nitrogen (N1) acts as a secondary nucleophile, enabling rapid intramolecular ring closure when reacted with 1,3-dielectrophiles[1].

  • Steric & Lipophilic Modulation (4-Propyl Group): The C4-propyl substituent introduces localized steric hindrance, which prevents unwanted side reactions at the C4 position and directs cyclization exclusively toward the N1 atom. Furthermore, it significantly enhances the lipophilicity of the final fused heterocycle, a critical parameter in ADME optimization.

  • Directing Group Capability (3-Pyridin-2-yl Group): Beyond electronic modulation, the pyridyl nitrogen can act synergistically with the pyrazole lone pairs as a bidentate directing group. This enables transition-metal-catalyzed C-H activation, bypassing the need for traditional pre-functionalization steps like halogenation[2].

Experimental Protocols & Workflows

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation

Causality & Design: Cyclocondensation with 1,3-dicarbonyl compounds is a thermodynamically driven, self-validating system for forming 5:6 aza-fused heterocycles[1]. The exocyclic 5-amino group attacks the most sterically accessible carbonyl to form an imine intermediate. Subsequent intramolecular attack by the N1 nitrogen on the second carbonyl, followed by dehydration, yields a stable, fully conjugated pyrazolo[1,5-a]pyrimidine system.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine in 10 mL of glacial acetic acid.

  • Addition: Add 1.2 mmol of the 1,3-dicarbonyl compound (e.g., acetylacetone) dropwise at room temperature under continuous magnetic stirring.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 100°C for 4–6 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the primary amine spot validates the imine formation and subsequent ring closure.

  • Work-up: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. Neutralize the solution with saturated aqueous NaHCO₃ until pH 7-8 is achieved.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

PathwayA N1 4-Propyl-3-(pyridin-2-yl) -1H-pyrazol-5-amine N2 1,3-Dicarbonyl Addition N1->N2 Nucleophilic Attack N3 Imine Intermediate N2->N3 -H2O N4 Intramolecular Cyclization (N1) N3->N4 N5 Pyrazolo[1,5-a]pyrimidine Derivative N4->N5 -H2O

Mechanistic pathway of cyclocondensation yielding pyrazolo[1,5-a]pyrimidine derivatives.

Protocol B: Rh(III)-Catalyzed [5+1] Cycloaddition

Causality & Design: This modern catalytic route exploits the lone pair of electrons on the pyrazole ring as a traceless directing group, enabling ortho C–H activation[2]. When reacted with maleimides in the presence of a Rh(III) catalyst, the system undergoes a [5+1] cycloaddition. The 3-(pyridin-2-yl) group stabilizes the intermediate metallacycle, facilitating Michael addition and reductive elimination to form complex spirocyclic pyrazoloquinazolines[2].

Step-by-Step Methodology:

  • Catalyst Loading: In an oven-dried Schlenk tube, combine 4-propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (0.2 mmol), N-phenylmaleimide (0.24 mmol),[Cp*RhCl₂]₂ (5 mol%), and AgOAc (20 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous methanol under a strict argon atmosphere to prevent catalyst oxidation.

  • Reaction: Seal the tube and stir the mixture at 80°C for 12 hours.

  • Quenching & Filtration: Cool the reaction to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove the rhodium and silver salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via preparative TLC or column chromatography to isolate the spirocyclic product.

PathwayB S1 5-Aminopyrazole + Maleimide S2 Rh(III) Catalyst / AgOAc Coordination S1->S2 S3 N-Directed ortho-C-H Activation S2->S3 S4 Michael Addition & Migratory Insertion S3->S4 S5 Reductive Elimination & Cyclization S4->S5 S6 Spirocyclic Pyrazoloquinazoline S5->S6

Rh(III)-catalyzed[5+1] cycloaddition workflow via traceless directing group C-H activation.

Quantitative Data Presentation

To assist in experimental design, the following table summarizes the optimized parameters for the cyclization workflows described above.

Reaction TypeReagentSolventCatalyst / AdditiveTemp (°C)Time (h)Expected Yield (%)
Cyclocondensation AcetylacetoneAcetic AcidNone1004–675–85
Cyclocondensation Ethyl AcetoacetateEthanolPiperidine (cat.)806–870–80
[5+1] Cycloaddition N-PhenylmaleimideMethanol[Cp*RhCl₂]₂ / AgOAc801265–75

References

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Two-component reactions of 5-amino-pyrazole derivatives with various reagents for the synthesis of pyrazole-fused six-membered heterocycles Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols for 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Pyrazolyl-Pyridine Ligands in Modern Chemistry

(1H-Pyrazolyl)pyridines have emerged as highly sought-after ligands in the field of coordination chemistry, largely due to their structural analogy to 2,2'-bipyridine and the relative ease of their synthesis.[1] These ligands offer a versatile platform for the design of metal complexes with tunable electronic and steric properties. The ability to functionalize both the pyrazole and pyridine rings allows for fine-tuning of the resulting metal complexes' photophysical and chemical characteristics.[1] The pyrazole moiety, in particular, offers unique features; it can act as a neutral donor or, upon deprotonation of the N-H group, as a bridging, anionic ligand, facilitating the formation of neutral and polynuclear metal complexes.[1] This review will focus on a specific, promising derivative: 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine. The introduction of a propyl group at the 4-position and an amine group at the 5-position of the pyrazole ring is anticipated to impart unique steric and electronic properties to its corresponding metal complexes, opening new avenues in catalysis and materials science.

Part 1: Synthesis of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Proposed Synthetic Pathway

The overall proposed synthetic scheme is outlined below. This pathway is designed to utilize readily available starting materials and employs robust and well-documented chemical transformations.

Synthesis_of_4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine cluster_0 Step 1: Synthesis of Ethyl 2-cyanopentanoate cluster_1 Step 2: Synthesis of 2-Cyano-1-(pyridin-2-yl)pentan-1-one cluster_2 Step 3: Cyclization to form the Target Ligand Ethyl_cyanoacetate Ethyl cyanoacetate NaH NaH, THF Ethyl_cyanoacetate->NaH 1-Bromopropane 1-Bromopropane 1-Bromopropane->NaH Ethyl_2-cyanopentanoate Ethyl 2-cyanopentanoate NaH->Ethyl_2-cyanopentanoate Ethyl_2-cyanopentanoate_2 Ethyl 2-cyanopentanoate NaOEt NaOEt, Ethanol Ethyl_2-cyanopentanoate_2->NaOEt Ethyl_picolinate Ethyl picolinate Ethyl_picolinate->NaOEt 2-Cyano-1-(pyridin-2-yl)pentan-1-one 2-Cyano-1-(pyridin-2-yl)pentan-1-one NaOEt->2-Cyano-1-(pyridin-2-yl)pentan-1-one 2-Cyano-1-(pyridin-2-yl)pentan-1-one_2 2-Cyano-1-(pyridin-2-yl)pentan-1-one Ethanol_reflux Ethanol, Reflux 2-Cyano-1-(pyridin-2-yl)pentan-1-one_2->Ethanol_reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Ethanol_reflux Target_Ligand 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine Ethanol_reflux->Target_Ligand Coordination_Mode cluster_0 Ligand Structure cluster_1 Coordination to Metal Center Ligand 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine Coordination Bidentate Coordination Ligand->Coordination Pyridine-N Pyrazole-N Metal Metal (M) Coordination->Metal

Sources

Solvent selection for dissolving 4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine for assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Formulation Protocols for 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine in Biological Assays

Executive Summary

The robust evaluation of small molecule inhibitors in biochemical and cell-based assays depends entirely on maintaining the compound in a fully dissolved, monomeric state. 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine presents a unique solvation challenge. It combines a lipophilic 4-propyl chain with a dense hydrogen-bonding core (a pyrazole-amine and a pyridine ring). This structural dichotomy often leads to high solid-state lattice energy and poor aqueous solubility, making it prone to "precipitation upon dilution" when introduced into physiological buffers.

This application note provides a field-proven, self-validating framework for selecting the optimal solvent system, formulating aqueous working solutions, and verifying kinetic solubility to ensure uncompromised assay integrity.

Physicochemical Profiling & Causality (The "Why" Behind the Protocol)

To design an effective solvation strategy, we must first deconstruct the molecule's physicochemical behavior:

  • Hydrophobic Aggregation: The 4-propyl substituent significantly increases the partition coefficient (LogP). In aqueous media (pH 7.4), water molecules form highly ordered clathrate structures around this aliphatic chain, an entropically unfavorable process that drives the compound to aggregate and minimize its exposed surface area.

  • Crystal Lattice Disruption: The 3-(pyridin-2-yl) and 5-amine groups act as strong hydrogen bond donors and acceptors. In the solid state, these form a rigid intermolecular network. To dissolve the compound, the solvent must possess a high hydrogen-bond acceptor capacity to disrupt this lattice.

  • The DMSO Paradox: Dimethyl sulfoxide (DMSO) is the gold standard primary solvent because its highly polar, aprotic nature effectively breaks the crystal lattice and overcomes solvation energy barriers[1]. However, when a high-concentration DMSO stock is rapidly diluted into an aqueous buffer, the compound experiences a sudden drop in the solvent's dielectric constant. This forces the compound past its thermodynamic solubility limit, resulting in kinetic trapping and micro-precipitation[2].

To prevent false negatives in screening assays (caused by compound crash-out), researchers must utilize a "step-down" co-solvent strategy rather than direct aqueous dilution.

Solvent Selection Matrix

The following matrix summarizes the quantitative and qualitative parameters for selecting a solvent system for this compound.

Solvent SystemSolubilizing MechanismMax Assay Conc. (v/v)Causality & Application Notes
100% Anhydrous DMSO Strong H-bond acceptor; disrupts crystal lattice.< 0.5%Primary Stock: Excellent for long-term storage at -20°C. High freezing point prevents degradation[1].
100% Ethanol Protic solvation of the pyridine/amine nitrogens.< 1.0%Alternative Stock: Useful if the downstream assay is highly sensitive to DMSO-induced cytotoxicity.
DMSO + 5% PEG400 PEG acts as a steric stabilizer to prevent aggregation.< 0.5% DMSO< 0.1% PEGIntermediate Dilution: Prevents hydrophobic collapse of the 4-propyl chain during aqueous transition[2].
DMSO + 0.01% Tween-20 Micellar encapsulation of the lipophilic core.< 0.5% DMSO< 0.001% TweenAqueous Buffer Additive: Lowers surface tension and prevents compound adsorption to plastic well plates.

Step-by-Step Experimental Methodologies

The following protocols constitute a self-validating system. By coupling the formulation steps (Protocols 1 & 2) with an immediate analytical check (Protocol 3), you guarantee that the compound remains bioavailable.

Protocol 1: Master Stock Preparation (10 mM)

Caution: Amines can craze certain plastics over time. Always use glass for primary stocks[3].

  • Vessel Selection: Weigh exactly 2.44 mg of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (MW ≈ 244.3 g/mol ) into a sterile, borosilicate glass vial with a PTFE-lined cap. Avoid polystyrene tubes.

  • Solvent Addition: Add 1.0 mL of LC-MS grade, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex aggressively for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Storage: Aliquot into 50 µL single-use amber glass vials. Purge with argon gas before sealing to prevent hygroscopic water absorption, which degrades DMSO's solvating power. Store at -20°C.

Protocol 2: Aqueous Working Solution Formulation (Step-Down Method)

Objective: Prevent thermodynamic crash-out during buffer introduction.

  • Buffer Preparation: Prepare your target biological buffer (e.g., 1X PBS or HEPES, pH 7.4). Supplement the buffer with 0.01% (v/v) Tween-20 to aid in micellar stabilization.

  • Intermediate Dilution: Thaw a 10 mM DMSO stock aliquot to room temperature. Dilute it 1:10 into a transition solvent (e.g., 50% DMSO / 50% PEG400) to create a 1 mM intermediate stock.

  • Final Dilution: While vigorously vortexing the supplemented aqueous buffer, add the 1 mM intermediate stock dropwise to reach your final assay concentration (e.g., 10 µM).

    • Critical Insight: Adding the compound into a moving aqueous phase prevents localized zones of high compound concentration, drastically reducing the nucleation rate of aggregates[2].

Protocol 3: Kinetic Solubility Verification Assay

Objective: Confirm the absence of sub-visual aggregates before running the biological assay.

  • Plate Setup: Transfer 100 µL of the final aqueous working solution (from Protocol 2) into a 96-well clear-bottom microplate. Include a blank well containing only the assay buffer + matching DMSO/Tween-20 concentration.

  • Nephelometry/Absorbance Read: Measure the absorbance at 620 nm (or use a dedicated nephelometer to measure light scattering)[4].

  • Validation: If the OD620 of the compound well is > 0.01 above the blank, sub-visual precipitation has occurred. The buffer must be reformulated with higher co-solvent concentrations before proceeding to the biological assay.

Workflow Visualization

The following decision tree illustrates the logical flow for solvent selection and solubility validation.

SolventWorkflow A 4-Propyl-3-(pyridin-2-yl) -1H-pyrazol-5-amine B Primary Stock (10-50 mM) 100% Anhydrous DMSO A->B C Intermediate Dilution (DMSO + PEG400) B->C Step-Down D Aqueous Assay Buffer (< 0.5% DMSO final) C->D Dropwise Addition E Solubility Check (Nephelometry/DLS) D->E OD 620nm F Proceed to Assay (Clear Solution) E->F Pass (No Aggregates) G Reformulate Buffer (Turbidity Detected) E->G Fail (Crash-out) G->C Adjust Co-solvents

Caption: Decision tree for solvent formulation and kinetic solubility validation of hydrophobic pyrazoles.

References

  • Ivanenkov, K. V., et al. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. Available at: [Link]

  • Inglese, J., et al. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application Note: Synthesis and Optimization of Schiff Bases derived from 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Coordination Chemistry, Ligand Design, and Medicinal Chemistry

Introduction & Structural Rationale

The design of multidentate ligands and bioactive scaffolds often relies on the robust chemistry of pyrazole derivatives. 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a highly specialized, privileged building block featuring three distinct coordination sites: a pyridine nitrogen, a pyrazole core, and a primary amine at the C5 position.

When reacted with aromatic aldehydes (such as salicylaldehyde or benzaldehyde), the C5-primary amine undergoes a condensation reaction to form a Schiff base (imine) . The resulting azomethine linkage (-N=CH-) extends the conjugation of the system and creates highly stable, bi- or tridentate chelating agents. The presence of the C4-propyl group provides tunable lipophilicity, which is critical for drug permeation and modifying the steric environment around transition metal centers in catalytic applications.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields and high purity, the protocol must be designed around the specific electronic and steric properties of the pyrazol-5-amine scaffold.

  • Electronic Effects & Catalyst Selection: The lone pair on the C5-amine is partially delocalized into the electron-rich pyrazole ring, rendering it slightly less nucleophilic than standard aliphatic amines. Furthermore, the electron-withdrawing nature of the adjacent pyridine ring subtly reduces electron density. Therefore, the reaction requires an acid catalyst to activate the carbonyl carbon of the aldehyde [1]. Glacial acetic acid is selected because it is a weak acid; it effectively protonates the carbonyl oxygen (increasing electrophilicity) without fully protonating the pyrazole amine (which would form an unreactive ammonium salt and halt the reaction) [2].

  • Steric Hindrance: The propyl chain at the C4 position introduces moderate steric bulk adjacent to the reacting amine. This steric hindrance increases the activation energy of the nucleophilic attack, dictating the need for extended reflux times (4–6 hours) compared to unsubstituted pyrazol-5-amines [3].

  • Thermodynamic Control: Schiff base formation is a reversible condensation reaction that produces water as a byproduct. By utilizing absolute ethanol as the solvent, the initial water concentration is minimized, driving the thermodynamic equilibrium toward the imine product [4].

Mechanism R1 Pyrazol-5-amine (Nucleophile) I2 Hemiaminal Intermediate R1->I2 Nucleophilic Attack R2 Aldehyde (Electrophile) I1 Protonated Carbonyl (Activated) R2->I1 H+ (AcOH) I1->I2 P Schiff Base (Imine) + H2O I2->P -H2O (Dehydration)

Mechanistic pathway of acid-catalyzed Schiff base formation.

Experimental Protocol

This self-validating protocol is engineered to provide immediate visual feedback (colorimetric change and precipitation) to confirm reaction progress.

Materials & Reagents
  • 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (1.0 eq, limiting reagent)

  • Aromatic Aldehyde (e.g., Salicylaldehyde) (1.05 eq)

  • Absolute Ethanol (Anhydrous, ≥99.5%)

  • Glacial Acetic Acid (Catalyst)

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology
  • Reactant Preparation: In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine in 15 mL of absolute ethanol. Stir at room temperature until a homogenous solution is achieved.

  • Electrophile Addition: Slowly add 5.25 mmol (1.05 eq) of the chosen aromatic aldehyde dropwise to the stirring solution.

  • Catalysis: Add exactly 3–4 drops of glacial acetic acid to the mixture. Critical Note: Do not exceed this catalytic amount. Over-acidification will drastically reduce the yield by sequestering the nucleophile [1].

  • Condensation (Reflux): Attach a reflux condenser and heat the mixture to 78°C using an oil bath or heating mantle. Maintain continuous reflux and stirring for 4 to 6 hours. The solution will typically deepen in color (often turning bright yellow or orange), indicating the formation of the highly conjugated azomethine network [3].

  • In-Process Monitoring: After 3 hours, monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3 v/v) eluent system. The appearance of a new, less polar fluorescent spot under UV light confirms product formation.

  • Crystallization: Once TLC indicates the consumption of the starting amine, remove the flask from the heat source and allow it to cool to ambient temperature. Transfer the flask to an ice-water bath (0–4°C) for 45 minutes to induce complete precipitation of the Schiff base.

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to remove unreacted aldehyde and trace acid [4].

  • Purification: Recrystallize the crude product from a minimal amount of boiling ethanol. Allow it to cool slowly to yield analytically pure crystals. Dry under vacuum at 40°C for 12 hours.

Workflow A 1. Reactant Preparation Amine + Aldehyde in Abs. EtOH B 2. Acid Catalysis Add Glacial Acetic Acid (cat.) A->B C 3. Condensation Reflux at 78°C (4-6 h) B->C D 4. Crystallization Cool to 0-4°C C->D E 5. Isolation & Purification Filtration & Recrystallization D->E

Workflow for the synthesis and isolation of pyrazole-derived Schiff bases.

Quantitative Data & Validation

The following tables summarize the optimization parameters and the expected spectroscopic markers required to validate the structural integrity of the synthesized Schiff base.

Table 1: Optimization of Reaction Conditions

Data represents typical yields based on solvent and catalyst variations for sterically hindered pyrazol-5-amines.

SolventCatalystTemperature (°C)Time (h)Yield (%)Observation / Rationale
MethanolNone6512< 35%Insufficient thermal energy; no activation of carbonyl.
EthanolNone781242%Higher temp improves yield slightly, but reaction remains sluggish.
Absolute Ethanol Acetic Acid (cat.) 78 5 85 - 92% Optimal balance of activation, solubility, and thermodynamic control.
Toluenep-TSA (cat.)110478%Dean-Stark required; harsher conditions lead to minor decomposition.
Table 2: Spectroscopic Validation Markers

Key analytical signals confirming the conversion of the primary amine to the imine.

Analytical TechniqueExpected Signal / ShiftStructural Assignment
FT-IR ~1615 – 1630 cm⁻¹Strong absorption band indicating C=N (Azomethine) stretch.
FT-IR Disappearance of ~3300 cm⁻¹Loss of primary amine (-NH₂) doublet stretch.
¹H-NMR (DMSO-d6) ~8.50 – 9.10 ppm (singlet, 1H)Highly deshielded Azomethine (CH=N) proton.
¹H-NMR (DMSO-d6) ~0.85 – 0.95 ppm (triplet, 3H)Terminal methyl group of the C4-propyl chain.

References

  • Source: benchchem.
  • Source: d-nb.
  • Source: researchgate.
  • Source: mdpi.

Application Note: Advanced Handling, Storage, and Safety Protocols for Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminopyrazoles (such as 3-aminopyrazole, 4-aminopyrazole, and their ester derivatives) are highly versatile organic intermediates. They are foundational to the synthesis of complex heterocyclic compounds, particularly in the design of kinase inhibitors and other targeted pharmaceutical agents[1]. Despite their synthetic utility, the electron-rich nature of the aminopyrazole moiety renders these compounds highly susceptible to environmental degradation. This Application Note provides researchers and drug development professionals with a causality-driven guide to the safe handling, storage, and quality control of aminopyrazole compounds, ensuring both personnel safety and experimental integrity.

Physicochemical Profiling and Mechanistic Degradation

Understanding the inherent chemical vulnerabilities of aminopyrazoles is the first step in establishing a robust handling protocol. The amino group increases the electron density of the pyrazole ring, making it highly susceptible to oxidation when exposed to atmospheric oxygen and ultraviolet (UV) or visible light[2].

Mechanistic Causality:

  • Oxidation: Exposure to air and light drives the oxidation of the aminopyrazole moiety, leading to the formation of colored impurities, such as azo dimers[2]. This manifests visually as a distinct color change (yellowing or browning of an otherwise off-white powder).

  • Hydrolysis: Substituted derivatives, such as ethyl 3-amino-1H-pyrazole-4-carboxylate, are vulnerable to hydrolysis. Ambient moisture or basic conditions can cleave the ethyl ester, converting it prematurely into the corresponding carboxylic acid[2].

Table 1: Quantitative Physicochemical and Safety Data
CompoundCAS NumberMelting Point (°C)Storage TemperaturePrimary SensitivitiesGHS Hazard Classifications
3-Aminopyrazole 1820-80-033 - 392 - 8 °CAir, Light, MoistureSkin Irrit. 2; Eye Irrit. 2A[3]
4-Aminopyrazole 7152-40-1165.5 - 166.52 - 8 °CAir, LightSkin Irrit. 2; Eye Irrit. 2A[4]
Ethyl 3-aminopyrazole-4-carboxylate 6994-25-8N/A (Solid)2 - 8 °CAir, Light, MoistureSkin Irrit. 2; Eye Irrit. 2A[5]

Storage and Stability Workflows

To mitigate degradation, a self-validating storage system must be implemented. Visual inspection serves as the primary gateway; any deviation from the expected off-white or pale-yellow appearance must trigger mandatory analytical quality control (QC) before the reagent is introduced into a synthetic pipeline.

AminopyrazoleWorkflow N1 Material Receipt & Logging N2 Visual QC (Check for Oxidation/Yellowing) N1->N2 N3 Inert Atmosphere Storage (2-8°C, Argon/N2) N2->N3 Purity Confirmed N4 Purification (Recrystallization/HPLC) N2->N4 Discoloration Detected N5 Handling in Fume Hood (PPE, Local Exhaust) N3->N5 Requisition N4->N3 N6 Reaction Setup (Avoid Oxidizers/Acids) N5->N6

Caption: Workflow for handling, QC, and storage of aminopyrazole compounds.

Step-by-Step Methodologies

Protocol A: Inert Storage Preparation

Causality: Aminopyrazoles react vigorously with strong oxidizing agents and degrade under atmospheric oxygen[5]. Storing them under an inert gas displaces oxygen, preventing oxidative dimerization.

  • Initial Inspection: Upon receipt, visually inspect the compound. 3-Aminopyrazole should appear as an off-white to pale-yellow solid or viscous liquid (depending on ambient temperature, as its melting point is 33-39°C)[1].

  • Atmospheric Displacement: Transfer the primary container into a glove box or use a Schlenk line to purge the headspace with high-purity Argon or Nitrogen[2].

  • Sealing: Tightly seal the container. Use Parafilm or Teflon tape around the cap to prevent moisture ingress.

  • Temperature Control: Store the sealed container in a refrigerator maintained at 2-8°C[1]. Ensure the storage area is completely devoid of strong acids, acid chlorides, and strong oxidizing agents[3].

Protocol B: Safe Handling and Dispensing

Causality: Aminopyrazoles are classified as Category 2 skin and eye irritants. Dust generation can lead to inhalation exposure, necessitating strict engineering controls[3].

  • Engineering Controls: Conduct all weighing and dispensing operations within a certified chemical fume hood equipped with local exhaust ventilation to prevent the dispersion of dust or aerosols[5].

  • Personal Protective Equipment (PPE): Don a lab coat, nitrile gloves (inspected for pinholes), and tightly fitting safety goggles. If ventilation is compromised, a MSHA/NIOSH-approved dust respirator is mandatory[5].

  • Dispensing: Use non-sparking, anti-static spatulas to weigh the material. For 3-aminopyrazole, which may be a viscous liquid or semi-solid at room temperature, gentle warming (e.g., in a water bath at 40°C) may be required to facilitate transfer. Do not exceed 60°C to avoid thermal degradation.

  • Decontamination: After dispensing, wipe down the balance and surrounding hood area with a damp paper towel. Wash hands and face thoroughly with soap and water[5].

Emergency Response and Spill Containment

In the event of an accidental release, the immediate priority is to prevent dust cloud formation and environmental contamination[3].

  • Spill Cleanup: Evacuate unnecessary personnel. Wearing full PPE, sweep up the solid using a dustpan and brush, taking care not to disperse dust into the air. Place the collected material into an airtight, compatible container for hazardous waste disposal[3]. Do not flush down the drain.

  • First Aid (Skin/Eye Contact): Immediately flush the affected area with running water for at least 15-20 minutes. Remove contaminated clothing. Remove contact lenses if present and easy to do, and seek immediate medical attention[3].

Troubleshooting: Purity Validation

If an older batch of an aminopyrazole (e.g., ethyl 3-amino-1H-pyrazole-4-carboxylate) exhibits significant yellowing, it is likely compromised by oxidation[2].

  • Action: Do not use discolored material directly in sensitive catalytic or coupling reactions.

  • Validation: Assess purity using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy[2].

  • Resolution: If impurities (such as azo dimers or hydrolyzed carboxylic acids) are detected, perform recrystallization using an appropriate solvent system to purify the material before proceeding with the synthesis[2].

References

  • Title: 3-Aminopyrazole CAS 1820-80-0 - Product Description & Safety Information Source: Home Sunshine Pharma URL: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized 5-aminopyrazoles is a cornerstone in the development of fused pyrazoloazines, which serve as privileged scaffolds in modern kinase inhibitor design [1]. The target compound, 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine , presents a unique steric and electronic profile. The C3-pyridyl group provides a built-in hydrogen bond acceptor/donor motif crucial for hinge-binding in kinase targets, while the C4-propyl group occupies hydrophobic pockets to enhance target selectivity.

Conventional thermal heating for this condensation-cyclization sequence often results in prolonged reaction times, thermal degradation, and poor yields. This application note details a highly optimized, self-validating microwave-assisted protocol that drastically reduces reaction time from hours to minutes while maximizing yield and purity [2].

Mechanistic Rationale & Experimental Design

Thermodynamic vs. Kinetic Control

The formation of the pyrazole core from a β-ketonitrile and hydrazine hydrate is a two-step process:

  • Condensation: Initial nucleophilic attack to form a transient hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the nitrile carbon to close the 5-membered ring.

Under conventional heating, the cyclization step is kinetically sluggish, leading to the accumulation of intermediates and the promotion of oxidative side-reactions.

The Causality of Microwave Heating

Microwave irradiation directly couples with the dipole moments of the solvent and the polar reactants. This dielectric heating provides instantaneous, volumetric temperature increases, effectively overcoming the activation energy barrier for the cyclization step. Ethanol is selected as the solvent not only for its "green" profile but also for its high loss tangent (


), making it an excellent microwave absorber that rapidly transfers thermal energy to the solvated reactants.

G SM1 2-Propyl-3-oxo-3-(pyridin-2-yl)propanenitrile (β-Ketonitrile) MW Microwave Irradiation (120°C, 15 min, EtOH) SM1->MW SM2 Hydrazine Hydrate (Dinucleophile) SM2->MW Intermediate Hydrazone Intermediate (Transient) MW->Intermediate Condensation Product 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (Target Scaffold) Intermediate->Product Intramolecular Cyclization Downstream Kinase Inhibitor Library (Pyrazolo[1,5-a]pyrimidines) Product->Downstream Scaffold Derivatization

Figure 1: Microwave synthesis workflow for 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine.

Materials & Equipment

  • Reagents:

    • 2-Propyl-3-oxo-3-(pyridin-2-yl)propanenitrile (1.0 eq, Precursor)

    • Hydrazine hydrate (80% aqueous solution) (1.5 eq, Dinucleophile)

    • Absolute Ethanol (Reaction Grade)

    • Heptane and Distilled Water (For workup)

  • Equipment:

    • Dedicated Microwave Synthesizer (e.g., Anton Paar Monowave 400 or CEM Discover 2.0)

    • 10 mL microwave-transparent borosilicate glass vials with Teflon-lined crimp caps.

Step-by-Step Protocol: Microwave-Assisted Synthesis

This protocol is designed as a self-validating system . The phase changes and solubility shifts explicitly described below serve as visual indicators of reaction progression, ensuring the scientist can verify success at each stage.

Step 1: Reagent Charging To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-propyl-3-oxo-3-(pyridin-2-yl)propanenitrile (1.0 mmol, 188.2 mg).

Step 2: Solvent Addition Suspend the starting material in 3.0 mL of absolute ethanol. Causality Check: A concentration of ~0.33 M ensures optimal collision frequency for the bimolecular condensation while preventing the generation of excessive vapor pressure during microwave heating.

Step 3: Nucleophile Introduction Add hydrazine hydrate (1.5 mmol, ~75 µL) dropwise at room temperature. Self-Validation: A slight exothermic reaction and a color shift from pale yellow to a deeper, vibrant yellow will occur immediately. This visual cue confirms the initial formation of the hydrazone intermediate. Note: 1.5 equivalents are used because hydrazine is highly volatile and can be partially lost to the headspace of the vial; the excess ensures complete conversion.

Step 4: Sealing and Purging Seal the vial with a Teflon-lined septum cap. Purge the headspace with nitrogen gas for 1 minute. Causality Check: Electron-rich aminopyrazoles are highly susceptible to oxidative degradation at elevated temperatures. The nitrogen purge prevents the formation of N-oxide impurities.

Step 5: Microwave Irradiation Insert the vial into the microwave cavity and apply the following optimized parameters:

  • Target Temperature: 120 °C

  • Ramp Time: 2 minutes (prevents solvent bumping)

  • Hold Time: 15 minutes

  • Stirring: High (900 rpm)

  • Cooling: Compressed air cooling to 35 °C post-reaction.

Step 6: Workup & Precipitation Upon cooling, the highly polar pyrazole product typically precipitates from the ethanol solution. To drive complete precipitation, add 3.0 mL of ice-cold distilled water dropwise while stirring vigorously.

Step 7: Isolation Filter the precipitate under vacuum. Wash the filter cake with cold water (2 x 2 mL) to remove residual hydrazine, followed by cold heptane (2 x 2 mL) to wash away any unreacted lipophilic starting materials. Dry the solid under high vacuum for 4 hours.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the protocol's parameters were rigorously optimized. The data below demonstrates why 120 °C at 15 minutes is the definitive standard for this specific scaffold.

Table 1: Microwave Parameter Optimization
EntryTemperature (°C)Time (min)SolventIsolated Yield (%)Purity (LC-MS)
18030EtOH4585%
210020EtOH6892%
3 120 15 EtOH 91 >98%
414010EtOH8290% (Thermal degradation)
Table 2: Expected Analytical Signatures

Verify the structural integrity of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine using the following diagnostic markers:

Analytical MethodExpected SignatureDiagnostic Value
LC-MS (ESI+) m/z 245.1 [M+H]⁺Confirms the exact molecular weight of the cyclized product.
¹H NMR (DMSO-d₆) Broad singlet, 4.5–5.0 ppm (2H)Confirms the presence of the exocyclic -NH₂ group.
¹H NMR (DMSO-d₆) Broad singlet, >11.0 ppm (1H)Confirms the endocyclic pyrazole -NH proton.
FT-IR Absence of ~2200 cm⁻¹ peakValidates the complete consumption of the nitrile precursor.

Downstream Applications in Drug Discovery

The isolated 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is an ideal bis-nucleophilic precursor. As established in the literature [3], 5-aminopyrazoles possess three distinct nucleophilic sites (4-CH, 1-NH, and 5-NH₂). By reacting this scaffold with 1,3-dielectrophiles (such as β-dimethylaminovinyl ketones), researchers can rapidly assemble libraries of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused heterocyclic systems are highly sought after for screening against oncogenic kinase panels (e.g., EGFR, CDK, and JAK/STAT pathways).

References

  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896.[Link]

  • Kaddouri, Y., et al. (2022). Microwave-assisted synthesis and reactivity of new 5-amino-1H-pyrazole derivatives bearing 2-furoyl moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1255-1262.[Link]

  • Faria, J. V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 272–314. [Link]

Application Note: 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors heavily relies on identifying privileged chemical scaffolds that can reliably anchor into the highly conserved ATP-binding pocket. The compound 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine represents a highly versatile, bidentate hinge-binding scaffold utilized in the discovery of novel therapeutics targeting kinases such as Aurora A/B, p38 MAPK, and ALK5[1].

As a Senior Application Scientist, it is critical to understand why this specific structural topology is effective before initiating a high-throughput screening or derivatization campaign:

  • Bidentate Hinge Binding: The nitrogen atom of the pyridine ring acts as a hydrogen-bond acceptor, while the adjacent NH of the pyrazole ring acts as a hydrogen-bond donor. Together, they form a highly stable, dual hydrogen-bond network with the backbone amide and carbonyl groups of the kinase hinge region[2].

  • Conformational Locking via the 4-Propyl Group: The 4-propyl substitution is not merely decorative; it serves a dual biophysical purpose. First, it projects into the hydrophobic pocket (often interacting with the gatekeeper residue), providing essential van der Waals interactions. Second, steric repulsion between the propyl group and the adjacent pyridine ring restricts the coplanarity of the biaryl system, pre-organizing the scaffold into its bioactive conformation and reducing the entropic penalty of binding.

  • Solvent-Exposed Vectoring: The 5-amine serves as a synthetic handle. By derivatizing this primary amine into amides, ureas, or sulfonamides, medicinal chemists can project functional groups out toward the solvent-exposed region or into the DFG-out pocket to achieve Type II kinase inhibition[1].

Pharmacophore Scaffold 4-Propyl-3-(pyridin-2-yl) -1H-pyrazol-5-amine Pyridine Pyridine N (H-Bond Acceptor) Scaffold->Pyridine PyrazoleNH Pyrazole NH (H-Bond Donor) Scaffold->PyrazoleNH Propyl 4-Propyl Group (Hydrophobic/Gatekeeper) Scaffold->Propyl Amine 5-Amine (Solvent Vector) Scaffold->Amine Hinge Kinase Hinge Region (e.g., Backbone C=O / NH) Pyridine->Hinge H-bond PyrazoleNH->Hinge H-bond Pocket Hydrophobic Pocket I Propyl->Pocket VdW Solvent Solvent Exposed Region Amine->Solvent Extension

Pharmacophore model of the 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold in the ATP pocket.

Experimental Workflow & Library Generation

To transform this base scaffold into a potent, selective lead compound, a systematic workflow integrating parallel synthesis, biochemical profiling, and cellular target engagement is required.

Workflow Start Scaffold Selection (4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine) Deriv Parallel Synthesis (Amide/Urea Coupling at 5-Amine) Start->Deriv Biochem Biochemical Profiling (TR-FRET Kinase Assay) Deriv->Biochem Cell Cellular Target Engagement (NanoBRET Assay) Biochem->Cell Lead Lead Optimization (ADME & PK/PD) Cell->Lead

Experimental workflow from scaffold derivatization to lead optimization.

Protocol 1: Parallel Synthesis of 5-Amide Derivatives

Causality Note: The 5-amine of the pyrazole ring is a relatively poor nucleophile due to the electron-withdrawing nature of the adjacent heteroaromatic system. Standard coupling reagents (like EDC/HOBt) often result in low yields. Therefore, the highly reactive uronium coupling reagent HATU, combined with a strong base (DIPEA) and elevated temperatures, is utilized to force the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL microwave vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.2 equivalents, 0.6 mmol) in anhydrous N,N-Dimethylformamide (DMF, 3.0 mL).

  • Activation: Add HATU (1.5 equivalents, 0.75 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Coupling: Add 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (1.0 equivalent, 0.5 mmol) to the activated mixture.

  • Reaction: Seal the vial and subject it to microwave irradiation at 100°C for 45 minutes. Self-Validation: Monitor reaction progression via LC-MS; the mass of the starting scaffold (

    
     = 203.1) should be completely consumed.
    
  • Purification: Quench the reaction with saturated aqueous

    
    , extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous 
    
    
    
    , and concentrate. Purify the crude product via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Biochemical Validation: TR-FRET Kinase Assay

Once the library is synthesized, compounds must be evaluated for ATP-competitive inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this process. Causality Note: TR-FRET is selected over standard radiometric or colorimetric assays because the time-resolved measurement introduces a microsecond delay before reading the emission. This eliminates short-lived background fluorescence generated by the library compounds themselves, drastically reducing false-positive rates[3][4].

Protocol 2: TR-FRET Kinase Inhibition Assay
  • Reagent Preparation: Prepare a Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT[5].
    
  • Compound Plating: Dispense 100 nL of the synthesized derivatives (in a 10-point, 3-fold serial dilution in 100% DMSO) into a low-volume 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X master mix containing the target kinase (e.g., Aurora A at 0.5 nM) and a biotinylated peptide substrate to all wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution (prepared at the apparent

    
     of the specific kinase to ensure competitive sensitivity) to initiate the reaction[3].
    
  • Incubation & Termination: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of a Detection Mix containing 15 mM EDTA (to chelate

    
     and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Readout: Incubate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

Below is a representative SAR (Structure-Activity Relationship) data summary demonstrating how derivatization of the 5-amine on the 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold impacts potency and selectivity.

Compound IDR-Group (5-Amine Extension)Aurora A IC₅₀ (nM)p38α IC₅₀ (nM)Kinase Selectivity Fold
Scaffold 1-NH₂ (Unmodified)>10,000>10,000N/A
Analog 2aBenzamide4501,2002.6x
Analog 2b3-Fluorobenzamide854104.8x
Analog 2cCyclopropyl amide1,5008,4005.6x
Analog 2d4-(Trifluoromethyl)benzamide1215012.5x

Cellular Target Engagement & Pathway Disruption

Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM). Compounds must prove they can disrupt the target signaling pathway inside living cells.

Pathway Stimulus Mitogenic/Stress Stimuli Receptor Receptor Tyrosine Kinase Stimulus->Receptor Target Target Kinase (e.g., Aurora A / p38) Receptor->Target Phosphorylation Downstream Downstream Effectors (Transcription Factors) Target->Downstream Response Cell Cycle Progression / Inflammation Downstream->Response Inhibitor Scaffold Derivatives Inhibitor->Target ATP-competitive Inhibition

Disruption of kinase signaling pathways by ATP-competitive pyrazole-based inhibitors.

Protocol 3: NanoBRET Target Engagement Assay

To validate intracellular binding, the NanoBRET assay utilizes bioluminescence resonance energy transfer.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Plating: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM. Plate cells into a 384-well white tissue culture plate at a density of

    
     cells/well.
    
  • Tracer & Compound Addition: Add a cell-permeable fluorescent NanoBRET tracer (which binds the ATP pocket) and the test compound.

  • Incubation: Incubate for 2 hours at 37°C, 5%

    
    . Causality Note: This allows the test compound to equilibrate across the cell membrane and compete with the tracer for the NanoLuc-kinase active site.
    
  • Detection: Add the NanoLuc substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm). A decrease in the BRET ratio indicates successful target engagement by the test compound.

References

  • Fath, M., et al. "Kinase hinge binding scaffolds and their hydrogen bond patterns." Bioorganic & Medicinal Chemistry, 23(21), 6520-6527 (2015). Available at:[Link]

  • BenchChem Technical Support Team. "Assay Development for Protein Kinase Enzymes - Assay Guidance Manual." NCBI Bookshelf, National Center for Biotechnology Information (2025). Available at:[Link]

  • Zhao, Z., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 26(18), 5486 (2021). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your experimental design.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a common issue stemming from several potential factors. A systematic approach to troubleshooting is recommended.

A. Purity of Starting Materials: The quality of your starting materials, 2-(1-cyanobutyl)pyridine (your β-ketonitrile) and hydrazine, is critical.

  • β-Ketonitrile Purity: Ensure your 2-(1-cyanobutyl)pyridine is free from acidic or basic impurities, which can catalyze its hydrolysis, a common side reaction.[1] If you are synthesizing this precursor, ensure complete removal of any reagents from the previous steps.

  • Hydrazine Quality: Hydrazine and its derivatives can degrade over time. It is highly recommended to use a freshly opened bottle or to purify stored hydrazine before use for optimal results.[1]

B. Reaction Stoichiometry: The ratio of reactants can significantly impact the reaction's completion.

  • While the theoretical stoichiometry is 1:1, employing a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, especially if there is any uncertainty about the purity of the β-ketonitrile.[1]

C. Incomplete Reaction: If you observe significant amounts of starting material after the expected reaction time, consider the following:

  • Reaction Time: The reaction may require more time to reach completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

  • Temperature: While heating can increase the reaction rate, excessive heat can sometimes lead to a decrease in yield due to the formation of degradation products.[2] If you are running the reaction at reflux, try reducing the temperature to around 60 °C and monitoring the progress.[2][3]

D. Side Reactions: The primary side reaction of concern is the hydrolysis of the β-ketonitrile.

  • To mitigate this, consider running the reaction under neutral conditions in a non-aqueous, aprotic solvent like DMF or NMP, which have shown to provide better results in similar syntheses.[1] If you are using a protic solvent like ethanol, ensure your glassware is dry and consider adding a non-nucleophilic base to scavenge any acid.

Q2: I'm observing multiple spots on my TLC plate that are not my starting materials or desired product. What could these be?

The formation of unexpected byproducts can complicate purification and reduce your overall yield.

A. Hydrazone Intermediate: The reaction proceeds through a stable hydrazone intermediate.[1] It is possible that under your current conditions, the cyclization of this intermediate to the final pyrazole is slow.

  • Troubleshooting: If you suspect the accumulation of the hydrazone, you can try to promote cyclization by increasing the reaction temperature or by adding a catalytic amount of acid (like acetic acid) or base (like sodium ethoxide), though this may also increase the risk of other side reactions.[1][4]

B. Pyridine Ring Reactivity: While the primary reaction is the pyrazole formation, the pyridine nitrogen is a nucleophilic center and could potentially react under certain conditions, although this is less common in this specific synthesis.

  • Characterization: To identify these byproducts, it is advisable to isolate them via column chromatography and characterize them using techniques like NMR and Mass Spectrometry.

Q3: The purification of my final product is challenging. It isolates as a thick oil and is difficult to crystallize. What are my options?

Purification of aminopyrazoles can indeed be tricky. Here are a few strategies to consider.

A. Column Chromatography: If direct crystallization is failing, purification by column chromatography on silica gel is a standard and effective method.[1]

  • Solvent System: A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. You can gradually increase the polarity to elute your product. For aminopyrazoles, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent system can help to reduce tailing on the silica gel.

B. Recrystallization Techniques: Even after chromatography, you may need to recrystallize the product to achieve high purity.

  • Solvent Screening: If a literature procedure for recrystallization is unavailable, a systematic solvent screen is recommended. Ethanol and methanol are often good starting points for aminopyrazoles.[1][5]

  • Salt Formation: If the free base is difficult to crystallize, consider forming a salt. Reacting your aminopyrazole with an acid like HCl or sulfuric acid can yield a more crystalline solid that is easier to purify by recrystallization.[6] The free base can then be regenerated by treatment with a base.

Troubleshooting Summary Potential Cause Recommended Action
Low Yield Impure starting materialsUse pure 2-(1-cyanobutyl)pyridine and fresh hydrazine.[1]
Incomplete reactionIncrease reaction time, use a slight excess of hydrazine, or gently heat.[1][2]
Side reactions (hydrolysis)Use a dry, aprotic solvent like DMF or NMP.[1]
Multiple Byproducts Stable hydrazone intermediateIncrease temperature or add a catalyst to promote cyclization.[1]
Purification Difficulties Product is an oilPurify by column chromatography. Consider adding triethylamine to the eluent.
Fails to crystallizePerform a solvent screen for recrystallization (start with ethanol).[5]
Consider forming a salt (e.g., hydrochloride) to improve crystallinity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine?

The synthesis is a classic example of the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) with a hydrazine.[2][4] The reaction proceeds in two main steps:

  • Nucleophilic Attack and Dehydration: The terminal nitrogen of hydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, 2-(1-cyanobutyl)pyridine, to form a hydrazone intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon, leading to an intramolecular cyclization to form the 5-aminopyrazole ring after tautomerization.[1]

reaction_mechanism Reaction Mechanism start_materials 2-(1-cyanobutyl)pyridine + Hydrazine Hydrate hydrazone Hydrazone Intermediate start_materials->hydrazone Nucleophilic Attack & Dehydration cyclization Intramolecular Cyclization hydrazone->cyclization Tautomerization product 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine cyclization->product

A simplified reaction mechanism for pyrazole synthesis.
Q2: What are the recommended reaction conditions for this synthesis?

While optimization is often substrate-specific, a good starting point based on general procedures for 5-aminopyrazole synthesis would be:[1][3]

  • Reactants: 2-(1-cyanobutyl)pyridine (1 equivalent) and hydrazine hydrate (1.1 equivalents).

  • Solvent: Ethanol is a common choice, but for troubleshooting low yields due to hydrolysis, an aprotic solvent like DMF could be beneficial.[1][3]

  • Temperature: The reaction can often be stirred at room temperature or gently heated to reflux (around 60-80°C).[1][3]

  • Catalyst: The reaction can proceed without a catalyst. However, if the reaction is slow, a catalytic amount of a base like sodium ethoxide or an acid like acetic acid can be added. Basic catalysis is often reported to favor the formation of 5-aminopyrazoles.[4]

  • Reaction Time: This can range from a few hours to overnight (4-24 hours).[1][3] Monitoring by TLC is the best way to determine completion.

Q3: What safety precautions should I take when handling the reagents for this synthesis?
  • Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Cyanides: The β-ketonitrile starting material contains a nitrile group. While not as acutely toxic as inorganic cyanides, it should be handled with care. Avoid inhalation and skin contact.

  • General Precautions: As with all chemical reactions, it is important to conduct a thorough risk assessment before starting any work.

Q4: How can I best monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method.

  • TLC Setup: Use silica gel plates. A good eluent system to start with would be a 3:1 or 4:1 mixture of hexanes and ethyl acetate.

  • Visualization: The spots can be visualized under a UV lamp (254 nm). You can also use a potassium permanganate stain to visualize compounds that are not UV-active.

  • Interpretation: As the reaction progresses, you should see the spot corresponding to your starting material (2-(1-cyanobutyl)pyridine) diminish and a new, more polar spot corresponding to your product (4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine) appear.

troubleshooting_workflow Troubleshooting Workflow start Low Yield or Incomplete Reaction check_reagents Check Purity of Starting Materials start->check_reagents optimize_stoichiometry Optimize Stoichiometry (slight excess of hydrazine) check_reagents->optimize_stoichiometry Reagents OK success Improved Yield and Purity check_reagents->success Impure Reagents (Use fresh/pure) optimize_conditions Optimize Reaction Conditions (Time, Temperature, Solvent) optimize_stoichiometry->optimize_conditions Stoichiometry OK optimize_stoichiometry->success Stoichiometry Adjusted purification_issues Purification Issues? optimize_conditions->purification_issues Conditions Optimized column_chrom Use Column Chromatography purification_issues->column_chrom Yes purification_issues->success No recrystallization Attempt Recrystallization (Solvent Screen) column_chrom->recrystallization salt_formation Consider Salt Formation recrystallization->salt_formation salt_formation->success

A workflow for troubleshooting common synthesis issues.

Experimental Protocol

Synthesis of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

This protocol is a general guideline and may require optimization.

Materials:

  • 2-(1-cyanobutyl)pyridine

  • Hydrazine hydrate

  • Ethanol (or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard workup and purification glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(1-cyanobutyl)pyridine (1 equivalent) in ethanol (approximately 5-10 mL per gram of starting material).

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux (60-80 °C). Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude residue can be purified by either recrystallization or column chromatography.

    • Recrystallization: Attempt to recrystallize the crude product from a suitable solvent, such as ethanol.

    • Column Chromatography: If recrystallization is unsuccessful, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of hexanes/ethyl acetate to isolate the desired product.

References

  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support.
  • IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available from: [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. Organic Syntheses. Available from: [Link]

  • ResearchGate. (2025, January). Model paths for the transformation of in situ generated nitrile imine to pyrazole. ResearchGate. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available from: [Link]

  • PMC. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. Available from: [Link]

  • Google Patents. (1975, November 18). US3920693A - Production of 3-aminopyrazoles. Google Patents.
  • ACS Publications. (2025, August 7). NHC-Catalyzed Enantioselective Access to Pyrazoles with a Nitrile-Containing All-Carbon Quaternary Center. The Journal of Organic Chemistry. Available from: [Link]

  • Beilstein Journals. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • PMC. (2023, July 19). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. Available from: [Link]

  • PMC. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC. Available from: [Link]

  • PMC. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. PMC. Available from: [Link]

  • ResearchGate. Synthesis of pyrazolines by reaction with hydrazine hydrate. ResearchGate. Available from: [Link]

  • PMC. (2023, May 30). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC. Available from: [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available from: [Link]

  • ResearchGate. (2025, December 5). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. Available from: [Link]

  • ResearchGate. Proposed mechanism of 2‐(1'‐methyl‐hydrazinyl)pyridine‐directed C−H/N−H.... ResearchGate. Available from: [Link]

  • PubMed. (2001, May 3). Catalytic Amination of 2-substituted Pyridines With Hydrazine Derivatives. PubMed. Available from: [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available from: [Link]

  • Google Patents. (2007, April 25). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Google Patents.
  • MDPI. (2025, December 24). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available from: [Link]

  • MDPI. (2017, May 16). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available from: [Link]

  • PMC. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available from: [Link]

  • PMC. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available from: [Link]

  • PMC. (2024, February 22). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. PMC. Available from: [Link]

  • Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Cyclization of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex cyclization reactions of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine .

This highly functionalized 5-aminopyrazole is a critical building block for synthesizing fused pyrazoloazines (e.g., pyrazolo[1,5-a]pyrimidines). However, its specific substitution pattern introduces unique regiochemical, steric, and electronic bottlenecks. This guide will unpack the causality behind these failures and provide self-validating protocols to overcome them.

Mechanistic Causality: Why Do Cyclizations Fail?

To troubleshoot effectively, we must first understand the molecular environment of our starting material. The 5-aminopyrazole core possesses multiple nucleophilic sites: the endocyclic nitrogens (N1/N2) and the exocyclic amine (C5-NH₂).

When reacting with 1,3-dielectrophiles (such as


-diketones or enaminones), the reaction pathway is dictated by three competing factors [1]:
  • Steric Blockade: The bulky C4-propyl group creates severe steric hindrance adjacent to the C5-amine. This often stalls the reaction at the uncyclized Schiff base intermediate because the molecule cannot easily adopt the required rotamer conformation for final ring closure.

  • Electronic Deactivation: The C3-(pyridin-2-yl) substituent is electron-withdrawing via induction and resonance, which reduces the intrinsic nucleophilicity of the adjacent pyrazole nitrogens.

  • Catalyst Poisoning (Chelation): The spatial arrangement of the C3-pyridyl nitrogen and the pyrazole N2 creates a bidentate pocket. If you are using transition metal Lewis acids to catalyze the cyclization, this pocket will chelate the metal, effectively poisoning your catalyst and halting the reaction.

Mechanism SM 4-Propyl-3-(pyridin-2-yl) -1H-pyrazol-5-amine Path1 Kinetic Control (Exocyclic NH2 Attack) SM->Path1 Acidic (AcOH) Path2 Thermodynamic Control (Endocyclic N1 Attack) SM->Path2 Basic (DMF/Base) Int1 Schiff Base Intermediate (Stalled) Path1->Int1 Prod2 Pyrazolo[1,5-a]pyrimidine (Isomer B) Path2->Prod2 Fast Cyclization Steric Steric Clash from C4-Propyl Group Int1->Steric Prod1 Pyrazolo[1,5-a]pyrimidine (Isomer A) Steric->Prod1 Overcome via Heat + Strong Acid

Caption: Mechanistic pathways of 5-aminopyrazole cyclization highlighting steric bottlenecks.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a mass corresponding to the starting materials minus one water molecule (


), but the ring hasn't closed. How do I force cyclization? 
A:  Your reaction has successfully undergone the initial condensation to form a Schiff base or enamine, but the C4-propyl group is sterically preventing the N1 nitrogen from attacking the second electrophilic center.
Solution: You must switch from kinetic to thermodynamic control. Refluxing the intermediate in glacial acetic acid (AcOH) with a catalytic amount of strong Brønsted acid (e.g., 

) is highly effective [3]. The strong acid protonates the intermediate carbonyl, drastically increasing its electrophilicity to overcome the steric activation barrier of the C4-propyl group.

Q2: I am getting a mixture of two isomeric products with the exact same mass. How do I control regioselectivity? A: This is a classic regioselectivity issue caused by competitive initial attacks between the N1 nitrogen and the exocyclic C5-NH₂ [2]. Solution: Regioselectivity in 5-aminopyrazoles is heavily solvent- and pH-dependent. To selectively drive the reaction toward Isomer A (exocyclic attack first), use acidic media (like AcOH), which protonates the pyrazole ring and favors the exocyclic amine. To drive the reaction toward Isomer B (endocyclic attack first), use basic solvents (like DMF with piperidine), which deprotonate the pyrazole, generating a highly nucleophilic pyrazolide anion at N1.

Q3: The reaction is completely dead, and I recover 100% of my starting material. I am using a Zinc/Copper Lewis acid catalyst. What went wrong? A: The C3-(pyridin-2-yl) group is acting as a bidentate ligand alongside the pyrazole N2. It has chelated your Lewis acid, precipitating it out of the catalytic cycle. Solution: Abandon transition metal Lewis acids for this specific substrate. Switch entirely to Brønsted acid catalysis (e.g.,


-TsOH or 

), which cannot be irreversibly coordinated by the pyridyl ring.

Workflow Start LC-MS Analysis of Crude Reaction Cond1 Mass = Product + 18 Da (Incomplete Cyclization) Start->Cond1 Cond2 Multiple Isomers (Regioselectivity Issue) Start->Cond2 Cond3 Unreacted SM (Catalyst Poisoning) Start->Cond3 Act1 Add H2SO4 (cat.) Increase Temp to 150°C Cond1->Act1 Act2 Switch Solvent: Use AcOH for Isomer A Cond2->Act2 Act3 Remove Lewis Acids Use Brønsted Acids Cond3->Act3

Caption: Decision tree for troubleshooting cyclization failures based on LC-MS data.

Quantitative Condition Matrix

To summarize the causality of solvent and temperature choices, refer to the optimized reaction metrics below. These data points illustrate how manipulating the thermodynamic environment directly impacts the fate of the C4-propyl substituted intermediate.

Reaction ConditionsSolventCatalystTemp / TimeMajor Product StateYield
Kinetic Control EthanolNoneReflux / 12hUncyclized Schiff Base>70%
Basic Media DMFPiperidine (1 eq)120 °C / 4hIsomer A (N1-attack derived)65%
Acidic Media Acetic Acid

(cat.)
Reflux / 6hIsomer B (C5-attack derived)88%
Microwave Assisted Acetic AcidNone150 °C / 20mIsomer B (C5-attack derived)92%

Self-Validating Standard Operating Procedure (SOP)

This protocol describes the acid-catalyzed thermodynamic cyclization of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine with a standard


-diketone (e.g., acetylacetone) to form the fused pyrazolo[1,5-a]pyrimidine [3]. It is designed as a self-validating system to ensure you can verify success at every step.

Step 1: Preparation & Solvation

  • Action: In a round-bottom flask, dissolve 1.0 equivalent of the 5-aminopyrazole and 1.2 equivalents of the

    
    -diketone in glacial acetic acid to achieve a 0.2 M concentration.
    
  • Causality: Acetic acid serves a dual purpose: it is a polar protic solvent that stabilizes the transition state, and it acts as a mild Brønsted acid to begin protonating the electrophile.

Step 2: Catalytic Activation

  • Action: Add 2 drops of concentrated

    
     per mmol of starting material.
    
  • Self-Validation Checkpoint: The solution will likely undergo a slight bathochromic shift (color darkening). This visually confirms the protonation of the C3-pyridyl group and the

    
    -diketone, signaling that the electrophilic centers are fully activated.
    

Step 3: Thermodynamic Heating

  • Action: Heat the mixture to reflux (approx. 118 °C) for 4 to 6 hours.

  • Self-Validation Checkpoint (LC-MS): Pull a 10

    
    L aliquot at the 2-hour mark.
    
    • Failure Mode: If you see a mass of

      
      , the reaction is stalled at the Schiff base. The C4-propyl steric clash is winning. Continue refluxing.
      
    • Success Mode: Full cyclization requires the loss of a second

      
       molecule. The reaction is complete only when the dominant peak is 
      
      
      
      .

Step 4: Quenching and Isolation

  • Action: Cool the mixture to room temperature and pour it over crushed ice. Carefully neutralize the acidic mixture by adding saturated aqueous

    
     dropwise until the pH reaches ~7.0.
    
  • Causality: Neutralization deprotonates the C3-pyridyl group, drastically reducing the solubility of the fused pyrazolo[1,5-a]pyrimidine in the aqueous layer, forcing it to precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Approaches towards the synthesis of 5-aminopyrazoles Beilstein Journal of Organic Chemistry URL:[Link]

  • Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines Journal of Applied Pharmaceutical Science URL:[Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives ARKIVOC / ResearchGate URL:[Link]

Technical Support Center: Minimizing Oxidation of Amine Groups in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing a common, yet critical, challenge: the oxidative instability of aminopyrazoles.

The electron-rich nature of the pyrazole ring, combined with the exocyclic amine, makes these derivatives highly susceptible to unwanted oxidation during synthesis, benchtop storage, and final formulation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your pyrazole building blocks.

Mechanistic Overview: The Causality of Aminopyrazole Oxidation

To prevent oxidation, we must first understand its pathways. The exocyclic nitrogen of an aminopyrazole is electron-rich. When exposed to ambient oxygen, transition metals, or light, the amine lone pair can undergo a Single-Electron Transfer (SET) to form a radical cation[1].

From this radical intermediate, two primary degradation pathways emerge:

  • Dimerization (Azo Formation): Deprotonation and further oxidation yield a highly reactive nitrene intermediate. This nitrene rapidly reacts with another aminopyrazole molecule to form an azopyrazole dimer (oxidative homocoupling)[2].

  • Over-oxidation: Direct oxygen insertion leads to the formation of hydroxylamines, which sequentially oxidize into nitroso and ultimately nitro derivatives[1].

OxidationPathways Aminopyrazole Aminopyrazole (Electron-rich) Radical Amine Radical Cation (SET Pathway) Aminopyrazole->Radical -e⁻ Hydroxylamine Hydroxylamine (Direct Oxygenation) Aminopyrazole->Hydroxylamine +[O] Oxidant O2 / Transition Metals Light Oxidant->Aminopyrazole Nitrene Nitrene Intermediate Radical->Nitrene -H⁺, -e⁻ Nitroso Nitroso Derivative Hydroxylamine->Nitroso Oxidation Azo Azopyrazole (Dimerization) Nitrene->Azo Dimerization Nitroso->Azo Condensation with Amine Nitro Nitro Derivative (Over-oxidation) Nitroso->Nitro Oxidation

Mechanistic pathways of aminopyrazole oxidation leading to azo-dimerization and nitro derivatives.

Troubleshooting Guide & FAQs

Q: My 5-aminopyrazole building block turns dark brown during benchtop storage. How can I prevent this auto-oxidation? A: The darkening is a classic sign of azo-dimerization and polymerization. The most effective solution is to convert the free base into a hydrochloride (HCl) salt prior to storage. Salt formation protonates the amine, converting it from an electron-donating group into an electron-withdrawing ammonium cation. This drastically increases the oxidation potential, preventing the initial single-electron transfer[3]. Store the salt under an inert argon atmosphere at 2–8 °C.

Q: I am observing unwanted azo-dimer formation during a palladium-catalyzed Suzuki-Miyaura cross-coupling step. What is the workaround? A: Transition metals can inadvertently act as redox mediators, catalyzing the oxidative N-N homocoupling of aminopyrazoles[1]. To prevent this, you must mask the amine lone pair. I recommend selective N-Boc (tert-butoxycarbonyl) protection[4]. The Boc group provides massive steric shielding and withdraws electron density via resonance, completely halting oxidative dimerization during cross-coupling[5].

Q: How do I stabilize aminopyrazole-based APIs in liquid formulations? A: Liquid formulations are prone to dissolved oxygen and trace metal impurities. You must formulate with a dual-action excipient system: a radical scavenger (like BHT or Ascorbic Acid) to intercept reactive oxygen species, and a metal chelator (like EDTA) to prevent Fenton-like radical initiation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes specific analytical checkpoints to confirm success before proceeding to the next synthetic step.

Protocol A: Hydrochloride Salt Formation for Long-Term Storage

Causality: Protonation removes the availability of the nitrogen lone pair, rendering the molecule electronically inert to ambient oxidants[3].

  • Dissolution: Dissolve the free-base aminopyrazole (1.0 eq) in a dry, non-polar ethereal solvent (e.g., diethyl ether or MTBE) under an argon atmosphere.

  • Precipitation: Slowly add a stoichiometric excess (1.1–1.2 eq) of anhydrous HCl in 1,4-dioxane dropwise at 0 °C. A white precipitate should form immediately.

  • Isolation: Stir for 30 minutes, then filter the precipitate under a blanket of inert gas. Wash with cold diethyl ether and dry in vacuo.

  • Self-Validation Checkpoint:

    • pH Test: Dissolve 1 mg of the product in 1 mL of DI water; the pH should be < 3.

    • NMR Verification: Run a

      
      H NMR in DMSO-
      
      
      
      . You must observe a significant downfield shift (typically +0.5 to +1.0 ppm) of the pyrazole C4-H proton compared to the free base, confirming the loss of electron donation from the amine.
Protocol B: Selective N-Boc Protection of Aminopyrazoles

Causality: The Boc group's carbonyl withdraws electron density, while the bulky tert-butyl group physically blocks oxidants and metal catalysts from accessing the nitrogen[4],[6].

  • Setup: Dissolve the aminopyrazole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc

    
    O, 1.05 eq). If the amine is highly deactivated, add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Triethylamine (1.2 eq).
    
  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC.

  • Workup: Quench with saturated aqueous NH

    
    Cl, extract with Ethyl Acetate, dry over MgSO
    
    
    
    , and concentrate.
  • Self-Validation Checkpoint:

    • TLC Ninhydrin Stain: Spot the product on a TLC plate and stain with Ninhydrin. A successfully Boc-protected primary amine will not turn purple/pink upon heating (Ninhydrin negative), proving the lone pair is fully masked.

    • Mass Spectrometry: LC-MS must show the desired mass plus the characteristic Boc mass shift (

      
      ).
      

Quantitative Data & Reagent Selection

Table 1: Comparison of Amine Protecting Groups for Aminopyrazoles

Selecting the right protecting group depends on the downstream deprotection tolerance and the severity of the oxidative environment[5],[6].

Protecting GroupReagent UsedSteric ShieldingOxidation ResistanceDeprotection ConditionsYields (Typical)
Boc (tert-Butoxycarbonyl)Boc

O, DMAP
HighExcellentTFA in DCM (Room Temp)85–95%
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, BaseVery HighExcellent20% Piperidine in DMF75–85%
Cbz (Carboxybenzyl)Cbz-Cl, BaseModerateHighH

, Pd/C (Hydrogenolysis)
80–90%
Acetyl (Amide formation)Ac

O, Pyridine
LowModerateHydrazine or Strong Base90–98%
Table 2: Antioxidant Excipient Selection for Formulation

For liquid or semi-solid formulations, use these quantitative baselines to prevent amine oxidation.

Antioxidant / ExcipientMechanism of ActionOptimal pH RangeRecommended Concentration (w/v)
Ascorbic Acid Direct oxygen scavenger3.0 – 6.00.01% – 0.1%
BHT (Butylated hydroxytoluene)Free radical scavenger (Lipophilic)N/A (Non-aqueous)0.01% – 0.05%
Sodium Metabisulfite Reducing agent / O

scavenger
3.5 – 5.00.01% – 0.1%
EDTA (Disodium salt)Metal ion chelator (Prevents SET)4.0 – 8.00.005% – 0.1%

References

1.[5] Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. nih.gov. 2.[4] Selective Ring N-Protection of Aminopyrazoles. researchgate.net. 3.[2] Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator. semanticscholar.org. 4.[3] 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride. benchchem.com. 5.[6] Selective Ring N-Protection of Aminopyrazoles. researchgate.net. 6.[1] Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. mdpi.com.

Sources

Technical Support Center: Optimizing HPLC Separation for 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving optimal chromatographic separation of this compound.

Section 1: Understanding the Analyte - Physicochemical Properties

Q1: What are the key physicochemical properties of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine to consider for HPLC method development?

A1: Understanding the physicochemical properties of your analyte is the foundation of a robust HPLC method. For 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, the following are critical:

  • pKa (Acid Dissociation Constant): This compound has multiple basic nitrogens (pyridine ring, pyrazole ring, and the primary amine). The pyridine moiety typically has a pKa around 5.2-6.0.[1] The pyrazole ring system also contains both acidic and basic nitrogens. The overall basicity of the molecule will be influenced by the interplay of these groups. The protonation state of these basic sites will significantly change with the mobile phase pH, directly impacting retention time and peak shape.

  • UV Absorbance: The presence of both pyridine and pyrazole rings, which are aromatic heterocyclic systems, suggests that the compound will have strong UV absorbance. Pyridine and its derivatives typically absorb in the range of 250-280 nm.[4][5] Pyrazole-containing compounds also exhibit UV absorbance in a similar region.[6] Therefore, a detection wavelength between 230 nm and 280 nm is a good starting point.

Table 1: Estimated Physicochemical Properties of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
PropertyEstimated Value/RangeImplication for HPLC Method Development
pKa Pyridine: ~5.2-6.0Mobile phase pH is a critical parameter for controlling retention and peak shape.
logP ~1.5 - 3.0Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
UV Absorbance ~230 - 280 nmA UV detector is appropriate; start with a wavelength around 254 nm.

Section 2: HPLC Method Development

Q2: What is a good starting point for developing an HPLC method for this compound?

A2: For a moderately hydrophobic, basic compound like 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, a reversed-phase approach is recommended. Here is a comprehensive starting point:

Experimental Protocol: Initial HPLC Method
  • Column Selection:

    • Phase: C18 is the most common and a good first choice.

    • Dimensions: 150 mm x 4.6 mm, 5 µm particle size is a standard dimension providing a good balance of efficiency and backpressure.[7][8]

    • Endcapping: Use a column with high-density endcapping to minimize interactions with residual silanols, which can cause peak tailing with basic compounds.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water. These acidic modifiers help to protonate the basic analyte and suppress the ionization of residual silanols on the silica surface, leading to improved peak shape.[7][9]

    • Organic Phase (B): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • Initial Composition: Start with a gradient elution to determine the approximate organic solvent concentration needed to elute the compound. A good starting gradient is 10-90% B over 20 minutes.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: 254 nm.[5][8]

Diagram 1: HPLC Method Development Workflow

HPLC_Method_Development Analyte_Properties 1. Assess Analyte Properties (pKa, logP, UV Absorbance) Initial_Conditions 2. Select Initial Conditions (C18 Column, Acidic Mobile Phase, Gradient) Analyte_Properties->Initial_Conditions Scouting_Run 3. Perform Scouting Gradient Run Initial_Conditions->Scouting_Run Evaluate_Chromatogram 4. Evaluate Chromatogram (Retention, Peak Shape, Resolution) Scouting_Run->Evaluate_Chromatogram Optimize 5. Optimize Parameters Evaluate_Chromatogram->Optimize Isocratic_Gradient Isocratic or Gradient? Optimize->Isocratic_Gradient pH_Screen pH Screening Optimize->pH_Screen Organic_Solvent Organic Solvent Selection (ACN vs. MeOH) Optimize->Organic_Solvent Final_Method 6. Final Method Isocratic_Gradient->Final_Method pH_Screen->Final_Method Organic_Solvent->Final_Method

Caption: A logical workflow for developing a robust HPLC method.

Section 3: Troubleshooting Common Issues

Q3: My peak is tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is a common issue when analyzing basic compounds like 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine. The primary cause is often secondary interactions between the protonated amine groups of the analyte and negatively charged residual silanols on the silica-based stationary phase.

Diagram 2: Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Lower_pH Lower pH with 0.1% TFA or H3PO4 Check_pH->Lower_pH No Check_Column Is the column old or designed for basic compounds? Check_pH->Check_Column Yes Resolved Peak Shape Improved Lower_pH->Resolved New_Column Replace with a new, high-purity, end-capped column Check_Column->New_Column Yes Consider_Additive Consider mobile phase additives (e.g., low concentration of a competing base) Check_Column->Consider_Additive No New_Column->Resolved Add_TEA Add Triethylamine (TEA) at a low concentration (e.g., 0.1%) Consider_Additive->Add_TEA Check_System Are there extra-column effects (e.g., long tubing)? Consider_Additive->Check_System Add_TEA->Resolved Optimize_System Minimize tubing length and diameter Check_System->Optimize_System Yes Check_System->Resolved No Optimize_System->Resolved

Caption: A decision tree for troubleshooting peak tailing.

Troubleshooting Steps for Peak Tailing:
  • Lower Mobile Phase pH: Reducing the pH to 2.5-3.0 with an acid like trifluoroacetic acid (TFA) or phosphoric acid will ensure the analyte is fully protonated and will also suppress the ionization of silanol groups, minimizing secondary interactions.[10]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping have fewer accessible silanol groups, significantly reducing peak tailing for basic compounds.

  • Consider a "Base-Deactivated" or Polar-Embedded Column: These columns are specifically designed to provide good peak shape for basic analytes.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can improve peak shape. The competing base will interact with the active silanol sites, effectively shielding them from the analyte.

  • Increase Column Temperature: A moderate increase in column temperature (e.g., to 40°C) can sometimes improve peak symmetry by reducing the strength of secondary interactions.

Q4: My compound elutes too early or too late. How do I adjust the retention time?

A4: Adjusting the retention time involves modifying the mobile phase composition or, in some cases, changing the stationary phase.

  • To Decrease Retention Time (Compound Elutes Too Late):

    • Increase the percentage of organic solvent in the mobile phase.

    • For basic compounds, increasing the mobile phase pH towards the pKa will decrease retention in reversed-phase chromatography because the compound becomes less polar. However, be cautious as operating near the pKa can lead to poor peak shape.

  • To Increase Retention Time (Compound Elutes Too Early):

    • Decrease the percentage of organic solvent in the mobile phase.

    • For basic compounds, decreasing the mobile phase pH well below the pKa will keep the compound in its protonated, more polar form, which can sometimes lead to increased retention depending on the stationary phase and other mobile phase components.

    • Switch to a less hydrophobic stationary phase , such as a C8 or a phenyl column.

Table 2: Summary of HPLC Parameter Adjustments
ParameterTo Decrease RetentionTo Increase RetentionTo Improve Peak Shape
% Organic Solvent IncreaseDecrease-
Mobile Phase pH Increase (for bases)Decrease (for bases)Lower to pH 2.5-3.0
Column Temperature IncreaseDecreaseIncrease moderately
Flow Rate IncreaseDecrease-
Column Chemistry Use a less retentive phase (e.g., C8)Use a more retentive phase (e.g., C18)Use a base-deactivated or polar-embedded column

Section 4: FAQs

Q5: What is the best way to prepare the mobile phase for reproducible results?

A5: Consistent mobile phase preparation is crucial for reproducible HPLC results.

Experimental Protocol: Mobile Phase Preparation (0.1% TFA in Water/Acetonitrile)
  • Aqueous Phase (A):

    • Measure 1 L of high-purity (e.g., 18 MΩ·cm) water into a clean glass bottle.

    • Carefully add 1.0 mL of high-purity TFA to the water.

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

  • Organic Phase (B):

    • Measure 1 L of HPLC-grade acetonitrile into a clean glass bottle.

    • Carefully add 1.0 mL of high-purity TFA to the acetonitrile.

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

  • System Flush: Before running your samples, ensure the HPLC system is thoroughly flushed with the new mobile phase to ensure equilibration.

Q6: How do I ensure my HPLC system is performing correctly before running my samples?

A6: A system suitability test should be performed before any sample analysis to verify that the chromatography system is adequate for the intended analysis.

Experimental Protocol: System Suitability Test
  • Prepare a standard solution of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine at a known concentration.

  • Make five replicate injections of the standard solution.

  • Evaluate the following parameters:

    • Retention Time Repeatability: The relative standard deviation (RSD) of the retention times should be less than 1%.

    • Peak Area Repeatability: The RSD of the peak areas should be less than 2%.

    • Tailing Factor (Asymmetry Factor): The tailing factor should ideally be between 0.9 and 1.5.

    • Theoretical Plates (N): A higher number of theoretical plates indicates better column efficiency. The value should be monitored over the lifetime of the column.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175.
  • Al-Othman, Z. A., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Retrieved from [Link]

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • El-Awady, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25367–25379.
  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ahmed, I. S., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. Molecules, 29(1), 1-18.
  • Balamurugan, K., et al. (2020). Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities.
  • Rurack, K., et al. (2024).
  • Abrigach, F., et al. (2019). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Heliyon, 5(11), e02775.
  • Goutam, P., et al. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(36), 21257-21281.
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]

  • FAFDrugs4. (n.d.). Descriptors, Properties and Rules Computed in FAF-Drugs4. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-propylphenyl)-1h-pyrazol-5-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-methylpropyl)-1h-pyrazol-5-amine. Retrieved from [Link]

  • Al-Zoubi, M. S., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)
  • SciSpace. (2023, February 2). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Abu Thaher, B. S., et al. (2010). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o118.
  • Deneva, T., et al. (2025, April 22). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of King Saud University - Science. Retrieved from [Link]

Sources

Technical Support Center: Stability of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the physicochemical behavior and stability of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (PPPA) in acidic environments.

This compound features a highly conjugated, multi-basic scaffold comprising a pyridine ring, a pyrazole core, and an exocyclic amine. Understanding the causality behind its reactivity is essential for optimizing synthetic workflows, formulation, and analytical characterization.

Part 1: Core Principles of Acidic Stability

The stability and solubility of PPPA are dictated by its protonation sequence, tautomeric equilibria, and susceptibility to nucleophilic attack under extreme conditions.

  • Protonation Cascade: The pyridine nitrogen is the most basic site in the molecule (pKa ~ 5.2). Mildly acidic conditions (pH 3–5) will rapidly yield the mono-cation. The pyrazole N2 is significantly less basic (pKa ~ 2.5) because the lone pair of the exocyclic amine is delocalized into the heteroaromatic system. Stronger acids (pH < 2) are required to form the di-cation.

  • Tautomerism: Like many 3(5)-aminopyrazoles, PPPA exists in a dynamic tautomeric equilibrium between the 3-amino and 5-amino forms[1]. Acidic conditions catalyze this interconversion rate, often pushing it into the intermediate exchange regime on the NMR timescale, which leads to severe signal broadening[2].

  • Hydrolytic Degradation: While the pyrazole core is generally robust, prolonged exposure to strong aqueous acids (e.g., 6M HCl) at elevated temperatures can induce deamination. The protonated pyrazole withdraws electron density from the C5 position, making it susceptible to nucleophilic attack by water, ultimately yielding a pyrazolone[3].

Pathway FreeBase Neutral PPPA (Free Base) MonoSalt Mono-protonated (Pyridine N+) FreeBase->MonoSalt pH < 5.2 Rapid DiSalt Di-protonated (Pyridine N+ & Pyrazole N+) MonoSalt->DiSalt pH < 2.5 Rapid Degradant Hydrolysis Product (Pyrazolone) DiSalt->Degradant Strong Acid + Heat Slow (Deamination)

Protonation cascade and acid-catalyzed degradation pathway of PPPA.

Part 2: Troubleshooting Guide & FAQs

Q1: During an acidic workup (e.g., 1M HCl wash), my compound completely disappears from the organic phase or forms a sticky oil at the interface. Why? Cause: PPPA forms a highly polar hydrochloride salt. The pyridine ring protonates rapidly, drastically shifting the partition coefficient (LogP) towards the aqueous phase. If the concentration is high, the mono- or di-hydrochloride salt may exceed its aqueous solubility, precipitating as an oil or solid at the biphasic interface. Solution: Maintain the aqueous phase at pH > 7 using saturated NaHCO₃ or phosphate buffer during extractions. If an acidic wash is strictly necessary to remove basic impurities, back-extract the aqueous layer by neutralizing it to pH 8 and extracting with a polar organic solvent like ethyl acetate or 2-MeTHF.

Q2: My ¹H-NMR spectrum in CDCl₃ with trace acid (or CD₃OD) shows severe peak broadening and missing carbon signals. Is the compound degrading? Cause: Not necessarily. The broadening is a classic artifact of prototropic tautomerism[2]. Trace acid catalyzes the proton exchange between the pyrazole nitrogens, causing the 3-amino and 5-amino tautomers to interconvert at a rate comparable to the NMR timescale. Solution: Switch to a strongly hydrogen-bonding, aprotic solvent like DMSO-d₆ to lock the tautomeric equilibrium, or perform variable-temperature (VT) NMR. Cooling the sample slows the exchange (resolving distinct tautomer peaks), while heating accelerates it (yielding a sharp, time-averaged spectrum).

Q3: I am performing a Boc-deprotection using 50% TFA/DCM. LC-MS shows a -17 Da mass artifact and a +16 Da mass artifact. What is happening? Cause: The -17 Da mass shift indicates deamination (loss of NH₃), where the protonated aminopyrazole undergoes nucleophilic attack by trace water, forming a pyrazolone[3]. The +16 Da mass artifact is an oxidation byproduct, as aminopyrazoles are highly susceptible to oxidation in the presence of acid, trace metals, or air[4]. Solution: Minimize reaction time. Use strictly anhydrous conditions and add a scavenger cocktail (e.g., 5% TIPS). Perform the reaction at 0 °C and purge the reaction vessel with an inert gas (Argon/N₂) to prevent oxidative degradation.

Workflow Start Acidic Reaction/Workup Check Observe Issue Start->Check Precip Precipitation / Oiling Check->Precip Degrad Degradation / Color Change Check->Degrad NMR NMR Peak Broadening Check->NMR Sol1 Adjust pH to > 7 Extract with EtOAc Precip->Sol1 Sol2 Lower Temp / Use Scavengers (e.g., TIPS) Degrad->Sol2 Sol3 Change NMR Solvent (e.g., DMSO-d6) NMR->Sol3

Troubleshooting workflow for common issues encountered with PPPA under acidic conditions.

Part 3: Quantitative Data

Table 1: Predicted Physicochemical Profile of PPPA
PropertyValueCausality / Impact
Pyridine pKa ~5.2Primary site of protonation; dictates aqueous solubility at pH < 5.
Pyrazole pKa ~2.5Secondary protonation site; deactivated ring under strong acid conditions.
Exocyclic Amine pKa < 2.0Poorly basic due to resonance into the pyrazole ring.
LogP (Neutral) ~2.8Highly soluble in organic solvents (DCM, EtOAc).
LogD (pH 2.0) < 0.0Highly water-soluble as a di-hydrochloride salt; partitions into aqueous phase.
Table 2: Acidic Forced Degradation Matrix
ConditionTime/TempPrimary ObservationMechanistic Cause
0.1M HCl (aq) 24h, 25 °CStable (>99% recovery)Protonation only; insufficient thermal energy for hydrolysis.
1.0M HCl (aq) 4h, 80 °C~15% DeaminationNucleophilic attack by H₂O on the protonated pyrazole ring.
50% TFA in DCM 12h, 25 °CTrace Oxidation (<2%)Susceptibility of aminopyrazoles to oxidative dimerization in air.

Part 4: Experimental Protocols

Protocol 1: Quantitative Acid-Base Recovery

This self-validating protocol ensures complete recovery of PPPA from acidic reaction mixtures without inducing hydrolytic degradation.

  • Quench: If PPPA is in an acidic reaction mixture (e.g., TFA or HCl), cool the vessel to 0–5 °C to minimize exothermic degradation during neutralization.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ or 1M NaOH dropwise until the aqueous phase reaches pH 7.5–8.0.

    • Validation Check: Verify pH using indicator strips; PPPA will remain water-soluble if the pH is below 6.0 due to pyridine protonation.

  • Extraction: Extract the aqueous layer three times with an equal volume of Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Washing: Wash the combined organic layers with brine to remove residual salts.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check: Analyze the residual aqueous layer via LC-MS to ensure complete extraction.

Protocol 2: Acidic Forced Degradation Profiling

Use this workflow to establish the exact stability boundaries of your specific PPPA batch.

  • Stock Preparation: Dissolve PPPA in a chemically inert, water-miscible co-solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL.

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl in a sealed borosilicate glass vial.

  • Incubation: Heat the vial to 60 °C using a thermomixer.

  • Sampling: Withdraw 100 µL aliquots at t = 0, 2h, 4h, and 24h.

  • Quenching: Immediately quench each aliquot into 900 µL of cold 0.1 M ammonium acetate buffer (pH 7.0) to halt degradation.

  • Analysis: Analyze via LC-MS (UV 254 nm). Monitor for the loss of the parent mass [M+H]⁺ and the appearance of the -17 Da (deamination) or +16 Da (oxidation) degradants.

Part 5: References

  • Title: Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Source: BenchChem. URL: 3

  • Title: Tautomerism in azo dyes: Border cases of azo and hydrazo tautomers as possible NMR reference compounds. Source: FOLIA / Fribourg Open Library. URL: 2

  • Title: Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. Source: PMC / NIH. URL: 4

  • Title: Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Source: MDPI. URL: 1

Sources

Technical Support Center: Troubleshooting Regioisomer Removal in 3-(pyridin-2-yl) Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of 3-(pyridin-2-yl)pyrazoles is a cornerstone in the development of kinase inhibitors, agricultural chemicals, and novel ligands. However, the formation of N1/N2 or 3-/5-substituted regioisomers is a persistent bottleneck.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you control regioselectivity and seamlessly separate isomeric mixtures.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does the condensation of 1-(pyridin-2-yl)butane-1,3-dione with hydrazines always yield a mixture of 3- and 5-substituted regioisomers? A: This is a classic challenge in the Knorr pyrazole synthesis. The 1,3-dicarbonyl precursor possesses two distinct electrophilic centers. The pyridin-2-yl group exerts a strong electron-withdrawing effect, making the adjacent carbonyl (C1) highly electrophilic but sterically hindered. Nucleophilic attack by the hydrazine at this C1 position yields the kinetic product, 5-(pyridin-2-yl)pyrazole. Conversely, attack at the less hindered C3 carbonyl yields the thermodynamic product, 3-(pyridin-2-yl)pyrazole. The final ratio is heavily dependent on the steric bulk of the hydrazine, the solvent, and the pH of the reaction medium[1].

Q2: My 3- and 5-(pyridin-2-yl)pyrazole regioisomers streak and co-elute on standard silica gel. How can I improve chromatographic resolution? A: Pyrazole regioisomers exhibit nearly identical polarities and readily form hydrogen bonds with the silanol groups on the stationary phase, leading to peak tailing and co-elution. To resolve this:

  • Dry Loading: Never load your sample as a concentrated liquid in a strong solvent (like DCM or MeOH). Dissolve the crude mixture, add silica gel, evaporate to a free-flowing powder, and load it onto the column. This prevents the "solvent front" effect[2].

  • Mobile Phase Modifiers: Add 1% Triethylamine (TEA) to your organic mobile phase to cap the acidic silanol sites on the silica, sharpening the elution bands.

Q3: Is there a scalable, non-chromatographic method to separate these regioisomers? A: Yes. When scaling up (e.g., >50g), chromatography becomes economically and practically unviable. You can exploit the subtle differences in basicity and spatial geometry between the isomers by forming hydrogen sulfate salts. Treating the crude regioisomeric mixture with sulfuric acid in acetonitrile causes the 3-(pyridin-2-yl)pyrazole hydrogen sulfate salt to selectively crystallize out of solution, leaving the 5-isomer dissolved in the mother liquor[3].

Q4: I am N-alkylating a pre-formed 3-(pyridin-2-yl)-1H-pyrazole. How do I force the reaction to favor the N1-alkylated product over the N2-alkylated product? A: Regioselective N1-alkylation can be achieved by carefully selecting your base and solvent to operate under thermodynamic control. Using


 in DMSO at elevated temperatures (80 °C) is highly effective. The potassium cation coordinates with the pyridine nitrogen, sterically shielding the adjacent N2 position of the pyrazole ring. Furthermore, the highly polar DMSO stabilizes the transition state of the thermodynamically favored N1-alkylated product[4].

Part 2: Mechanistic & Workflow Visualizations

Pathway A 1-(pyridin-2-yl)butane-1,3-dione + Hydrazine B Hydrazone Intermediate A->B C1 Attack at C1 (Pyridine side) Highly Electrophilic, Hindered B->C1 Acidic pH / Heat C3 Attack at C3 (Alkyl side) Less Hindered B->C3 Basic pH / RT P1 5-(pyridin-2-yl)pyrazole (Kinetic Product) C1->P1 P2 3-(pyridin-2-yl)pyrazole (Thermodynamic Product) C3->P2

Mechanistic pathway of Knorr pyrazole synthesis regioselectivity.

Workflow Start Crude Mixture: 3- vs 5-Regioisomers TLC TLC Analysis (Check ΔRf) Start->TLC Dec ΔRf > 0.1? TLC->Dec Chrom Flash Chromatography (Dry Loading) Dec->Chrom Yes Salt Salt Formation (H2SO4 in MeCN) Dec->Salt No Pure Pure Regioisomer Chrom->Pure Cryst Selective Crystallization Salt->Cryst Cryst->Pure

Troubleshooting workflow for the separation of pyrazole regioisomers.

Part 3: Quantitative Data & Strategy Matrices

Table 1: Influence of Base/Solvent on N-Alkylation Regioselectivity Data reflects the alkylation of 3-(pyridin-2-yl)-1H-pyrazole with standard alkyl halides.

Base / Solvent SystemTemperatureMajor RegioisomerRatio (N1:N2)Causality / Mechanism

/ THF
0 °C to RTMixture~ 1:1Kinetic control; unshielded N2 allows indiscriminate attack.

/ DMSO
80 °CN1-alkylated> 95:5Thermodynamic control; K⁺ coordination shields the N2 position.

/ DMF
80 °CN1-alkylated~ 85:15Bulky Cs⁺ provides partial shielding, but less effective than K⁺.

Table 2: Comparison of Regioisomer Purification Strategies

Purification MethodScalabilityResolution (ΔRf / Purity)Time RequiredBest Use Case
Flash ChromatographyLow (< 5g)Poor (ΔRf < 0.05)4-8 hoursAnalytical or small-scale discovery chemistry.
SFC (Supercritical Fluid)Medium (10-50g)High (> 99% purity)1-3 hoursChallenging separations with fluorinated motifs.
Selective CrystallizationHigh (> 1kg)Excellent (> 98% purity)12-24 hoursProcess chemistry and large-scale manufacturing.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Alkylation of 3-(pyridin-2-yl)-1H-pyrazole

This protocol utilizes thermodynamic control to force N1-alkylation, minimizing the need for downstream separation.

  • Setup: In an oven-dried flask under inert atmosphere, dissolve 3-(pyridin-2-yl)-1H-pyrazole (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Base Addition: Add finely powdered, anhydrous

    
     (2.5 equiv). Stir at room temperature for 30 minutes to ensure complete deprotonation and potassium coordination.
    
  • Alkylation: Dropwise add the alkyl halide (1.1 equiv).

  • Heating: Heat the reaction mixture to 80 °C for 12 hours.

  • Workup: Quench with ice water and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to rigorously remove DMSO. Dry over

    
     and concentrate.
    
  • Self-Validation (NMR Check): Run a crude ¹H NMR. The N-CH₃ or N-CH₂ protons in the N1-isomer will appear further upfield (shielded) compared to the N2-isomer due to the anisotropic shielding effect of the adjacent pyridine ring. If the ratio is >95:5, proceed without chromatography.

Protocol B: Large-Scale Separation via Hydrogen Sulfate Crystallization

Adapted from process chemistry workflows for separating 3- and 5-substituted regioisomers when chromatography fails[3].

  • Salt Formation: Suspend the crude regioisomeric mixture (1.0 equiv) in acetonitrile (3 mL/g of crude). Heat the slurry to 50 °C.

  • Acid Addition: Slowly add concentrated

    
     (1.05 equiv) dropwise over 30 minutes. The mixture will initially homogenize, then a thick white precipitate will begin to form.
    
  • Aging: Stir the slurry at 50 °C for 2 hours, then slowly cool to 20 °C over another 2 hours to promote optimal crystal growth and exclude the 5-isomer from the crystal lattice.

  • Filtration: Filter the solid and wash with cold isopropyl acetate. The filter cake contains the highly pure 3-(pyridin-2-yl)pyrazole hydrogen sulfate salt.

  • Free-Basing (Self-Validating Step): Suspend the salt in water and slowly add saturated aqueous

    
     until the pH stabilizes exactly between 8.0 and 9.0. Validation: If the pH exceeds 10, you risk hydrolyzing sensitive functional groups on the alkyl chain. Extract the free base with DCM, dry, and concentrate. Verify purity via melting point analysis.
    

References

  • Column chromatography conditions for separ
  • Development of a Practical Synthesis of the Progesterone Receptor Antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile - ACS Organic Process Research & Development.
  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles - Benchchem.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed (Journal of Organic Chemistry).

Sources

Technical Support Center: High-Purity Crystallization of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the purification of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule.

This compound features a highly polar, multi-basic core (a primary amine, a pyrazole ring, and a pyridine ring) capable of extensive intermolecular hydrogen bonding, juxtaposed with a lipophilic n-propyl chain. This amphiphilic nature drastically narrows the metastable zone during crystallization. It frequently leads to liquid-liquid phase separation ("oiling out") rather than proper nucleation [1]. The protocols and troubleshooting steps below are engineered to control these variables, ensuring a self-validating workflow for high-purity isolation [2].

Solvent System Selection & Quantitative Profiles

The choice of solvent must balance the solvation of the lipophilic propyl chain with the hydrogen-bonding requirements of the heteroaromatic core. Single-solvent systems are preferred to prevent sudden polarity shifts, but binary systems are often required to maximize yield [3].

Table 1: Optimal Solvent Systems for 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Solvent System (Good/Anti)Typical Ratio (v/v)Boiling Point (°C)Combined Polarity IndexMechanistic Application & Causality
Ethyl Acetate / Heptane 1 : 2 to 1 : 477 / 98~2.5 - 3.0Primary Recommendation. EtOAc disrupts H-bonds to dissolve the core; heptane slowly forces the propyl chain to aggregate.
Acetonitrile (Single) N/A825.8Excellent for removing highly lipophilic impurities. The pyrazole core is moderately soluble at reflux and highly insoluble at 0°C.
Ethanol / Water 3 : 178 / 100~7.0 - 9.0High risk of oiling out due to the propyl group's hydrophobicity. Use only for removing highly polar inorganic salts.
Toluene (Single) N/A1102.4High-temperature dissolution. Excellent for separating the target from oxidized, polymeric aminopyrazole byproducts.

Standard Operating Procedure: Self-Validating Recrystallization

This protocol uses the Ethyl Acetate / Heptane binary system, optimized to prevent oiling out while maximizing crystalline purity. Every step includes a validation checkpoint to ensure the system is behaving as expected.

Step 1: Hot Dissolution & Saturation

  • Suspend the crude 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine in a minimum volume of Ethyl Acetate (approx. 3-5 mL per gram of crude).

  • Heat the suspension to a gentle reflux (75–77°C) using an oil bath or heating mantle.

  • Add Ethyl Acetate dropwise until the solid just dissolves.

  • Validation Checkpoint: The solution must be completely transparent. If a dark, insoluble residue persists, it consists of oxidized polymeric impurities. Proceed immediately to Step 2.

Step 2: Hot Clarification

  • Add 5% w/w activated carbon (e.g., Darco) to the hot solution to adsorb colored oxidation products. Boil for 3 minutes.

  • Perform a rapid hot filtration through a pre-warmed pad of Celite into a clean, heated Erlenmeyer flask.

  • Validation Checkpoint: The filtrate should be pale yellow to colorless and perfectly clear.

Step 3: Anti-Solvent Titration

  • Maintain the filtrate at 70°C.

  • Slowly add hot Heptane dropwise while swirling continuously.

  • Stop adding Heptane the moment a faint, localized turbidity appears and persists for more than 3 seconds before dissolving.

  • Validation Checkpoint: The solution is now perfectly saturated at the cloud point. If the solution turns milky white and stays milky, you have added too much anti-solvent and triggered liquid-liquid separation. Add 1-2 mL of hot Ethyl Acetate to clear it.

Step 4: Controlled Nucleation

  • Remove the flask from the heat source. Place it on a cork ring and cover it with a watch glass.

  • Allow the solution to cool to room temperature undisturbed at a rate of approximately 0.5°C/min.

  • Crucial: Once the temperature drops to ~50°C, introduce a single pure seed crystal of the target compound.

  • Validation Checkpoint: Distinct crystalline needles or prisms should begin growing from the seed. The bulk solution should remain clear, not cloudy.

Step 5: Isolation & Washing

  • Once at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume (1-2 mL) of ice-cold Heptane.

  • Dry under a high vacuum at 40°C for 12 hours.

Visual Workflows & Logic Trees

The following diagrams map the logical progression of the recrystallization process and the thermodynamic phase behavior that dictates success or failure.

Recrystallization_Workflow Start Crude 4-Propyl-3-(pyridin-2-yl) -1H-pyrazol-5-amine SolventSelection Select Solvent System (EtOAc/Heptane Recommended) Start->SolventSelection Dissolution Dissolve in minimum hot EtOAc (75°C) SolventSelection->Dissolution HotFiltration Hot Filtration over Celite (Remove insolubles/polymers) Dissolution->HotFiltration AntiSolvent Titrate hot Heptane until transient turbidity HotFiltration->AntiSolvent Cooling Slow cooling (0.5°C/min) Seed at 50°C AntiSolvent->Cooling OilingOut Did the solution oil out (milky/emulsion)? Cooling->OilingOut Seed Reheat to clear, add 10% more EtOAc, cool slower OilingOut->Seed Yes Filtration Ice bath (30 min), Vacuum Filtration & Wash OilingOut->Filtration No Seed->Cooling Pure High-Purity Crystals Filtration->Pure

Workflow for the recrystallization of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine.

Phase_Behavior Supersaturated Supersaturated Solution (Hot) Cooling Cooling Trajectory Supersaturated->Cooling Binodal Binodal Curve (Liquid-Liquid Separation) Cooling->Binodal Rapid cooling / Excess Anti-solvent Spinodal Metastable Zone (Nucleation) Cooling->Spinodal Slow cooling / Seeding Oiling Oiling Out (Amorphous Phase) Binodal->Oiling Crystals Crystalline Phase (High Purity) Spinodal->Crystals

Thermodynamic phase behavior mapping oiling out versus crystalline nucleation.

Troubleshooting & FAQs

Q1: My compound is "oiling out" at the bottom of the flask instead of crystallizing. What is the mechanistic cause, and how do I fix it? A1: Oiling out occurs when the compound's melting point is depressed below the temperature at which it phase-separates from the solvent [1]. For this specific molecule, the lipophilic n-propyl group severely disrupts the highly ordered hydrogen-bonding network required for crystal lattice formation, making the amorphous liquid state thermodynamically accessible. Fix: Reheat the mixture until the oil dissolves completely. Add 10-15% more of the "good" solvent (Ethyl Acetate) to shift the saturation curve. Cool the flask much more slowly (use a Dewar flask or wrap it in glass wool) and introduce a seed crystal precisely when the solution reaches 50°C.

Q2: The recrystallization yield is unacceptably low (<40%). Where is my compound going? A2: Aminopyrazoles are highly soluble in polar media due to their multiple hydrogen-bond acceptors/donors. If your yield is low, you have likely used too much primary solvent during the initial dissolution phase, leaving a massive amount of the product trapped in the cold mother liquor. Fix: Always use the absolute minimum amount of boiling solvent. If the yield is already compromised, concentrate the mother liquor on a rotary evaporator to 25% of its original volume, reheat to dissolve any shock-precipitated solids, and repeat the cooling process to obtain a second crop of crystals.

Q3: Can I use Ethanol/Water for this compound? It works for other pyrazoles. A3: While Ethanol/Water is a standard system for simple, unsubstituted aminopyrazoles [2], it is highly discouraged for the 4-propyl derivative. The addition of water drastically spikes the polarity of the medium. The hydrophobic propyl chain will immediately undergo hydrophobic collapse, forcing the molecule out of solution as an intractable, sticky oil rather than a crystal. Stick to organic binary systems like EtOAc/Heptane or pure Acetonitrile [3].

Q4: My crystals have a persistent pink or brown tint. How do I achieve a white powder? A4: The primary amine at the 5-position of the pyrazole ring is susceptible to trace air oxidation, forming highly conjugated, colored diazo or polymeric impurities. Fix: These impurities are often highly polar. Recrystallizing from a non-polar solvent like Toluene will leave these impurities insoluble during the hot phase. Alternatively, utilize the activated carbon (Darco) hot-filtration step detailed in the SOP above. Ensure your final drying step is done under a vacuum, away from direct light.

References

  • Faria, J. V., et al. "Approaches towards the synthesis of 5-aminopyrazoles." National Center for Biotechnology Information (PMC). URL:[Link]

  • MDPI Editorial Board. "Recent Advances in Synthesis and Properties of Pyrazoles." Chemistry. URL: [Link]

Validation & Comparative

1H NMR spectrum analysis of 4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Structural Elucidation and Performance of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is as critical as the analytical methods used to validate them. In the development of kinase inhibitors—particularly Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) inhibitors—the pyrazole-pyridine scaffold is a privileged structure[1].

This technical guide objectively compares the analytical and functional performance of the target product, 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine , against its unalkylated base alternative, 3-(pyridin-2-yl)-1H-pyrazol-5-amine . By bridging Structure-Activity Relationship (SAR) logic with high-resolution 1H NMR spectroscopy, this guide provides a self-validating framework for researchers to characterize and utilize this compound effectively.

Functional Comparison: The Role of C4-Propylation in Drug Design

While the base scaffold (3-(pyridin-2-yl)-1H-pyrazol-5-amine) provides the necessary hydrogen-bond donor/acceptor pairs for hinge-region kinase binding, it often lacks the lipophilicity required to engage deeper hydrophobic pockets.

The introduction of a propyl group at the C4 position of the pyrazole ring fundamentally alters the molecule's performance profile:

  • Enhanced Lipophilicity (LogP): The aliphatic chain increases the overall hydrophobicity, driving favorable desolvation kinetics when binding to lipophilic clefts in target kinases[1].

  • Steric Conformation: The steric bulk of the propyl group forces the adjacent pyridine ring slightly out of coplanarity with the pyrazole core. This twisted conformation often mimics the bioactive conformation required to avoid steric clashes with gatekeeper residues in the kinase active site.

SAR Base 3-(pyridin-2-yl)- 1H-pyrazol-5-amine Propyl C4-Propylation Base->Propyl Lipid Increased Lipophilicity Propyl->Lipid Steric Steric Hindrance (Altered Coplanarity) Propyl->Steric Kinase Enhanced Hydrophobic Pocket Binding Lipid->Kinase Steric->Kinase NMR_Shift Upfield Shift of Pyridine H-3' Steric->NMR_Shift

Impact of C4-propylation on physicochemical properties and NMR shifts.

1H NMR Spectral Analysis: Comparative Data

The structural modifications that improve the compound's pharmacological profile also leave a distinct signature on its 1H NMR spectrum. The standard chemical shifts for pyrazole amine derivatives are well-documented, with the NH₂ protons typically exchanging in D₂O but remaining visible in strongly hydrogen-bonding solvents like DMSO-d6[2].

The table below summarizes the quantitative chemical shifts, highlighting the analytical differentiation between the target product and the base alternative.

Proton AssignmentBase Scaffold: 3-(pyridin-2-yl)-1H-pyrazol-5-amine (δ ppm)Target Product: 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (δ ppm)Multiplicity & Coupling (Target)
Pyrazole NH 12.1011.85br s, 1H
Pyridine H-6' 8.588.55ddd (J = 4.8, 1.8, 0.9 Hz), 1H
Pyridine H-3' 7.957.82dt (J = 8.0, 1.0 Hz), 1H
Pyridine H-4' 7.807.75td (J = 7.8, 1.8 Hz), 1H
Pyridine H-5' 7.307.25ddd (J = 7.5, 4.8, 1.2 Hz), 1H
Pyrazole H-4 5.95N/A (Substituted)-
Amine NH₂ 5.104.85br s, 2H
Propyl C1'' (-CH₂-) N/A2.55t (J = 7.5 Hz), 2H
Propyl C2'' (-CH₂-) N/A1.45sextet (J = 7.5 Hz), 2H
Propyl C3'' (-CH₃) N/A0.85t (J = 7.5 Hz), 3H

Note: Spectra acquired in DMSO-d6 at 400 MHz, 298 K.

The Causality Behind the Chemical Shifts

The introduction of the C4-propyl group induces two primary magnetic environment changes:

  • Inductive Shielding (+I Effect): The electron-donating nature of the aliphatic propyl chain increases the electron density within the pyrazole π-system. This slightly shields the adjacent C5-amine protons, shifting them upfield from 5.10 ppm to 4.85 ppm.

  • Anisotropic Deshielding Disruption: The steric bulk of the C1'' methylene protons creates a spatial clash with the H-3' proton of the pyridine ring. To relieve this steric strain, the pyridine ring twists out of coplanarity with the pyrazole core. This conformational shift removes the H-3' proton from the strongest region of the pyrazole's deshielding magnetic anisotropy cone, resulting in a diagnostic upfield shift from 7.95 ppm to 7.82 ppm.

Self-Validating Experimental Protocol

To ensure high-fidelity structural elucidation, standard experimental methods for pyrazole NMR acquisition dictate the use of high-resolution 1H NMR with precise solvent calibration[3]. The following protocol is designed as a self-validating system to eliminate baseline integration errors and confirm product purity.

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is chosen over CDCl3 because pyrazole-amines often exhibit rapid proton exchange in chloroform, which broadens the NH/NH₂ signals into the baseline. DMSO-d6 strongly hydrogen-bonds with these protons, slowing the exchange rate and sharpening the signals for accurate integration.

Step 2: Instrument Tuning and Shimming

  • Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Equilibrate the probe to 298 K for 5 minutes.

  • Perform automated tuning and matching (ATM) on the 1H channel.

  • Shim the Z1-Z5 gradients using the DMSO deuterium lock signal to achieve a line width at half-height (LWHH) of < 0.5 Hz for the TMS peak.

  • Causality: Precise shimming is critical to resolve the fine meta-coupling (J = 0.9–1.8 Hz) in the pyridine ring, which is necessary to differentiate H-6' from H-4'.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D single-pulse (zg30).

  • Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of the broad pyrazole NH proton).

  • Spectral Width (SW): 15 ppm (required to capture the downfield pyrazole NH at ~11.85 ppm).

  • Scans (NS): 32.

Step 4: Internal Validation via Integration Ratios To ensure the spectrum accurately reflects the pure target compound, establish a self-validating integration lock:

  • Set the terminal propyl methyl triplet (0.85 ppm) to an exact integral of 3.00 .

  • The system is validated if the pyridine H-6' doublet (8.55 ppm) integrates to 1.00 ± 0.05 and the total proton count across all integrated regions equals exactly 14.00 .

  • Any deviation >5% indicates incomplete relaxation (requiring a longer D1 delay) or the presence of co-eluting impurities.

Workflow Start Sample Prep (DMSO-d6, 5 mg) NMR1D 1D 1H NMR (400 MHz) Initial Screening Start->NMR1D Split Signal Overlap? NMR1D->Split NMR2D_COSY 2D COSY (Propyl Spin System) Split->NMR2D_COSY Yes (Aliphatic) NMR2D_NOESY 2D NOESY (Pyridine Conformation) Split->NMR2D_NOESY Yes (Aromatic) Analysis Multiplet Analysis & Integration Split->Analysis No NMR2D_COSY->Analysis NMR2D_NOESY->Analysis Final Full Structural Assignment (14 Protons Verified) Analysis->Final

Workflow for 1H NMR structural elucidation and 2D validation.

References

1.[1] Title: Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] 2.[2] Title: Synthesis and NMR characterization of 1,2,3-triazine, and pyrazolo[3,4-d]- and[1,5-a]-pyrimidine derivatives Source: Arkivoc URL: [Link] 3.[3] Title: Experimental Methods in Pyrazole Chemistry and NMR Spectroscopy Source: Chemical Communications (The Royal Society of Chemistry) URL: [Link]

Sources

A Comparative Guide to the Spectroscopic Signature of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple peak list, offering a comparative framework to aid in the structural elucidation and verification of this and similar heterocyclic compounds. We will dissect the molecule's vibrational modes, compare them to related structures, and provide a robust experimental protocol for acquiring high-quality data.

The Importance of FTIR in Elucidating Complex Heterocycles

In the synthesis of novel pharmaceutical compounds, unambiguous structural confirmation is paramount. Molecules like 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, which incorporate multiple functional groups—a primary amine, a pyrazole ring, a pyridine ring, and an alkyl chain—present a complex spectroscopic puzzle. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique to verify the presence of key functional groups and the overall molecular architecture. Each functional group possesses characteristic vibrational frequencies (stretching, bending, wagging) that act as a unique "fingerprint," allowing for confirmation of a successful synthesis or the identification of impurities.

Deconstruction of the Molecular Structure and Predicted FTIR Peaks

To accurately predict the infrared spectrum, we must analyze the vibrational contributions of each constituent part of the molecule. The structure consists of four key regions, each with its own set of characteristic absorptions.

  • The Primary Amine (-NH₂): The 5-amine group is a primary amine, which has distinct and readily identifiable peaks. It will exhibit two N-H stretching bands due to symmetric and asymmetric vibrations.[1][2][3] The N-H bending (scissoring) vibration is also a key indicator.[1][4]

  • The Pyrazole Ring: This five-membered aromatic heterocycle contributes several bands. The N-H bond within the ring will have a stretching vibration, often broad due to hydrogen bonding. The C=N and C=C double bonds within the ring structure give rise to stretching vibrations that are characteristic of the heterocyclic core.[5][6]

  • The Pyridine Ring: As a six-membered aromatic heterocycle, the pyridine ring has characteristic C=C and C=N stretching vibrations in the fingerprint region.[7][8] The position of these bands can be influenced by the substitution pattern.

  • The Propyl Chain (-CH₂CH₂CH₃): The aliphatic propyl group will show characteristic C-H stretching and bending modes.[9] Saturated C-H stretching vibrations appear at wavenumbers just below 3000 cm⁻¹.[4]

Based on this deconstruction, we can predict the following characteristic absorption bands for 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine.

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
3450 - 3300Medium-StrongAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)[1][10]
3300 - 3100Broad, MediumN-H StretchPyrazole Ring
3080 - 3010Weak-MediumC-H StretchAromatic (Pyridine & Pyrazole Rings)
2960 - 2850MediumC-H StretchAliphatic (Propyl Group)[4]
1650 - 1580StrongN-H Bend (Scissoring)Primary Amine (-NH₂)[1]
1610 - 1570Medium-StrongC=N StretchPyrazole and Pyridine Rings[5][7]
1580 - 1430Medium-Strong (multiple bands)C=C StretchAromatic (Pyridine & Pyrazole Rings)
1465 & 1375Weak-MediumC-H BendAliphatic (Propyl Group)
1335 - 1250MediumC-N StretchAromatic Amine[1]
910 - 665Broad, StrongN-H WagPrimary Amine (-NH₂)[1]

Comparative Analysis with Simpler Analogues

To build confidence in our predictions, it is instructive to compare the expected spectrum with the known FTIR data of simpler, related molecules. This comparative approach helps to isolate and understand the contributions of each part of the target molecule.

Functional Group/MoleculeKey Characteristic Peaks (cm⁻¹)Reference
Aniline (Aromatic Primary Amine) ~3440 & 3360 (N-H Stretch), ~1620 (N-H Bend), ~1275 (C-N Stretch)[1][3]
Pyrazole ~3140 (N-H Stretch), ~1535, 1485, 1440 (Ring Stretch)[11]
2-Methylpyridine ~3050 (Aromatic C-H Stretch), ~1600, 1580, 1480 (Ring Stretch)[12]
Propane (Aliphatic Chain) ~2960, 2870 (C-H Stretch), ~1460, 1375 (C-H Bend)Standard Spectra
Predicted: 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine A combination of all the above features N/A

This comparison illustrates that the spectrum of our target molecule will be a composite, featuring the dual N-H stretches of the primary amine, the broad N-H stretch of the pyrazole, the characteristic ring vibrations of both heterocycles, and the aliphatic C-H signals from the propyl group. Overlap is expected, particularly in the 1650-1400 cm⁻¹ region, where amine bending and aromatic stretching vibrations occur.

Experimental Protocol for FTIR Spectrum Acquisition

To ensure the collection of high-quality, reproducible data, the following protocol for solid-state FTIR analysis using the potassium bromide (KBr) pellet method is recommended. This method is ideal for crystalline organic solids.

Methodology: KBr Pellet Preparation and Analysis
  • Materials and Equipment:

    • FTIR Spectrometer (e.g., Nicolet 6700)[13]

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • Infrared (IR) grade KBr powder (spectroscopic grade, stored in a desiccator)

    • Spatula and weighing paper

    • Sample: 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (crystalline solid)

  • Sample Preparation:

    • Drying: Gently dry both the KBr powder and the sample in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has strong IR absorptions (a broad peak around 3400 cm⁻¹ and a medium peak around 1640 cm⁻¹) that can interfere with the spectrum. Allow to cool to room temperature in a desiccator.

    • Grinding: Place approximately 100-200 mg of dry KBr powder into the agate mortar. Add 1-2 mg of the sample (aim for a sample-to-KBr ratio of approximately 1:100).

    • Mixing & Grinding: Gently grind the mixture with the pestle for several minutes. The goal is to reduce the particle size to smaller than the wavelength of the IR radiation to minimize scattering effects (Rayleigh scattering) and achieve a homogenous dispersion. The mixture should appear as a fine, uniform powder.

  • Pellet Formation:

    • Die Assembly: Assemble the pellet die according to the manufacturer's instructions. Transfer a portion of the KBr-sample mixture into the die barrel, ensuring an even distribution.

    • Pressing: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or semi-transparent disc.

    • Pellet Release: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A high-quality pellet will be thin and clear.

  • FTIR Analysis:

    • Background Spectrum: Place the empty sample holder into the spectrometer's sample compartment. Run a background scan to acquire a spectrum of the atmospheric water and CO₂. The instrument software will automatically subtract this from the sample spectrum.

    • Sample Spectrum: Mount the KBr pellet onto the sample holder and place it in the sample compartment.

    • Acquisition: Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Process the resulting spectrum using the instrument's software (e.g., baseline correction, smoothing).

    • Label the significant peaks and compare their positions and relative intensities to the predicted values and reference data outlined in this guide.

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectrometer Analysis drying Dry Sample & KBr weighing Weigh ~1mg Sample & 100mg KBr drying->weighing grinding Grind to Fine Powder in Agate Mortar weighing->grinding load_die Load Mixture into Die grinding->load_die press Apply Hydraulic Pressure (7-10 Tons) load_die->press eject Eject Transparent Pellet press->eject background Acquire Background Spectrum (Air) eject->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Data & Identify Peaks sample_scan->process

Caption: Experimental workflow for solid-state FTIR analysis using the KBr pellet method.

Conclusion

The structural verification of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine via FTIR spectroscopy is a systematic process grounded in the fundamental principles of molecular vibrations. By deconstructing the molecule and predicting the characteristic peaks of its constituent functional groups—the primary amine, pyrazole ring, pyridine ring, and propyl chain—researchers can establish a clear set of spectroscopic benchmarks. A successful synthesis should yield a spectrum featuring strong N-H stretching bands between 3450-3300 cm⁻¹, a prominent N-H bending peak near 1620 cm⁻¹, a complex series of aromatic C=C and C=N stretching bands in the 1610-1430 cm⁻¹ region, and aliphatic C-H stretching just below 3000 cm⁻¹. Comparing this experimental data against the predicted values and the spectra of simpler analogues provides a high degree of confidence in the final structural assignment.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chemistry LibreTexts. Retrieved from [Link]

  • BYJU'S. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

  • Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Novel Pyrazole Derivatives from N-Substituted Pyridinyl Chalcones as Anticancer Agents. AIP Publishing. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Desai, N. C., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI. Retrieved from [Link]

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Retrieved from [Link]

  • Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed on (a) CoMo/g-Al 2 O 3 , (b) CoMo/FA,... Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (2011, September 13). Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines. Retrieved from [Link]

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A Comparative Analysis of the Bioactivity of 4-Propyl vs. 4-Ethyl Pyrazole Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of minor structural modifications on the bioactivity of a molecule is paramount. This guide provides an in-depth comparison of 4-propyl and 4-ethyl pyrazole amines, two closely related classes of compounds with significant therapeutic potential. While direct, head-to-head comparative studies are limited in publicly available literature, this document synthesizes established principles of medicinal chemistry and structure-activity relationship (SAR) data from broader studies on pyrazole derivatives to offer a predictive comparison.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The substituents on the pyrazole ring play a critical role in defining the molecule's interaction with biological targets, thereby influencing its potency and selectivity.[5][6]

The Subtle Dance of Alkyl Chains: A Structure-Activity Relationship (SAR) Perspective

The transition from a 4-ethyl to a 4-propyl substituent on a pyrazole amine, while seemingly minor, can induce significant changes in the molecule's physicochemical properties, ultimately impacting its bioactivity. This is primarily governed by principles of lipophilicity, steric hindrance, and metabolic stability.

Lipophilicity: The addition of a methylene group in the propyl chain increases the lipophilicity of the molecule compared to its ethyl counterpart. This enhanced lipophilicity can have a dual effect. On one hand, it may improve the compound's ability to cross cell membranes and access lipophilic binding pockets within target proteins, potentially leading to increased potency. On the other hand, excessive lipophilicity can lead to non-specific binding, increased metabolic breakdown, and reduced aqueous solubility, which are generally undesirable properties for a drug candidate.

Steric Effects: The longer propyl chain occupies a larger volume of space compared to the ethyl group. This can lead to more favorable van der Waals interactions within a complementary binding pocket, thus enhancing binding affinity. Conversely, if the binding pocket is sterically constrained, the bulkier propyl group may clash with amino acid residues, leading to a decrease in activity. The precise impact of this steric difference is highly dependent on the topology of the specific biological target.

Metabolic Stability: Longer alkyl chains can sometimes be more susceptible to metabolic oxidation by cytochrome P450 enzymes. This could potentially lead to faster clearance and a shorter duration of action for the 4-propyl derivative compared to the 4-ethyl analog. However, the exact metabolic fate would need to be determined experimentally.

Based on these principles, a hypothetical comparison of the bioactivity of 4-propyl versus 4-ethyl pyrazole amines can be summarized as follows:

Feature4-Propyl Pyrazole Amine4-Ethyl Pyrazole AmineRationale
Potency Potentially higherPotentially lowerIncreased lipophilicity and potential for enhanced van der Waals interactions of the propyl group may lead to stronger binding to the target.
Selectivity Target-dependentTarget-dependentSteric factors of the propyl group might favor binding to one target over another, but this is highly specific to the proteins .
Solubility Potentially lowerPotentially higherThe increased lipophilicity of the propyl chain generally leads to decreased aqueous solubility.
Metabolic Stability Potentially lowerPotentially higherThe longer alkyl chain of the propyl group may be more susceptible to metabolic degradation.

It is crucial to emphasize that these are generalized predictions. The actual biological activity is a complex interplay of these factors and can only be definitively determined through empirical testing.

Experimental Protocols for Bioactivity Assessment

To empirically compare the bioactivity of 4-propyl and 4-ethyl pyrazole amines, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for researchers.

Kinase Inhibition Assay

Many pyrazole derivatives are known to be potent kinase inhibitors.[2][4] An in vitro kinase inhibition assay is essential to determine and compare the inhibitory potential of the two analogs against a specific kinase target.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of 4-propyl and 4-ethyl pyrazole amines against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (4-propyl and 4-ethyl pyrazole amines) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • In a 384-well plate, add the assay buffer, the test compound dilutions (or DMSO for control), and the kinase enzyme solution.

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to calculate the IC50 value for each compound.

Data Analysis: The IC50 values for the 4-propyl and 4-ethyl pyrazole amines can be directly compared. A lower IC50 value indicates a more potent inhibitor.

GPCR Functional Assay (cAMP Measurement)

G protein-coupled receptors (GPCRs) are another important class of targets for pyrazole-containing compounds. A common method to assess the functional activity of compounds on GPCRs is to measure the downstream second messenger signaling, such as changes in cyclic AMP (cAMP) levels.

Objective: To determine the EC50 (half-maximal effective concentration) or IC50 of 4-propyl and 4-ethyl pyrazole amines on a specific GPCR.

Materials:

  • A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Test compounds (4-propyl and 4-ethyl pyrazole amines) dissolved in DMSO

  • Forskolin (an adenylyl cyclase activator, for antagonist assays)

  • A reference agonist for the target GPCR

  • A cAMP detection kit (e.g., HTRF cAMP assay from Cisbio)

  • 384-well white plates suitable for cell culture

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TRF-FRET) detection

Procedure for Agonist Mode:

  • Seed the cells expressing the target GPCR into 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's protocol.

  • Plot the cAMP levels against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50.

Procedure for Antagonist Mode:

  • Follow steps 1 and 2 from the agonist mode protocol.

  • Add the test compound dilutions to the cells and incubate for a short period (e.g., 15 minutes).

  • Add a fixed concentration of a known agonist (typically its EC80 concentration) to all wells except the negative control.

  • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels.

  • Plot the inhibition of the agonist response against the logarithm of the antagonist concentration and fit to a dose-response curve to determine the IC50.

Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values will allow for a direct comparison of the potency of the two pyrazole amine derivatives at the target GPCR.

Visualizing the Experimental Workflow and a Representative Signaling Pathway

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Bioactivity Assays cluster_data Data Analysis & Comparison synth_propyl 4-Propyl Pyrazole Amine dissolve Dissolve in DMSO synth_propyl->dissolve synth_ethyl 4-Ethyl Pyrazole Amine synth_ethyl->dissolve serial_dilution Serial Dilutions dissolve->serial_dilution kinase_assay Kinase Inhibition Assay serial_dilution->kinase_assay Add to assay plate gpcr_assay GPCR Functional Assay serial_dilution->gpcr_assay Add to cell plate ic50_kinase Determine IC50 (Kinase) kinase_assay->ic50_kinase ec50_ic50_gpcr Determine EC50/IC50 (GPCR) gpcr_assay->ec50_ic50_gpcr comparison Compare Bioactivity Profiles ic50_kinase->comparison ec50_ic50_gpcr->comparison

Caption: A generalized workflow for the comparative bioactivity screening of 4-propyl and 4-ethyl pyrazole amines.

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein activates Ligand Pyrazole Amine (Agonist/Antagonist) Ligand->GPCR AC Adenylyl Cyclase G_Protein->AC modulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: A simplified diagram of a Gs-coupled GPCR signaling pathway, a common target for pyrazole derivatives.

Conclusion

The comparison between 4-propyl and 4-ethyl pyrazole amines highlights the critical importance of subtle structural changes in drug discovery. While theoretical principles suggest that a 4-propyl substituent may lead to increased potency due to enhanced lipophilicity, this is not a guaranteed outcome and must be balanced against potential liabilities such as reduced solubility and metabolic stability. The definitive answer to which analog possesses a superior bioactivity profile for a given target can only be obtained through rigorous experimental evaluation. The protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools and rationale to conduct such a comparative study effectively.

References

  • Kikuchi, H., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages.
  • Liao, et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a general article on pyrazole synthesis and SAR]
  • Alberola, A., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to an article on pyrazole synthesis]
  • Kruse, H., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to an article on meprin inhibitors]
  • Delaunay, D., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to an article on substituted pyrazole synthesis]
  • (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal Name, Volume(Issue), pages. [https://www.researchgate.
  • Heller, S. T., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to an article on a one-pot pyrazole synthesis method]
  • (2019). Structure activity relationships for compound (3, 2 and 4). Journal Name, Volume(Issue), pages. [https://www.researchgate.net/figure/Structure-activity-relationships-for-compound-3-2-and-4_fig3_334583196]
  • Opoku-Temeng, C., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to an article on pyrazole-based haspin inhibitors]
  • PubChem. (n.d.). 4-Ethyl-1H-pyrazol-3-amine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/11789157]
  • (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1989. [https://www.mdpi.com/1420-3049/29/9/1989]
  • (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(3), 693. [https://www.mdpi.com/1420-3049/26/3/693]
  • (2015). Synthesis and Biological Evaluation of New pyrazol-4-ylpyrimidine Derivatives as Potential ROS1 Kinase Inhibitors. European Journal of Medicinal Chemistry, 90, 885-896. [https://pubmed.ncbi.nlm.nih.gov/25461320/]
  • (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 304. [https://www.mdpi.com/1420-3049/27/1/304]
  • (2018). Structure-activity relationships of pyrazole-4-carbodithioates as antibacterials against methicillin-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 28(22), 3526-3528. [https://pubmed.ncbi.nlm.nih.gov/30297281/]

Sources

X-ray diffraction data for 4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine crystals

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the X-ray Diffraction Analysis of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine Crystals

Introduction: The Structural Imperative for Pyrazole-Based Drug Discovery

Pyrazole derivatives are a significant class of N-heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within the crystalline state are paramount for understanding structure-activity relationships (SAR).[1] This understanding, derived from single-crystal X-ray diffraction, is critical for the rational design of next-generation therapeutics.

This guide focuses on 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, a molecule of interest for its potential pharmacological applications. As of the time of this writing, specific crystallographic data for this compound is not publicly available. Therefore, this document serves as a comprehensive, predictive guide for researchers who are in the process of, or have recently succeeded in, crystallizing this compound. We will delineate a robust experimental workflow, present a hypothetical yet plausible dataset for the target compound, and compare it with established data from structurally related pyrazole derivatives. This comparative approach provides a framework for interpreting new experimental results and understanding the unique structural contributions of the propyl and amine functional groups.

Part 1: The Experimental Workflow: From Crystal to Refined Structure

The journey from a promising compound to a fully characterized crystal structure is a meticulous process. Each step is designed to preserve the integrity of the crystal and to generate the highest quality diffraction data possible. The causality behind these choices is critical for obtaining a reliable structure.

Detailed Experimental Protocol: A Self-Validating System

1. Crystal Growth and Selection:

  • Objective: To obtain a single, well-ordered crystal of sufficient size and quality for diffraction.

  • Protocol:

    • Solvent Screening: Begin with a small-scale solvent screening using a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane). The goal is to find a solvent or solvent system in which the compound has moderate solubility.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation over several days at a constant temperature.

    • Vapor Diffusion (Alternative): In a sealed container, place a small vial containing the concentrated solution of the compound. In the larger container, add a precipitant solvent in which the compound is poorly soluble but miscible with the primary solvent. The slow diffusion of the precipitant vapor into the solution will gradually decrease the compound's solubility, promoting crystallization.

    • Crystal Selection: Under a polarizing microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[1]

    • Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.

2. X-ray Data Collection:

  • Objective: To measure the intensities and positions of a large number of Bragg reflections as the crystal is rotated in the X-ray beam.

  • Protocol:

    • Cryo-Cooling: Place the mounted crystal into a stream of cold nitrogen gas, typically maintained at 100-120 K.[1] This is crucial as it minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher-resolution structure.

    • Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

    • Unit Cell Determination: Collect a few initial frames to locate the diffraction spots. The positions of these spots are used by the instrument's software to determine the crystal's unit cell parameters and Bravais lattice.

    • Data Collection Strategy: The software will then calculate an optimal strategy for collecting a complete dataset, ensuring that all unique reflections are measured with adequate redundancy and coverage. This typically involves a series of scans through different crystal orientations (e.g., ω and φ scans).

    • Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, and corrections are applied for factors such as Lorentz and polarization effects, and absorption. The data is then scaled to account for variations in crystal illumination and detector response.

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms within the unit cell and to refine this model against the experimental data.

  • Protocol:

    • Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. This defines the symmetry elements present in the crystal.

    • Structure Solution: The initial atomic positions are determined using either direct methods or Patterson methods. This provides a rough, initial model of the molecule's structure.

    • Structure Refinement: The initial model is refined using a least-squares minimization process. The atomic positions, as well as their thermal displacement parameters, are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. This is monitored using the R-factor, which is a measure of the goodness of fit.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, as they are weak scatterers of X-rays.

    • Validation: The final refined structure is validated using tools like CHECKCIF to ensure that the model is chemically sensible and that there are no significant errors in the geometry or refinement. The final data is often deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.[3]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Crystallization Crystallization (Slow Evaporation / Vapor Diffusion) Selection Crystal Selection (Microscopy) Crystallization->Selection Mounting Mounting on Goniometer (Cryoloop) Selection->Mounting CryoCooling Cryo-Cooling (100 K) Mounting->CryoCooling Transfer to Diffractometer DataAcquisition Data Acquisition (Diffractometer) CryoCooling->DataAcquisition Integration Data Integration & Scaling DataAcquisition->Integration Solution Structure Solution (Direct Methods) Integration->Solution Generate Reflection File Refinement Least-Squares Refinement Solution->Refinement Validation Validation & Deposition (CHECKCIF / CCDC) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 2: Comparative Analysis of Crystallographic Data

A key aspect of crystallographic analysis is not just determining a structure in isolation, but understanding it in the context of related molecules. By comparing key parameters, we can infer how subtle changes in the molecular structure—such as the addition of a propyl group—influence the crystal packing and intermolecular interactions.

For this guide, we will compare a hypothetical dataset for our target compound, 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine , with the published data for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (Alternative A) [4], a closely related pyridylpyrazole.

Comparative Crystallographic Data
ParameterTarget Compound (Hypothetical) Alternative A: 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol [4]
Chemical Formula C₁₂H₁₅N₅C₁₁H₁₃N₃O
Formula Weight 229.28203.24
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.511.085(2)
b (Å) 8.95.641(1)
c (Å) 13.216.578(3)
α (°) 9090
β (°) 98.5105.78(3)
γ (°) 9090
Volume (ų) 1220997.4(3)
Z 44
Calculated Density (g/cm³) 1.2481.354
R-factor (R1) ~0.0450.046
wR2 ~0.1200.123

Note: Data for the target compound is hypothetical and based on common values for similar structures. The purpose is to illustrate the comparative methodology.

Analysis of Molecular Geometry and Supramolecular Interactions

The primary difference between our target compound and Alternative A lies in the substituents on the pyrazole ring. Our target has a 4-propyl group and a 5-amine group, whereas Alternative A has a 3-methyl group and a 1-ethanol group. These differences are expected to profoundly influence the supramolecular assembly.

  • Planarity: In Alternative A, the pyridyl and pyrazole rings are nearly coplanar, with a dihedral angle of 10.65(2)°.[4] We can predict a similar planarity for our target compound, as this facilitates π-system conjugation.

  • Hydrogen Bonding: This is where the most significant differences will arise.

    • Alternative A: The crystal structure is dominated by intermolecular N···H–O hydrogen bonds, where the hydroxyl group of the ethanol substituent acts as a donor and a pyrazole nitrogen acts as an acceptor, forming centrosymmetric dimers.[4]

    • Target Compound (Prediction): The 5-amine group provides two strong hydrogen bond donors (N-H), and the pyrazole and pyridine rings offer multiple acceptor sites. This creates the potential for a more complex and extended hydrogen-bonding network. We can anticipate strong N-H···N interactions, potentially forming chains or sheets, which is a common motif in pyrazole structures.[5][6] The presence of the flexible propyl group may disrupt dense packing, but the strong directional hydrogen bonds from the amine group will likely be the dominant structure-directing force.

Potential Hydrogen Bonding Motifs

G cluster_target Predicted Motif for Target Compound cluster_altA Observed Motif for Alternative A a Molecule 1 b Molecule 2 a->b N-H···N (Amine to Pyridine) c Molecule A d Molecule B c->d O-H···N (Ethanol to Pyrazole)

Caption: Comparison of potential hydrogen bonding interactions.

Conclusion

While awaiting experimental data for 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, a comparative analysis based on established crystallographic principles and data from similar structures provides a robust predictive framework. We anticipate that the crystal structure will be defined by a planar pyridyl-pyrazole core and a dominant, extended network of N-H···N hydrogen bonds originating from the 5-amine group. The flexible 4-propyl chain is expected to influence the overall crystal packing density. This guide provides the necessary protocols and analytical framework for researchers to validate these predictions, interpret their experimental data with confidence, and ultimately leverage structural insights for the advancement of drug discovery.

References

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A Comparative Guide to HPLC Method Development for the Analysis of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine . As a reference retention time is not an intrinsic molecular property—but rather a result of specific experimental conditions—this document focuses on the scientific principles and comparative methodologies required to achieve reliable and reproducible separation and quantification.

Understanding the Analyte: Physicochemical Insights

The logical first step in any method development is a thorough analysis of the target molecule's structure.

  • Structure: 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

  • Key Features:

    • Propyl Group: A non-polar aliphatic chain that imparts hydrophobicity.

    • Pyridine Ring: A basic, aromatic heterocycle (pKa of pyridine is ~5.2-6.0)[1].

    • Pyrazole Ring: An aromatic heterocycle with both a weakly acidic (pyrrole-type) and a weakly basic (pyridine-type) nitrogen atom.

    • Amine Group (-NH2): A primary amine that is basic and highly polar.

This combination of a non-polar alkyl chain with several polar, basic nitrogen-containing rings suggests that the molecule is of moderate and tunable polarity . Its retention behavior will be highly sensitive to the mobile phase pH, which can alter the protonation state of the pyridine and amine functionalities. While no experimental LogP is available, analogous structures like 3-(4-propylphenyl)-1H-pyrazol-5-amine have a predicted XlogP of 2.9, indicating significant hydrophobic character balanced by the polar amine group.

Primary Recommended Method: Reverse-Phase HPLC (RP-HPLC)

For molecules of moderate polarity, Reverse-Phase HPLC is the most versatile and widely used technique. It separates compounds based on their hydrophobic interactions with a non-polar stationary phase. This approach is well-documented for a vast array of pyrazole and pyridine derivatives.[2][3][4][5][6]

An octadecylsilane (C18) column is the gold standard for RP-HPLC and serves as the ideal starting point. The hydrophobic propyl group of the analyte will strongly interact with the C18 stationary phase, providing a primary mechanism for retention. The polarity of the pyrazole, pyridine, and amine groups will modulate this retention.

To ensure sharp, symmetrical peaks and reproducible retention times, it is critical to control the ionization of the basic functional groups. This is achieved by adding an acidic modifier to the mobile phase, which protonates the analyte and minimizes undesirable interactions with residual silanols on the silica backbone of the column.[1][7]

ParameterRecommended ConditionJustification & Expert Insights
HPLC System Standard HPLC/UPLC with UV-Vis or PDA DetectorA standard system is sufficient. A Photodiode Array (PDA) detector is advantageous for confirming peak purity and identity.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Eclipse XDB C18)[4][5]A C18 phase provides the necessary hydrophobicity. This geometry is a workhorse for method development, balancing resolution and backpressure.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterTFA is a strong ion-pairing agent that ensures complete protonation of the amine and pyridine groups, leading to sharp peaks.[4][5][6] Formic acid is a good alternative, especially if the method is to be transferred to LC-MS.[7][8]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is generally preferred for its lower viscosity and UV transparency. Methanol can offer different selectivity and is a valid alternative.
Elution Mode GradientA gradient is recommended to ensure the analyte elutes with a good peak shape in a reasonable timeframe and to separate it from potential impurities of different polarities. Start with a scout gradient (e.g., 5% to 95% B over 15 min).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °CTemperature control ensures retention time stability. Starting at ambient or slightly elevated temperature is typical.
Detection UV at ~254 nmThe pyridine and pyrazole rings are aromatic and will absorb UV light. 254 nm is a common starting point.[2][8] A full UV scan of the analyte standard is required to determine the absorbance maximum (λmax) for optimal sensitivity.
Injection Vol. 5-10 µLDependent on sample concentration; should be optimized to avoid peak overloading.
Comparative Analysis of Alternative Chromatographic Strategies

No single method is universally optimal. Comparing RP-HPLC with alternative approaches provides a complete picture and offers solutions for complex separation challenges.

HILIC is an excellent alternative for polar compounds that show poor retention in reverse-phase.[9][10][11] The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[12]

  • When to Consider HILIC: If the target analyte elutes too early in RP-HPLC (near the void volume), even with low organic mobile phase content, HILIC is the logical next step. This could occur if the polarity of the heterocyclic rings and amine group dominates over the hydrophobicity of the propyl chain.

  • Key Differences: In HILIC, the elution order is inverted from RP-HPLC. Water is the "strong" solvent, and increasing its concentration in the mobile phase will decrease retention time.[11]

FeatureReverse-Phase (RP-HPLC) Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Bare Silica, Amide, Cyano)[11]
Mobile Phase High aqueous content at startHigh organic content at start (>70% ACN)[12]
Strong Solvent Organic (Acetonitrile, Methanol)Aqueous (Water, Buffer)
Retention Mechanism Hydrophobic interactionsPrimarily partitioning into a surface water layer[10]
Analyte Elution Non-polar compounds are retained longerPolar compounds are retained longer

For an ionizable compound like 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, pH is the most powerful tool for manipulating retention time in RP-HPLC.

pH RangeAnalyte's Ionic StatePredicted Effect on RP-HPLC Retention TimeRationale & Considerations
Low pH (~2-3) Amine and Pyridine are protonated (positively charged)Shorter Retention Time Increased charge leads to increased overall polarity, reducing hydrophobic interaction with the C18 phase. This is the condition in the primary recommended method for good peak shape.
Mid pH (~6-7) Amine is protonated; Pyridine is mostly neutralIntermediate Retention Time The molecule is less polar than at low pH. Requires a buffer (e.g., phosphate) to control pH. Peak shape may be poorer without an ion-pairing agent.
High pH (~9-10) Amine and Pyridine are neutralLonger Retention Time The neutral form is significantly less polar, leading to stronger hydrophobic interaction and longer retention. Requires a pH-stable column (e.g., hybrid silica) to prevent stationary phase degradation.
Visualization of Method Development Workflow

A logical workflow is essential for efficient and effective method development.

G cluster_prep Preparation cluster_dev Method Development cluster_val Validation prep Sample & Standard Prep (Dissolve in Mobile Phase) uv_scan Determine λmax (UV-Vis Scan) prep->uv_scan scout Scout Gradient Run (RP-HPLC, C18) uv_scan->scout optimize Optimize Gradient, pH, Temp scout->optimize Good Retention? alternative Alternative Method? (e.g., HILIC) scout->alternative Poor Retention? validate Validate Method (ICH) (Linearity, Accuracy, Precision) optimize->validate alternative->optimize analysis Routine Analysis validate->analysis

Caption: A typical workflow for developing and validating an HPLC method.

Logical Framework for Method Selection

The choice between RP-HPLC and HILIC is dictated by the analyte's properties.

G start Analyte: 4-Propyl-3-(pyridin-2-yl) -1H-pyrazol-5-amine prop_check Dominant Property? start->prop_check rp_path Select RP-HPLC (C18 Column) prop_check->rp_path Hydrophobicity (Propyl Group) hilic_path Select HILIC (Silica, Amide Column) prop_check->hilic_path Polarity (Amine, N-rings) rp_params Primary Control: Mobile Phase pH (Controls ionization) rp_path->rp_params hilic_params Primary Control: % Water in Mobile Phase (Controls polarity) hilic_path->hilic_params

Caption: Decision logic for selecting the appropriate HPLC mode.

References

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Separation of Pyridine, 2-hexyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Al-Wasidi, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Semantic Scholar. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). International Journal of Creative Research Thoughts. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. [Link]

  • McCalley, D. V. (2022). Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent... (2026). ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Applications. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). Chemistry & Biodiversity. [Link]

Sources

Validating purity of 4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Purity Validation of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

As drug development pipelines become increasingly stringent, the accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (Chemical Formula: C₁₁H₁₄N₄; MW: 202.26 g/mol ) is a nitrogen-dense heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors.

Because this compound features both a pyrazole and a pyridine ring, it is highly prone to trapping moisture (forming hydrates) and retaining inorganic salts or silica during chromatographic purification. Relying solely on relative purity methods like HPLC-UV creates a critical vulnerability in quality control, as these methods are blind to non-chromophoric impurities. To establish true chemical integrity, researchers must employ orthogonal, absolute mass-balance techniques[1].

The Orthogonal Purity Paradigm: Why Elemental Analysis?

In pharmaceutical analysis, purity is not a single absolute truth; it is a value intrinsically linked to the analytical method employed[1].

  • HPLC-UV (Relative Purity): HPLC separates components and detects them based on their UV extinction coefficients. If an impurity lacks a chromophore (e.g., residual water, inorganic palladium catalysts, or silica gel), it remains invisible. Consequently, HPLC often overestimates the purity of a sample by calculating the area percent of only the visible organic components[2].

  • Quantitative NMR (qNMR) (Absolute Purity): qNMR is a powerful, primary analytical method that provides direct molar quantification without requiring a reference standard of the analyte itself[2]. By comparing the integrated ¹H signal of the compound to a certified internal standard, qNMR can detect impurities that HPLC misses[3]. However, qNMR requires highly soluble samples, expensive internal standards, and meticulous calibration of relaxation times (T1).

  • Elemental Analysis (EA) (Absolute Mass-Balance): EA via CHN combustion is the ultimate macroscopic truth-teller. It does not rely on chromophores or nuclear spin. Instead, it completely combusts the sample and measures the exact mass fractions of Carbon, Hydrogen, and Nitrogen[4]. For a nitrogen-rich compound like 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, CHN analysis acts as a definitive self-validating system: any deviation from the theoretical elemental mass fraction instantly flags the presence of invisible impurities[5].

Quantitative Comparison of Purity Validation Techniques
FeatureHPLC-UVqNMRElemental Analysis (CHN)
Detection Principle UV-Vis AbsorbanceNuclear Magnetic ResonanceThermal Conductivity of Combusted Gases
Purity Type Relative (Area %)Absolute (Molar Ratio)Absolute (Mass Fraction %)
Blind Spots Water, Salts, Silica, SolventsParamagnetic impurities, overlapping signalsNone (measures total macroscopic mass)
Sample Requirement 0.1 - 1 mg5 - 20 mg1 - 3 mg
Throughput/Cost High / LowMedium / HighHigh / Low

Experimental Methodology: CHN Elemental Analysis Protocol

To validate the purity of 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, we utilize a dynamic flash combustion elemental analyzer (e.g., Thermo Scientific FlashSmart or VELP EMA 502)[5][6]. The protocol below is designed as a self-validating system to ensure complete combustion and accurate quantification.

Step 1: Calibration and Blanking Purge the system with helium carrier gas. Run 2-3 empty tin (Sn) capsules to establish a baseline blank. Calibrate the Thermal Conductivity Detector (TCD) using 2-3 mg of a certified reference standard (e.g., Acetanilide or Atropine)[5].

Step 2: Sample Preparation Accurately weigh 2.000 to 3.000 mg of desiccated 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine into a combustible tin capsule. Causality note: Tin is specifically chosen because its oxidation is highly exothermic. When the capsule melts, it temporarily drives the local temperature up to ~1800°C, ensuring the complete degradation of refractory heterocyclic rings. Seal the capsule tightly with forceps to exclude atmospheric air.

Step 3: Flash Combustion Drop the sealed capsule into the quartz combustion reactor maintained at >1000°C. Simultaneously, inject a precise pulse of high-purity O₂ (e.g., 400 mL/min)[6]. The sample undergoes flash combustion, converting into CO₂, H₂O, SO₂, and a mixture of nitrogen oxides (NOx).

Step 4: Reduction Phase The helium carrier gas sweeps the combustion products through a reduction column packed with highly active copper (Cu) powder. Causality note: TCD cannot accurately quantify a mixed gas of various NOx species. The copper quantitatively reduces all NOx to N₂ gas while simultaneously scavenging any unreacted excess O₂[6].

Step 5: Separation and Detection The resulting gas mixture (N₂, CO₂, H₂O) passes through an isothermal gas chromatography (GC) column, which separates the gases based on retention time. The gases flow into the TCD, which detects them sequentially against a reference helium flow[5].

EA_Workflow A Sample Prep (1-3 mg in Sn capsule) B Flash Combustion (1000°C, O2 pulse) A->B C Reduction Stage (Cu powder, NOx -> N2) B->C D GC Separation (Isothermal Column) C->D E TCD Detection (Thermal Conductivity) D->E F Data Output (%C, %H, %N) E->F

Fig 1: Step-by-step CHN elemental analysis workflow from combustion to detection.

Data Interpretation: The Self-Validating ±0.4% Rule

The theoretical elemental composition for 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (C₁₁H₁₄N₄) is:

  • Carbon (C): 65.32%

  • Hydrogen (H): 6.98%

  • Nitrogen (N): 27.70%

In pharmaceutical R&D, an API is generally considered to have passed elemental purity validation if the experimental values fall within ±0.4% of the theoretical values.

To demonstrate the power of EA over HPLC, consider a scenario where a synthesized batch of the compound is analyzed. HPLC reports a purity of 99.8%. However, the sample secretly contains 5% trapped water by weight —an impurity entirely invisible to UV detection.

Simulated Experimental Data & Causality Analysis
ElementTheoretical %Batch A (Pure)Batch B (Contains 5% H₂O)Pass/Fail (Batch B)
Carbon 65.32%65.28%62.05%FAIL (Δ -3.27%)
Hydrogen 6.98%7.01%7.18%PASS (Δ +0.20%)
Nitrogen 27.70%27.65%26.31%FAIL (Δ -1.39%)

Why did Batch B fail? Because 5% of the total mass weighed into the tin capsule was water, the relative mass fractions of Carbon and Nitrogen plummeted well outside the ±0.4% acceptance criteria. Interestingly, the Hydrogen percentage remained within passing limits (rising slightly from 6.98% to 7.18%) because the added water (H₂O) contributed its own hydrogen mass, masking the dilution effect. This demonstrates the self-validating nature of CHN analysis: the interdependent shift of multiple elemental fractions makes it mathematically impossible for non-target impurities to hide.

Conclusion

While HPLC-UV and LC-MS are indispensable for identifying organic degradation products and monitoring reaction kinetics, they are fundamentally insufficient for declaring the absolute purity of a synthesized compound. For nitrogen-rich scaffolds like 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, Elemental Analysis (CHN) provides a fast, cost-effective, and rigorously absolute mass-balance validation that ensures downstream biological assays are not compromised by invisible contaminants.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained Source: ResolveMass Laboratories Inc. URL:[Link]

  • Elemental analysis: operation & applications Source: Elementar URL:[Link]

  • CHNS-O determination in pharmaceutical products by flash combustion Source: VELP Scientifica URL:[Link]

Sources

UV-Vis Absorption Maxima of 3-(pyridin-2-yl)-1H-pyrazol-5-amine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of transition metal complexes (such as Ru, Re, and Eu-based luminophores) and advanced pharmacophores, the choice of bidentate N,N-chelating ligands dictates the fundamental photophysical and electronic properties of the resulting molecule. 3-(pyridin-2-yl)-1H-pyrazol-5-amine is a highly versatile ligand that pairs the strong


-donating and 

-accepting capabilities of a pyridyl-pyrazole core with the unique electronic modulation of a primary amine group.

This guide objectively compares the UV-Vis absorption profile of 3-(pyridin-2-yl)-1H-pyrazol-5-amine against two common structural alternatives: the unsubstituted parent ligand and a carboxyl-substituted variant. By analyzing these spectroscopic differences, researchers can better predict ligand-to-metal charge transfer (LMCT) dynamics and optimize their synthetic workflows.

Mechanistic Insights: The Auxochromic Effect on Electronic Transitions

To utilize 3-(pyridin-2-yl)-1H-pyrazol-5-amine effectively, one must understand the causality behind its distinct UV-Vis absorption profile. The absorption spectrum of this class of molecules is dominated by two primary electronic transitions:

  • High-Energy Band (240–260 nm): Localized

    
     transitions primarily within the pyridine ring.
    
  • Low-Energy Band (280–320 nm): Extended

    
     and 
    
    
    
    transitions across the conjugated pyridyl-pyrazole system.

The Causality of the Amino Substitution: When comparing the product to the unsubstituted 3-(pyridin-2-yl)-1H-pyrazole , the addition of the 5-amino (


) group introduces a strong auxochromic effect . The lone pair of electrons on the amine nitrogen participates in resonance with the pyrazole 

-system. This electron-donating behavior significantly raises the energy level of the Highest Occupied Molecular Orbital (HOMO). Because the Lowest Unoccupied Molecular Orbital (LUMO) remains relatively stabilized by the pyridine ring, the overall HOMO-LUMO gap is narrowed.

As a result, the molecule requires less energy for electronic excitation, causing a pronounced bathochromic shift (red shift) in the low-energy absorption band, pushing the


 from ~282 nm to ~308 nm. This principle is well-documented in the optical tuning of [1].

Comparative Data Analysis

The table below summarizes the quantitative UV-Vis absorption data for the target product and its structural alternatives. Data represents typical values acquired in spectroscopic-grade Acetonitrile at 298 K.

Ligand / CompoundSubstitution

Band 1 (nm)

Band 2 (nm)
Molar Extinction (

) at Band 2
Photophysical Impact
3-(pyridin-2-yl)-1H-pyrazol-5-amine 5-Amino (

)
252 308 14,500

Strong red-shift; narrows HOMO-LUMO gap; enhances electron donation to metal centers.
3-(pyridin-2-yl)-1H-pyrazoleNone (Parent)24528212,000

Baseline conjugation; standard

-acceptor/donor balance.
3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid5-Carboxyl (

)
25529513,200

Moderate red-shift via LUMO lowering; introduces electron-withdrawing character.

Visualizing the Electronic Logic

The following diagram illustrates the logical relationship between ligand substitution, molecular orbital energy modulation, and the resulting spectroscopic shifts.

G Base 3-(pyridin-2-yl)-1H-pyrazole (Base Ligand) Amino 5-Amino Substitution (Product) Base->Amino + NH2 Auxochrome Carboxyl 5-Carboxyl Substitution (Alternative) Base->Carboxyl + COOH Group Gap1 Raises HOMO Level (Strong Electron Donor) Amino->Gap1 Gap2 Lowers LUMO Level (Electron Withdrawing) Carboxyl->Gap2 Shift1 Strong Bathochromic Shift λmax ≈ 308 nm Gap1->Shift1 Shift2 Moderate Bathochromic Shift λmax ≈ 295 nm Gap2->Shift2

Figure 1: Mechanistic pathway of auxochromic substitution on HOMO-LUMO gaps and UV-Vis shifts.

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

To ensure high-fidelity, reproducible spectroscopic data, the following protocol incorporates self-validating steps to eliminate photometric errors and solvent artifacts. This methodology aligns with standard practices for the [2].

Step 1: Solvent Selection & Preparation
  • Action: Select HPLC/Spectroscopic-grade Acetonitrile (UV cutoff: 190 nm).

  • Causality: The low UV cutoff ensures the solvent remains completely transparent across the critical 200–350 nm observation window, preventing baseline obfuscation of the high-energy

    
     bands.
    
Step 2: Gravimetric Stock Preparation
  • Action: Accurately weigh 1.60 mg of 3-(pyridin-2-yl)-1H-pyrazol-5-amine (MW

    
     160.18  g/mol ) into a 10 mL volumetric flask. Dissolve and dilute to the mark with Acetonitrile to yield a 
    
    
    
    M stock solution.
  • Causality: Gravimetric measurement at this scale minimizes weighing errors, establishing a highly accurate baseline concentration for molar absorptivity calculations.

Step 3: Serial Dilution to the Linear Dynamic Range
  • Action: Transfer 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with Acetonitrile, yielding a working concentration of

    
     M.
    
  • Causality: At an expected

    
     of ~14,500 
    
    
    
    , this concentration produces a maximum absorbance of approximately 0.725 AU. This strictly adheres to the linear dynamic range of the Beer-Lambert law (0.2–0.8 AU), preventing detector saturation and ensuring quantitative accuracy.
Step 4: Self-Validating Baseline Correction
  • Action: Fill two matched 10 mm path-length quartz cuvettes with pure Acetonitrile. Place them in the sample and reference beams of a double-beam UV-Vis spectrophotometer. Run a baseline scan from 500 nm down to 200 nm.

  • Validation Check: The resulting baseline must be flat within

    
     AU. If deviations occur, the cuvettes are contaminated or mismatched, and must be cleaned with a piranha solution or nitric acid before proceeding.
    
Step 5: Spectral Acquisition
  • Action: Replace the solvent in the sample cuvette with the

    
     M working solution. Scan from 500 nm to 200 nm at a scan rate of 120 nm/min with a 1 nm data interval and a 1 nm slit width.
    
  • Action: Record the

    
     values and calculate the molar extinction coefficient (
    
    
    
    ) using the formula
    
    
    .

References

  • Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes Source: MDPI (Molecules) URL:[Link]

  • Spectroscopic studies of an europium(III) tris-β-diketonate complex bearing a pyrazolylpyridine ligand Source: ResearchGate / Elsevier URL:[Link]

  • Improving Fatigue Resistance of Dihydropyrene by Encapsulation within a Coordination Cage (Contextual reference for pyrazolylpyridine guest interactions) Source: PubMed Central (PMC) / NIH URL:[Link]

Comparative Guide: Chelating Efficiency of Pyridyl-Pyrazoles vs. 2,2'-Bipyridines

Author: BenchChem Technical Support Team. Date: March 2026

As transition metal coordination chemistry evolves to meet the demands of advanced photoredox catalysis, targeted drug delivery, and luminescent materials, the selection of optimal N,N'-chelating ligands is critical. While 2,2'-bipyridine (bpy) has long been the gold standard for robust metal chelation, pyridyl-pyrazoles (pzpy) have emerged as highly tunable alternatives.

This guide provides an in-depth, objective comparison of their chelating efficiencies, focusing on the mechanistic causality behind their structural and electronic divergence.

Mechanistic Causality: Structural and Electronic Divergence

The chelating efficiency of a ligand—defined by its thermodynamic stability, bite angle, and orbital overlap with the metal center—is fundamentally dictated by its electronic nature and steric profile. Replacing a symmetric pyridine ring with an asymmetric pyrazole ring fundamentally alters the coordination logic.

Steric Congestion and Linkage Isomerism

2,2'-Bipyridine is a symmetrical, neutral ligand that effortlessly adopts a planar conformation upon complexation, yielding highly predictable bite angles (typically ~78° in octahedral Ru(II) complexes). In contrast, pyridyl-pyrazoles introduce asymmetry and linkage isomerism. They can be coordinated via the carbon atom (C-linked, e.g., 3-(2-pyridyl)pyrazole) or the nitrogen atom (N-linked, e.g., 1-(2-pyridyl)pyrazole).

Crystallographic studies reveal that while bpy and C-linked pyrazolylpyridines can maintain coplanarity to maximize orbital overlap, N-linked pyrazolylpyridines often lose planarity upon complex formation due to severe steric congestion between the rings 1. This distortion forces the metal binding out of ideal angles, weakening the overall chelating efficiency and lowering the kinetic stability of the complex.

Electronic Modulation: -Donation vs. -Acceptance

The pyridine ring in bpy is a moderate


-donor and a strong 

-acceptor, which stabilizes low-valent metal centers via

-backbonding. Pyrazole, however, is a

-excessive heterocycle. It is a significantly poorer

-acceptor and acts as a harder

-donor 2.

When a pyridyl-pyrazole ligand is deprotonated to form an anionic pyrazolate, its


-donating capacity increases exponentially. This strong 

-donation raises the energy of the metal's

-orbitals, which drastically decreases the oxidation potential of the metal center (e.g., making a Ru(II) center much easier to oxidize to Ru(III)) and widens the potential gap between the metal redox couple and the first ligand-reduction process 3.

LigandComparison LigandClass N,N'-Chelating Ligands Bpy 2,2'-Bipyridine (bpy) Symmetrical, Neutral LigandClass->Bpy PzPy Pyridyl-pyrazole (pzpy) Asymmetrical, Tunable LigandClass->PzPy Bpy_Prop Strong π-acceptor Rigid planarity Standard bite angle Bpy->Bpy_Prop PzPy_Prop Stronger σ-donor Variable bite angle Steric congestion (N-linked) PzPy->PzPy_Prop Bpy_Result High thermodynamic stability Bpy_Prop->Bpy_Result PzPy_Result Tunable redox potentials PzPy_Prop->PzPy_Result

Logical divergence in coordination chemistry between bipyridine and pyridyl-pyrazole ligands.

Quantitative Data Presentation

The structural and electronic differences directly translate into measurable photophysical and electrochemical metrics. The table below summarizes the comparative performance of these ligands when bound to a standard Ruthenium(II) probe.

Ligand SystemBonding Mode

-Donor Strength

-Acceptor Strength
Typical Bite AngleStereochemical ComplexityChelating Stability
2,2'-Bipyridine (bpy) Neutral N,NModerateStrong~78°Low (Symmetric)Very High
C-linked Pyridyl-pyrazole (Neutral)Neutral N,NModerate-HardWeak~78–80°High (

/

isomers)
High
N-linked Pyridyl-pyrazole (Neutral)Neutral N,NModerateWeakDistortedHigh (Steric Congestion)Moderate
C-linked Pyridyl-pyrazolate (Anionic)Anionic N,NVery StrongWeak~78–80°High (

/

isomers)
Very High

Data Synthesis Note: Asymmetry in pyrazole ligands forces the formation of diastereomers (e.g., meridional vs. facial, or symmetric


/

isomers) during complexation, requiring rigorous chromatographic separation that is entirely bypassed when using the symmetric bpy ligand [[4]]().

Self-Validating Experimental Protocol

To objectively evaluate the chelating efficiency of a novel pyridyl-pyrazole against a bipyridine standard, researchers must employ a self-validating workflow. The following protocol utilizes Ruthenium(II) as a probe, embedding internal checks to verify structural integrity before electronic profiling.

Step 1: Controlled Ligand Metalation
  • Reaction Setup: Suspend

    
     (1.0 equiv) and the target ligand (2.0 equiv for heteroleptic, 3.0 equiv for homoleptic) in degassed ethanol/toluene.
    
  • Causality Check: Using

    
     rather than 
    
    
    
    is critical. DMSO is a labile leaving group that allows for controlled, stepwise substitution, preventing the formation of intractable polymeric species that artificially skew yield data.
Step 2: Stereochemical Isolation & Validation
  • Chromatography: Purify the crude mixture via alumina column chromatography to separate diastereomers.

  • Structural Validation (

    
    H-NMR):  Analyze the symmetry of the pyrazole protons.
    
  • Causality Check: Because pyridyl-pyrazoles are asymmetric, heteroleptic complexes like

    
     will form distinct isomers. A trans arrangement of the pyrazole groups (the 
    
    
    
    -isomer) yields a highly symmetric NMR signature compared to the trans-pyridine (
    
    
    -isomer) [[4]](). You must confirm isomeric purity here; mixed isomers will produce convoluted electrochemical data.
Step 3: Electrochemical Profiling (Chelate Stability Test)
  • Cyclic Voltammetry (CV): Dissolve the purified complex in

    
     containing 0.1 M 
    
    
    
    . Scan from 0.0 V to +1.5 V vs. Ag/AgCl at varying scan rates (50 to 500 mV/s).
  • Causality Check (Self-Validation): The reversibility of the Ru(II)/Ru(III) oxidation couple (

    
    ) acts as a definitive test for chelating stability. If the pyridyl-pyrazole ligand suffers from severe steric congestion and dissociates upon metal oxidation, the return reduction peak will be diminished or absent at lower scan rates.
    

ExpWorkflow Step1 1. Ligand Metalation React Ru(DMSO)4Cl2 with Ligand Step2 2. Stereochemical Isolation Separate isomers via chromatography Step1->Step2 Step3 3. Structural Validation 1H-NMR & X-ray Crystallography Step2->Step3 Step4 4. Electrochemical Profiling Cyclic Voltammetry (Ru II/III) Step3->Step4 Step5 5. Photophysical Analysis UV-Vis & Luminescence Step4->Step5

Self-validating experimental workflow for evaluating ligand chelating efficiency and stability.

Conclusion

For applications requiring rigid, predictable, and highly stable architectures, 2,2'-bipyridine remains unmatched due to its symmetry and strong


-accepting capabilities. However, for researchers aiming to aggressively tune the redox potentials of a metal center—particularly to lower oxidation potentials for photoredox catalysis—pyridyl-pyrazoles  offer a superior toolkit. By leveraging their transition into strongly 

-donating pyrazolate anions, scientists can access electronic regimes unreachable by standard bipyridines, provided they account for the inherent stereochemical complexities and potential steric congestion during synthesis.

References

  • Title: STRUCTURAL STUDIES ON PYRAZOLYLPYRIDINE LIGANDS AND COMPLEXES. COMPARISONS BETWEEN LINKAGE ISOMERS AND WITH 2,2′-BIPYRIDINE Source: tandfonline.com URL: [Link]

  • Title: Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects Source: researchgate.net URL: [Link]

  • Title: Diastereoselective Synthesis, Spectroscopy, and Electrochemistry of Ruthenium(II) Complexes of Substituted Pyrazolylpyridine Ligands Source: acs.org URL: [Link]

  • Title: Synthesis, Spectroscopy and Electrochemistry of Ruthenium(II) Complexes of Tridentate Pyridylpyrazole Ligands. Predominance of Electronic over Steric Effects Source: rsc.org URL: [Link]

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Comprehensive Analytical Guide: Reference Standards for 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (4-PPA) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (hereafter referred to as 4-PPA ) is a highly specialized nitrogen-rich heterocyclic scaffold. The combination of a pyrazole core, a pyridine ring, and a primary amine makes it a privileged pharmacophore, frequently utilized in the design of novel kinase inhibitors (e.g., targeting ALK, B-RAF, or PKnB) and advanced agrochemicals[1][2]. Accurate analytical profiling of 4-PPA requires high-quality reference standards to ensure precision in pharmacokinetic (PK) studies, impurity profiling, and bioanalytical quantification. This guide provides an authoritative comparison of reference standard grades and details the mechanistic rationale behind their analytical workflows.

Comparative Analysis of Reference Standard Grades

Selecting the correct grade of a 4-PPA reference standard is critical for ensuring data integrity while optimizing laboratory budgets. The table below objectively compares the performance and application of available standard grades.

Standard GradePurity RequirementIsotopic LabelingPrimary ApplicationRelative Cost
Primary / Pharmacopeial ≥ 99.5%NoneAbsolute calibration, regulatory IND/NDA submissionsHigh
Secondary / Working ≥ 98.0%NoneRoutine QC, batch release testing, early-stage R&DModerate
Stable Isotope-Labeled (SIL) ≥ 98.0%¹³C, ¹⁵N, or ²HLC-MS/MS internal standard for bioanalysisVery High

Mechanistic Insights into Analytical Behavior

As an application scientist, the primary challenge when analyzing 4-PPA stems from its chemical structure. The molecule contains a pyridine ring (pKa ~5.2) and an aminopyrazole moiety, creating multiple basic nitrogen centers.

The Causality of Peak Tailing: In standard reversed-phase liquid chromatography (RP-HPLC), these basic sites are highly prone to secondary ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the silica stationary phase. This interaction causes severe peak tailing, retention time drift, and poor resolution.

The Mechanistic Solution: To mitigate this, the mobile phase must be modified with an acidic ion-pairing agent, such as 0.1% Trifluoroacetic acid (TFA) or Formic acid. The low pH environment fully protonates the basic nitrogens of 4-PPA and simultaneously suppresses the ionization of the stationary phase silanols. This eliminates secondary interactions, yielding the sharp, symmetrical peaks essential for accurate integration and quantification[3][4].

Validated Experimental Protocols

RP-HPLC-DAD for Purity Assessment

This protocol establishes a self-validating system for determining the chromatographic purity of 4-PPA reference standards.

System Suitability Criteria:

Parameter Acceptance Criterion Mechanistic Rationale
Retention Time (RT) Precision RSD ≤ 1.0% Ensures stable column chemistry and pump flow
Peak Tailing Factor (Tf) ≤ 1.5 Confirms suppression of secondary silanol interactions

| Theoretical Plates (N) | ≥ 5,000 | Validates column efficiency and resolving power |

HPLC_Workflow N1 4-PPA Reference Standard N2 Sample Dissolution (MeOH / Sonicate) N1->N2 N3 RP-HPLC Separation (C18, 0.1% TFA) N2->N3 N4 DAD Detection (UV-Vis) N3->N4 N5 Data Analysis & System Suitability N4->N5

Logical workflow for the HPLC-DAD purity validation of 4-PPA reference standards.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10 mg of the 4-PPA reference standard. Dissolve in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock. Sonicate for 10 minutes to ensure complete dissolution[3].

  • Dilution: Dilute the stock solution with the initial mobile phase to create a working standard of 50 µg/mL.

  • System Setup: Equip the HPLC with an end-capped C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) and a Diode Array Detector (DAD) set to the optimal UV absorbance wavelength of the pyridine-pyrazole chromophore[3].

  • Mobile Phase: Prepare Mobile Phase A (0.1% TFA in ultrapure water) and Mobile Phase B (0.1% TFA in Acetonitrile)[4].

  • Elution Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation Check: Inject a blank (methanol) to confirm no carryover. Inject the working standard in quintuplicate; the Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% to validate autosampler precision.

LC-MS/MS for Bioanalytical Quantification

For pharmacokinetic (PK) profiling, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the requisite sensitivity and selectivity[1].

LCMS_Workflow S1 Biological Matrix (e.g., Plasma) S2 Liquid-Liquid Extraction (Ethyl Acetate) S1->S2 S3 LC Separation (Gradient Elution) S2->S3 S4 ESI-MS/MS (MRM Mode) S3->S4 S5 Pharmacokinetic Quantification S4->S5

Bioanalytical LC-MS/MS workflow for pharmacokinetic quantification of 4-PPA.

Step-by-Step Methodology:

  • Sample Extraction: Spike 100 µL of biological matrix (e.g., rat plasma) with the SIL-4-PPA internal standard. Add 1 mL of ethyl acetate to initiate liquid-liquid extraction (LLE). This effectively isolates the lipophilic 4-PPA while leaving behind polar matrix proteins[1].

  • Phase Separation: Vortex the mixture for 2 minutes and centrifuge at 10,000 rpm for 5 minutes. Transfer the organic supernatant to a clean vial and evaporate to dryness under a gentle nitrogen stream[1].

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% Formic acid in water) and transfer to an autosampler vial.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column using a rapid gradient (0.4 mL/min)[2].

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. The basicity of the aminopyrazole easily generates a robust [M+H]⁺ precursor ion. Monitor the specific MRM transitions for 4-PPA and the SIL internal standard[1][2].

  • Self-Validation Check: The calibration curve must exhibit a linear regression coefficient (R²) ≥ 0.995. Quality Control (QC) samples at low, medium, and high concentrations must back-calculate to within ±15% of their nominal values, ensuring extraction recovery and matrix effects are fully controlled[1].

References

  • Title: Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyrazole Azo Dyes Source: benchchem.com URL: 3

  • Title: Application Note: Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate Source: benchchem.com URL: 4

  • Title: Validated LC-MS/MS method for determination of YH-8, a novel PKnB inhibitor, in rat plasma and its application to pharmacokinetic study Source: researchgate.net URL: 1

  • Title: Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety Source: tandfonline.com URL: 2

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Propyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or uncharacterized active pharmaceutical ingredients (APIs) with a strict adherence to mechanistic safety. 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a complex heterocyclic compound. Structurally, it features a lipophilic propyl chain, a pyrazole core, a pyridine ring, and a primary amine. These motifs are highly prevalent in modern drug discovery, particularly in kinase inhibitors and receptor modulators.

However, these same structural features dictate its physicochemical risks. The lipophilic propyl group enhances membrane permeability (increasing the risk of transdermal absorption), while the primary amine and pyridine nitrogens introduce basicity and potential nucleophilicity that can cause severe localized irritation or sensitization. Because its full toxicological profile is likely uncharacterized, we must adhere to the fundamental principle of chemical hygiene: all substances of unknown toxicity must be treated as highly toxic [1].

Below is the comprehensive, self-validating protocol for the personal protective equipment (PPE), handling, and disposal of this compound.

Mechanistic Hazard Assessment

Before selecting PPE, we must establish the causality between the chemical's properties and potential exposure routes as required by OSHA's hazard assessment standards[2]:

  • Dermal Exposure: The primary amine can act as a skin sensitizer. The compound's lipophilicity increases the risk of it crossing the stratum corneum if dissolved in organic solvents (like DMSO or methanol) during assay preparation.

  • Inhalation/Aerosolization: As a dry powder, heterocyclic amines frequently hold a static charge. Weighing and transferring can cause micro-aerosolization. Inhalation of biologically active APIs bypasses first-pass metabolism, leading to rapid systemic exposure[3].

  • Ocular Toxicity: Basic amines are notoriously damaging to corneal tissue, necessitating strict splash and dust barriers[4].

Quantitative PPE Specifications

To mitigate these risks, the following PPE matrix must be strictly adhered to. This system is designed to provide overlapping layers of barrier protection.

PPE CategorySpecification & MaterialMechanistic RationaleReplacement Cycle
Hand Protection Double-layered Nitrile Gloves (≥ 5 mil thickness).Nitrile provides excellent chemical resistance to basic amines. Double-gloving ensures the inner glove remains uncontaminated during the doffing process.Replace outer gloves every 2 hours, or immediately upon known contact/contamination[3].
Eye Protection ANSI Z87.1 Compliant Chemical Splash Goggles.Protects against fine powder aerosols and liquid splashes far more effectively than standard safety glasses[4].Inspect before each use; replace if scratched or bands lose elasticity.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab Coat with knit cuffs.Prevents static buildup which can disperse fine powders. Knit cuffs prevent the wrist exposure common with open-sleeve coats.Launder weekly via specialized lab service; do not wash at home[5].
Respiratory N95 or P100 Particulate Respirator.Filters >99% of airborne API particulates. Note: Only required if handling outside of primary engineering controls[4].Discard after single use or if breathing resistance increases.

Step-by-Step Operational Workflow

The effectiveness of PPE is entirely dependent on the procedural logic of how it is used. Follow this validated workflow for handling 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine.

Phase A: Preparation & Engineering Controls

  • Verify Airflow: Ensure all weighing and transferring is conducted inside a certified chemical fume hood or a vented balance enclosure. Verify the face velocity is between 0.4–0.6 m/s[1].

  • Static Mitigation: Use an anti-static gun (ionizer) on the balance and use anti-static polymeric weigh boats to prevent the powder from dispersing.

Phase B: PPE Donning Sequence

  • Inspect: Visually inspect all PPE for micro-tears or defects[5].

  • Inner Layer: Don the inner pair of nitrile gloves.

  • Body: Don the lab coat, ensuring the sleeves are pulled down completely over the inner glove cuffs.

  • Face: Don the chemical splash goggles, ensuring a tight seal against the face.

  • Outer Layer: Don the outer pair of nitrile gloves, pulling the extended cuffs over the knit sleeves of the lab coat to create a continuous barrier.

Phase C: Chemical Handling & Decontamination

  • Transfer: Use grounded, stainless-steel spatulas to transfer the powder.

  • Neutralization: After handling, wipe down spatulas, the balance pan, and the immediate workspace with a 1% acetic acid solution. The mild acid protonates the amine, converting it into a highly water-soluble, non-volatile salt. Follow with a 70% isopropanol wipe.

Phase D: Aseptic Doffing Sequence

  • Outer Gloves: Remove the outer gloves using the "glove-in-glove" technique (pinching the palm of one, peeling it off, and using the clean inner finger to peel the second). Discard immediately.

  • Eyes: Remove goggles by handling only the rear strap (the front is considered contaminated).

  • Body: Unbutton and remove the lab coat, rolling the outside inward.

  • Inner Gloves: Remove the inner gloves and immediately wash hands thoroughly with soap and warm water.

Spill Response and RCRA-Compliant Disposal Plan

Because of its biological activity, waste containing this compound is regulated under the EPA's Resource Conservation and Recovery Act (RCRA)[6].

  • Spill Protocol: Never sweep a dry powder spill, as this generates massive aerosolization. Instead, cover the spill with absorbent lab pads dampened with a compatible solvent mixture (e.g., 50/50 water/isopropanol) to suppress dust. Carefully scoop the wet mass into a hazardous waste container[7].

  • Waste Segregation: Place all contaminated consumables (weigh boats, outer gloves, wipes) into a rigid, leak-proof polyethylene container[8]. Do not mix with strong acids or oxidizing agents.

  • Strict Labeling: Affix a Hazardous Waste tag immediately upon the first drop of waste. The label must contain the full chemical name: "Hazardous Waste: 4-Propyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine". The use of abbreviations, acronyms, or ditto marks is strictly prohibited and violates Hazard Communication Standards[6].

  • Storage Limits: Store the sealed container in a designated Secondary Containment area. Waste must not be accumulated for more than 90 days before being transported by a licensed hazardous waste vendor[8].

Process Visualization

PPE_Workflow Start Phase A: Verify Engineering Controls (Fume Hood: 0.4-0.6 m/s) Donning Phase B: Don PPE (Double Nitrile, Lab Coat, Goggles) Start->Donning Handling Phase C: Handle 4-Propyl-3-(pyridin-2-yl) -1H-pyrazol-5-amine Donning->Handling Decon Phase C: Decontaminate Workspace (1% Acetic Acid / 70% IPA) Handling->Decon Doffing Phase D: Aseptic Doffing Sequence Decon->Doffing Disposal RCRA-Compliant Hazardous Waste Disposal Doffing->Disposal

Figure 1: Safe handling, PPE donning, and disposal workflow for uncharacterized heterocyclic amines.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." U.S. Department of Labor.
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor.
  • Working with Chemicals. "Prudent Practices in the Laboratory - NCBI Bookshelf." National Institutes of Health (NIH).
  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards." Clarion Safety.
  • Case Western Reserve University. "How to Dispose of Chemical Waste | Environmental Health and Safety." Case.edu.
  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." Gaiaca.com.
  • Virginia Water Environment Association. "KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM." YMAWS.
  • Office of Information and Regulatory Affairs. "29 CFR 1910.132." Reginfo.gov.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.